BzATP triethylammonium salt
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 | |
| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-15-4 | |
| Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Agonist's Agenda: A Technical Guide to the Mechanism of Action of BzATP Triethylammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) triethylammonium (B8662869) salt, a potent agonist of the P2X7 purinergic receptor. This document provides a comprehensive overview of its molecular interactions, downstream signaling cascades, and the cellular consequences of its activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism: Potent Agonism at the P2X7 Receptor
BzATP is a synthetic analog of adenosine (B11128) 5'-triphosphate (ATP) that acts as a powerful agonist at P2X receptors, with a particularly high potency for the P2X7 receptor subtype.[1][2][3] The P2X7 receptor is a ligand-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, as well as other cell types, and plays a crucial role in inflammation, immune responses, and neuropathic pain.[4][5]
Activation of the P2X7 receptor by BzATP is significantly more potent compared to the endogenous agonist, ATP, a key characteristic that makes it a valuable tool in experimental settings.[4] This heightened potency is reflected in its lower half-maximal effective concentration (EC50) values across different species.[1][4] However, it is important to note that BzATP is not entirely selective for the P2X7 receptor and can also activate other P2X subtypes, and to some extent, P2Y receptors.[1]
Quantitative Data: Potency of BzATP
The following table summarizes the EC50 values for BzATP in activating P2X7 receptors from different species, as determined by various experimental assays.
| Agonist | Species | Assay Type | EC50 (µM) |
| BzATP | Human | Calcium Influx | 7[1][4] |
| Rat | Calcium Influx | 3.6[1][4] | |
| Mouse | Calcium Influx | 285[1][4] | |
| ATP | Human | Calcium Influx | ~100-1000[4] |
| Rat | Electrophysiology | 123 ± 4[4] | |
| Mouse | Electrophysiology | 936 ± 21[4] |
Signaling Cascades Initiated by BzATP
The binding of BzATP to the P2X7 receptor initiates a cascade of downstream signaling events, leading to profound cellular changes.
Ion Channel Activation and Pore Formation
Initial activation of the P2X7 receptor by BzATP leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+.[4] This ion flux causes membrane depolarization. With sustained or repeated stimulation, a hallmark of P2X7 receptor activation occurs: the formation of a large, non-selective membrane pore.[4] This pore allows the passage of molecules up to 900 Da in size, a phenomenon that can be experimentally observed through the uptake of fluorescent dyes like YO-PRO-1 or Ethidium Bromide.[4]
Figure 1: Initial events of BzATP-mediated P2X7 receptor activation.
NLRP3 Inflammasome Activation and Cytokine Release
A major consequence of P2X7 receptor activation by BzATP is the assembly and activation of the NLRP3 inflammasome.[1][2] The efflux of intracellular potassium (K+) triggered by channel opening is a critical signal for this process. The NLRP3 inflammasome is a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] Upon activation, pro-caspase-1 is cleaved into its active form, caspase-1. Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[6]
Figure 2: BzATP-induced NLRP3 inflammasome activation and IL-1β release.
Modulation of MAPK and AKT Signaling Pathways
Emerging evidence suggests that P2X7 receptor activation by BzATP can also modulate other intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways.[7] The specific effects on these pathways can be cell-type dependent, leading to various cellular responses such as proliferation, survival, and apoptosis. For instance, in some contexts, BzATP has been shown to influence the phosphorylation status of ERK (a member of the MAPK family) and AKT.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BzATP.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Materials:
-
Cells expressing P2X7 receptors
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES
-
BzATP stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture to the desired confluency.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM of the calcium-sensitive dye and 0.02% Pluronic F-127 in the physiological salt solution.
-
Remove the culture medium and wash the cells gently with the salt solution.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with the salt solution to remove excess dye.
-
Agonist Addition: Prepare serial dilutions of BzATP.
-
Place the plate in a fluorescence plate reader.
-
Use the plate reader's injection system to add the BzATP solutions to the wells while simultaneously initiating fluorescence measurement.
-
Measurement: Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence intensity against the BzATP concentration to generate a dose-response curve and calculate the EC50 value.[8]
Figure 3: Workflow for a Calcium Influx Assay.
Pore Formation Assay (Dye Uptake)
This assay assesses the formation of the large membrane pore by measuring the uptake of a membrane-impermeant fluorescent dye.
Materials:
-
Cells expressing P2X7 receptors
-
96-well plates
-
Membrane-impermeant fluorescent dye (e.g., YO-PRO-1, Ethidium Bromide)
-
Assay buffer
-
BzATP stock solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Assay Buffer Preparation: Prepare an assay buffer containing the fluorescent dye (e.g., 1-5 µM YO-PRO-1).
-
Agonist Treatment: Add varying concentrations of BzATP to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time is critical as pore formation is a slower process than the initial ion flux.[8]
-
Fluorescence Reading: Measure the fluorescence of the intracellular dye using a fluorescence plate reader. The dye's fluorescence increases significantly upon binding to nucleic acids inside the cell.[8]
-
Data Analysis: Generate a dose-response curve by plotting fluorescence intensity against the agonist concentration to determine the EC50 for pore formation.[8]
IL-1β Release Assay (ELISA)
This protocol quantifies the release of the pro-inflammatory cytokine IL-1β following P2X7 receptor activation.
Materials:
-
Immune cells (e.g., primary macrophages, THP-1 monocytes)
-
Lipopolysaccharide (LPS) for priming
-
BzATP stock solution
-
Cell culture medium
-
Commercially available ELISA kit for IL-1β
Procedure:
-
Cell Priming: Prime the immune cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.[6]
-
Stimulation: Wash the primed cells to remove the LPS.
-
Stimulate the cells with various concentrations of BzATP for a specific time period (e.g., 30-60 minutes).[6]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of IL-1β released in the different treatment groups to determine the dose-dependent effect of BzATP.
Figure 4: Workflow for an IL-1β Release Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X7 receptor.
Materials:
-
Cells expressing P2X7 receptors on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular solutions
-
Perfusion system for agonist application
Procedure:
-
Cell Preparation: Prepare cells on coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: Fill glass micropipettes with an appropriate intracellular solution and use an extracellular solution that supports P2X7 receptor activity.
-
Gigaohm Seal and Whole-Cell Access: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane. Subsequently, rupture the membrane patch to gain electrical access to the cell interior.
-
Agonist Application: Apply different concentrations of BzATP to the cell using a perfusion system.
-
Data Acquisition and Analysis: Record the transmembrane currents at a fixed holding potential (voltage-clamp mode). Plot the peak current amplitude against the agonist concentration to determine the EC50 and maximal current response.[4]
Conclusion
BzATP triethylammonium salt is a powerful pharmacological tool for investigating the function of the P2X7 receptor. Its high potency allows for robust activation of the receptor, leading to a cascade of well-defined downstream events, including ion flux, pore formation, and inflammasome activation. The detailed experimental protocols provided in this guide offer a foundation for researchers to quantitatively assess the effects of BzATP and other modulators of P2X7 receptor function, thereby advancing our understanding of its role in health and disease and facilitating the development of novel therapeutics.
References
- 1. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Role of BzATP Triethylammonium Salt in P2X7 Receptor Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), is a key player in a multitude of physiological and pathological processes, including inflammation, immune responses, neuropathic pain, and cancer. Its activation requires relatively high concentrations of ATP, typically found at sites of cellular stress or injury. 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), a synthetic analog of ATP, has emerged as a potent and widely used agonist for studying the P2X7 receptor. This technical guide provides a comprehensive overview of the role of BzATP triethylammonium (B8662869) salt in P2X7 receptor activation, focusing on its pharmacological properties, downstream signaling pathways, and detailed experimental protocols for its use in research settings.
Pharmacological Profile of BzATP Triethylammonium Salt
BzATP is a highly potent agonist of the P2X7 receptor, exhibiting significantly greater potency than the endogenous ligand, ATP.[1][2] However, it is important to note that BzATP is not entirely selective for the P2X7 receptor and can activate other P2X receptor subtypes, albeit with varying potencies.[2][3] The triethylammonium salt formulation is commonly used due to its solubility and stability.
Potency and Selectivity
The potency of BzATP, typically expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50), varies across different species and P2X receptor subtypes. This variability is a critical consideration for experimental design and data interpretation.
Table 1: Potency of this compound on P2X7 Receptors Across Different Species
| Species | Assay Type | EC50 (µM) | Reference(s) |
| Human | Calcium Influx | 7 | |
| Human | --- | 0.7 | [2] |
| Rat | Calcium Influx | 3.6 | [3][4] |
| Mouse | Calcium Influx | 285 | [3][4] |
Table 2: Potency of this compound Across Human P2X Receptor Subtypes
| Receptor Subtype | pEC50 | Reference(s) |
| P2X1 | 8.74 | [3] |
| P2X2 | 5.26 | [3] |
| P2X3 | 7.10 | [3] |
| P2X2/3 | 7.50 | [3] |
| P2X4 | 6.19 | [3] |
| P2X7 | 5.33 | [3] |
The Role of the Triethylammonium Salt
Commercial preparations of BzATP are often supplied as a triethylammonium salt. It is crucial to be aware that the triethylammonium (TEA) cation itself can have biological effects, most notably causing intracellular alkalinization. This can potentially confound experimental results, especially in assays sensitive to pH changes. Therefore, it is highly recommended to include a control group treated with triethylammonium chloride to distinguish between P2X7 receptor-mediated effects and non-specific effects of the counter-ion.
Downstream Signaling Pathways of P2X7 Receptor Activation by BzATP
Activation of the P2X7 receptor by BzATP initiates a cascade of downstream signaling events, primarily driven by the influx of cations (Na⁺ and Ca²⁺) and efflux of K⁺. These ionic fluxes trigger a diverse range of cellular responses.
Cation Flux and Pore Formation
Upon BzATP binding, the P2X7 receptor rapidly opens a non-selective cation channel.[1] Prolonged or repeated stimulation leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.[1] This pore formation is a hallmark of P2X7 receptor activation and is a key mechanism for subsequent cellular events.
Figure 1: BzATP-induced P2X7 receptor channel opening and subsequent pore formation.
NLRP3 Inflammasome Activation
One of the most well-characterized downstream effects of P2X7 receptor activation by BzATP is the assembly and activation of the NLRP3 inflammasome.[5][6] This multi-protein complex is a critical component of the innate immune system and leads to the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18. The primary trigger for NLRP3 activation in this context is the K⁺ efflux mediated by the P2X7 receptor.[7]
Figure 2: P2X7 receptor-mediated NLRP3 inflammasome activation pathway.
ERK1/2 Signaling Pathway
Activation of the P2X7 receptor by BzATP has also been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This signaling cascade is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The exact upstream mechanisms linking P2X7 to ERK1/2 activation are complex and can be cell-type dependent, but often involve calcium influx and the activation of other protein kinases.
Figure 3: Simplified schematic of the P2X7 receptor-mediated ERK1/2 signaling pathway.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to study P2X7 receptor activation by BzATP.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
-
Cell Preparation:
-
Seed cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing P2X7, or primary immune cells like macrophages) in a 96-well black, clear-bottom plate.
-
Culture cells to an appropriate confluency (typically 80-90%).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. A common concentration for Fluo-4 AM is 1-5 µM.
-
Remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader equipped with an automated injection system to add the BzATP solutions to the wells.
-
Measure the fluorescence intensity kinetically, with readings taken every 1-5 seconds for a period of 1-5 minutes. Excitation and emission wavelengths will depend on the dye used (e.g., for Fluo-4: Ex/Em ~494/516 nm).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each BzATP concentration.
-
Plot the peak fluorescence intensity against the log of the BzATP concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 4: Experimental workflow for the calcium influx assay.
Pore Formation Assay (YO-PRO-1 Uptake)
This assay measures the uptake of a membrane-impermeant fluorescent dye, YO-PRO-1, which enters the cell through the large pore formed by P2X7 receptor activation.
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
-
Assay Procedure:
-
Prepare an assay buffer (e.g., HBSS) containing YO-PRO-1 iodide at a final concentration of 1-5 µM.
-
Prepare serial dilutions of this compound in the YO-PRO-1 containing assay buffer.
-
Remove the culture medium from the cells and add the BzATP/YO-PRO-1 solutions to the respective wells.
-
Incubate the plate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell type.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~491/509 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Plot the fluorescence intensity against the log of the BzATP concentration to generate a dose-response curve.
-
Calculate the EC50 for pore formation.
-
NLRP3 Inflammasome Activation Assay
This protocol outlines the steps to measure IL-1β release as a readout for NLRP3 inflammasome activation.
-
Cell Priming (Signal 1):
-
Seed macrophages (e.g., bone marrow-derived macrophages - BMDMs, or THP-1 cells differentiated into macrophages) in a 24-well plate.
-
Prime the cells with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
P2X7 Receptor Activation (Signal 2):
-
After priming, replace the medium with fresh, serum-free medium.
-
Stimulate the cells with this compound at a final concentration of 100-500 µM for 30-60 minutes.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
IL-1β Measurement (ELISA):
-
Caspase-1 Activation (Western Blot):
Figure 5: Experimental workflow for the NLRP3 inflammasome activation assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X7 receptor.
-
Cell Preparation:
-
Plate cells expressing P2X7 receptors on glass coverslips suitable for microscopy and allow them to adhere.
-
-
Solutions:
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA; pH adjusted to 7.2 with NaOH.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply different concentrations of this compound to the cell using a rapid perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each BzATP concentration.
-
Plot the peak current against the log of the BzATP concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
This compound is an invaluable tool for investigating the function of the P2X7 receptor. Its high potency allows for robust activation of the receptor, facilitating the study of its downstream signaling pathways and physiological roles. However, researchers must be mindful of its lack of absolute selectivity and the potential confounding effects of the triethylammonium counter-ion. By employing the detailed protocols and considering the pharmacological properties outlined in this guide, scientists can effectively utilize BzATP to advance our understanding of P2X7 receptor biology and its implications in health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. physoc.org [physoc.org]
- 5. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
BzATP as a Photoaffinity Label for ATPases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-(4-benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) is a versatile molecular tool that has carved a significant niche in the study of ATP-binding proteins. Initially synthesized as a photoaffinity label for ATPases, its utility has expanded, revealing it to be a potent agonist for various P2 purinergic receptors, most notably the P2X7 receptor. This dual functionality makes BzATP an invaluable probe for identifying and characterizing ATP-binding sites, as well as for elucidating the physiological roles of P2 receptors in cellular signaling.
This technical guide provides a comprehensive overview of the application of BzATP as a photoaffinity label for ATPases. It delves into the underlying mechanism of photoaffinity labeling, presents collated quantitative data for various ATPases, and offers detailed experimental protocols. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the practical application of BzATP in research and drug development.
Mechanism of Action: Photoaffinity Labeling with BzATP
Photoaffinity labeling is a powerful technique to identify and covalently link a ligand to its binding site within a target protein. BzATP is an analog of ATP where the 3'-hydroxyl group of the ribose moiety is esterified with a 4-benzoylbenzoic acid group. This benzophenone (B1666685) group is the key to its function as a photoaffinity label.
Upon binding to an ATP-binding site, the benzophenone moiety of BzATP can be activated by ultraviolet (UV) light, typically in the range of 254-360 nm. This photoactivation generates a highly reactive triplet benzhydril diradical. This diradical can then abstract a hydrogen atom from a nearby amino acid residue within the binding pocket, resulting in the formation of a stable, covalent carbon-carbon bond between BzATP and the ATPase. This irreversible linkage allows for the identification and characterization of the labeled protein and its specific binding domains.
Quantitative Data: BzATP Interaction with ATPases
The interaction of BzATP with various ATPases has been characterized by several key quantitative parameters, including binding affinity (Kd), maximal binding capacity (Bmax), and inhibition constants (Ki). The following tables summarize the available quantitative data for different ATPases.
| ATPase Type | Preparation | Parameter | Value | Reference |
| Ion Pump ATPases (General) | Membrane-bound | Kd | 0.8-1.2 µM | [1] |
| Bmax | 2-3 nmol/mg | [1] | ||
| Mitochondrial F1-ATPase | Beef Heart | Ki (competitive inhibitor vs. ATP) | 0.85 µM | [2] |
| Kd | 1.6 µM | [2] | ||
| Kprotect (ATP protection against photoinactivation) | 0.3 µM | [2] |
Table 1: Binding and Inhibition Constants of BzATP for Various ATPases.
It is important to note that while BzATP binds to ion pump ATPases such as (Na+ + K+)-ATPase, Ca-transport ATPase, and gastric (H+ + K+)-ATPase, and can covalently label them upon UV irradiation, some studies suggest that the resulting inactivation of enzymatic activity may occur from reactions at locations outside the high-affinity ATP binding site.[1][3] This is evidenced by the observation that excess ATP does not always prevent inactivation or labeling by BzATP.[1][3]
BzATP as an Agonist for P2X Receptors
In addition to its role as a photoaffinity label, BzATP is a well-established and potent agonist for P2X receptors, a family of ligand-gated ion channels. It often exhibits higher potency than ATP, particularly at the P2X7 receptor. This has made BzATP a crucial tool for studying the physiological and pathological roles of these receptors.
| Receptor | Species | Assay | EC50 (µM) | Reference |
| P2X7 | Human | Calcium Influx | 7 | [4][5] |
| Rat | Electrophysiology / Calcium Influx | 3.6 | [4][5][6] | |
| Mouse | Calcium Influx / Electrophysiology | 285 | [4][5][6] | |
| P2X1 | Rat | Electrophysiology | pEC50 = 8.7 | [4][5] |
Table 2: Agonist Potency (EC50) of BzATP at P2X Receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving BzATP as a photoaffinity label.
Protocol 1: Photoaffinity Labeling of ATPases with BzATP
This protocol outlines the general steps for the covalent labeling of ATPases using BzATP.
Materials:
-
Isolated membranes or purified ATPase preparation
-
BzATP (consider using radiolabeled [³²P]BzATP for easier detection)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors like MgCl₂)
-
Wash Buffer (same as labeling buffer)
-
UV lamp (e.g., Rayonet apparatus with 350-360 nm bulbs or a handheld UV lamp at 254 nm)[7][8]
-
Ice bucket
-
Quartz cuvettes or petri dishes (transparent to UV light)
-
SDS-PAGE reagents
-
Autoradiography film and cassette (if using radiolabeled BzATP) or Western blot equipment for antibody-based detection.
Procedure:
-
Incubation:
-
Resuspend the ATPase preparation in ice-cold labeling buffer to the desired protein concentration.
-
Add BzATP to the final desired concentration (typically in the low micromolar range, guided by Kd values).
-
For control experiments, prepare parallel samples:
-
No UV control: Incubate with BzATP but do not expose to UV light.
-
Competition control: Pre-incubate the ATPase preparation with an excess of ATP (e.g., 10-100 fold molar excess) before adding BzATP to demonstrate specific binding to the ATP site.
-
-
Incubate the samples on ice for a predetermined time (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Transfer the samples to a quartz cuvette or petri dish.
-
Place the sample on ice at a fixed distance from the UV lamp.
-
Irradiate the sample with UV light for a specified duration (e.g., 1-10 minutes). The optimal time and intensity should be determined empirically.[7]
-
Ensure proper safety precautions are taken when working with UV radiation (e.g., UV-protective goggles and shielding).[7]
-
-
Post-Irradiation Processing:
-
Quench the reaction by adding a scavenger molecule (e.g., dithiothreitol) if necessary, although this is often omitted.
-
Wash the labeled membranes or protein by centrifugation and resuspension in fresh, ice-cold wash buffer to remove unbound BzATP. Repeat this step multiple times.
-
-
Analysis of Labeled Proteins:
-
Resuspend the final washed pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Detection:
-
If using [³²P]BzATP, dry the gel and expose it to autoradiography film.[9]
-
Alternatively, perform a Western blot and probe with an antibody against the ATPase of interest to confirm its labeling.
-
-
Protocol 2: Identification of Labeled Peptides by Mass Spectrometry
This protocol describes the steps to identify the specific peptide fragments of an ATPase that are covalently modified by BzATP.
Materials:
-
BzATP-labeled protein band excised from a Coomassie-stained SDS-PAGE gel
-
In-gel digestion reagents (e.g., trypsin)
-
Peptide extraction reagents (e.g., acetonitrile (B52724), formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
In-Gel Digestion:
-
Excise the protein band of interest from the SDS-PAGE gel.
-
Destain the gel piece to remove Coomassie blue.
-
Reduce and alkylate the cysteine residues within the protein.
-
Digest the protein overnight with a protease such as trypsin.
-
-
Peptide Extraction:
-
Extract the resulting peptides from the gel piece using a series of washes with solutions of increasing acetonitrile concentration.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.
-
Inject the peptide mixture into an LC-MS/MS system. The peptides will be separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the protein from the peptide fragmentation patterns.
-
Specifically look for peptide spectra that show a mass shift corresponding to the mass of the covalently attached BzATP remnant. This will pinpoint the modified peptide(s).
-
Visualizations: Diagrams of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
A generalized workflow for using BzATP in photoaffinity labeling experiments.
The Post-Albers cycle of the Na+/K+-ATPase, a target for BzATP labeling.
Downstream signaling events following the activation of the P2X7 receptor by BzATP.
Conclusion and Future Directions
BzATP remains a cornerstone tool for the study of ATP-binding proteins. Its ability to act as both a photoaffinity label and a potent P2X receptor agonist provides a unique experimental advantage. For researchers focused on ATPases, BzATP offers a direct method for identifying and characterizing these crucial enzymes, although care must be taken in interpreting functional data due to potential off-target labeling. For those in drug development, understanding the interaction of BzATP with P2X7 receptors is critical for designing novel therapeutics targeting inflammation, pain, and other P2X7-mediated pathologies.
Future advancements in mass spectrometry sensitivity and the development of new photoactivatable analogs of ATP with different cross-linking chemistries will undoubtedly refine our ability to map ligand-protein interactions with greater precision. The foundational knowledge gained from studies using BzATP will continue to be instrumental in these future endeavors, solidifying its legacy as a powerful probe in biochemical and pharmacological research.
References
- 1. Inhibition of ion pump ATPase activity by 3'-O-(4-benzoyl)benzoyl-ATP (BzATP): assessment of BzATP as an active site-directed probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for catalytic cooperativity during ATP hydrolysis by beef heart F1-ATPase. Kinetics and binding studies with the photoaffinity label BzATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BzATP triethylammonium salt | P2X Receptor Agonists: R&D Systems [rndsystems.com]
- 5. This compound | Photoactivatable Cross-linking Probes | Bio-Techne [bio-techne.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chemical and physical properties of BzATP triethylammonium salt
An In-depth Technical Guide to BzATP Triethylammonium (B8662869) Salt
This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and key experimental protocols related to 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt (BzATP), a potent agonist of the P2X7 receptor. It is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
BzATP triethylammonium salt is a photoaffinity label and a powerful tool for studying purinergic signaling. Its fundamental properties are summarized below. Note that variations in molecular formula and weight may be reported by different suppliers, primarily due to differences in the number of associated triethylammonium counter-ions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Synonyms | 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt, BzATP | [1] |
| CAS Number | 112898-15-4 | [1] |
| Molecular Formula | C₂₄H₂₄N₅O₁₅P₃ • x(C₆H₁₅N) (x is typically 1 or 3) | [1][2] |
| Molecular Weight | 816.6 g/mol (for x=1); 1018.96 g/mol (for x=3) | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% (HPLC) | [3][4] |
| Storage | Store at -20°C | [1][2][3] |
| Stability | Stable for at least 4 years when stored properly | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Soluble (often supplied pre-dissolved at 5mM) | [3][4] |
| DMSO | ~14 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Biological Activity
BzATP is a well-characterized agonist of P2X purinergic receptors, with a particular potency for the P2X7 receptor subtype. This activity is central to its use in research, particularly in the fields of inflammation, neuroscience, and immunology.[5]
Table 3: Biological Activity of BzATP at P2X7 Receptors
| Parameter | Species | Value | References |
| EC₅₀ | Human | 7 µM | [6] |
| Rat | 3.6 µM | [6] | |
| Mouse | 285 µM | [6] | |
| Potency vs. ATP | 5-30 fold greater potency at P2X7 | [2] |
BzATP is not entirely selective for the P2X7 receptor and can activate other P2X subtypes, although with less pronounced superiority over ATP.[2] It also exhibits partial agonist activity at P2Y₁ receptors and can be utilized as a photoaffinity probe for studying ATPases.[6][7]
Signaling Pathways
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events, primarily characterized by the influx of cations and the activation of inflammatory pathways.
P2X7 Receptor-Mediated Cation Influx
Upon binding of BzATP, the P2X7 receptor, a ligand-gated ion channel, undergoes a conformational change, opening a channel permeable to small cations such as Ca²⁺ and Na⁺, and leading to an efflux of K⁺.[3] This rapid influx of calcium is a key initiating event in P2X7-mediated signaling.
NLRP3 Inflammasome Activation
A major consequence of P2X7 receptor activation by BzATP in immune cells, such as macrophages, is the assembly and activation of the NLRP3 inflammasome.[4] This multi-protein complex is a key component of the innate immune system. The K⁺ efflux triggered by P2X7 activation is a critical signal for NLRP3 inflammasome assembly.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing BzATP. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization following P2X7 receptor stimulation with BzATP using a fluorescent calcium indicator.
Materials:
-
Cells expressing P2X7 receptors (e.g., macrophages, microglia, or transfected cell lines)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add BzATP to the wells to achieve the desired final concentration.
-
Continue to record the fluorescence signal for 5-10 minutes to capture the calcium influx.
-
-
Controls:
-
Positive Control: Add a calcium ionophore like ionomycin to a set of wells to determine the maximum fluorescence signal.
-
Negative Control: Add a calcium chelator like EGTA to another set of wells before adding BzATP to confirm that the signal is dependent on extracellular calcium.
-
IL-1β Release Assay
This protocol details the induction and measurement of IL-1β release from macrophages following priming and subsequent stimulation with BzATP.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) for priming
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Priming (Signal 1):
-
Prime the macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.[3] This step upregulates the expression of pro-IL-1β.
-
-
BzATP Stimulation (Signal 2):
-
Remove the LPS-containing medium and wash the cells gently with warm PBS.
-
Add fresh, serum-free medium containing the desired concentration of BzATP.
-
Incubate for 30-60 minutes at 37°C.[3]
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
-
IL-1β Quantification:
-
Measure the concentration of IL-1β in the cleared supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Photoaffinity Labeling
BzATP can be used as a photoaffinity probe to covalently label ATP-binding sites on proteins like P2X receptors and ATPases.
Materials:
-
Isolated membranes or purified protein containing the ATP-binding site of interest
-
[α-³²P]BzATP or a non-radioactive version for detection by antibodies
-
UV lamp (e.g., 254 nm or 365 nm, depending on the application)
-
Reaction buffer
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager screen (for radiolabeled BzATP)
-
Western blotting reagents (for non-radioactive BzATP)
Procedure:
-
Binding:
-
Incubate the protein sample with BzATP in a suitable reaction buffer in the dark to allow for non-covalent binding to the ATP-binding site.
-
To determine specificity, include control samples with an excess of ATP or ADP to compete for binding.
-
-
Photocrosslinking:
-
Expose the samples to UV light for a specific duration. The optimal wavelength and time will need to be determined empirically. This step induces the formation of a covalent bond between BzATP and the protein.
-
-
Analysis:
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
If using [α-³²P]BzATP, dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the labeled protein(s).
-
If using non-radioactive BzATP, transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the benzophenone (B1666685) moiety or the protein of interest.
-
Concluding Remarks
This compound is an invaluable tool for investigating purinergic signaling, particularly through the P2X7 receptor. Its potent agonistic activity and utility as a photoaffinity label allow for detailed studies of receptor function, downstream signaling pathways, and the molecular interactions of ATP-binding proteins. The experimental protocols provided herein offer a foundation for researchers to explore the diverse biological roles of P2X7 activation in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific applications is crucial for obtaining robust and reproducible results.
References
- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
The Agonist of Choice: A Technical Guide to BzATP Triethylammonium Salt in Purinergic Signaling Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of BzATP Triethylammonium (B8662869) Salt.
This whitepaper provides a comprehensive overview of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium salt, a pivotal tool in the study of purinergic signaling. From its initial synthesis to its characterization as a potent P2X7 receptor agonist, this guide delves into the critical data, experimental applications, and underlying signaling pathways associated with this compound.
Discovery and History: From Photoaffinity Probe to Potent Agonist
BzATP was first synthesized and described in 1982 by Williams and Coleman as a photoaffinity probe for exploring adenine (B156593) nucleotide binding sites on mitochondrial F1-ATPase.[1][2][3][4] Its utility in covalently labeling ATP-binding proteins laid the groundwork for its later investigation in other biological systems. Subsequent research unveiled its potent activity as an agonist at P2X purinergic receptors, with a particularly high potency for the P2X7 receptor subtype.[1][2][3] This discovery transformed BzATP from a biochemical tool into a key pharmacological agent for studying the diverse roles of P2X7 in cellular physiology and pathophysiology. It is now widely recognized as a prototypic P2X7 receptor agonist, exhibiting 5 to 30-fold greater potency than the endogenous ligand, ATP.[1][2][3][5]
Quantitative Data: Potency and Efficacy
The potency of BzATP varies across different species and P2X receptor subtypes. The following tables summarize the key quantitative data for BzATP triethylammonium salt, providing a comparative overview of its activity.
Table 1: EC50 Values of BzATP for P2X7 Receptors in Different Species
| Species | Receptor | Assay Type | EC50 (µM) | Reference(s) |
| Human | P2X7 | Calcium Influx | 7 | [2] |
| Human | P2X7 | - | 0.7 | [3] |
| Rat | P2X7 | Electrophysiology | 3.6 | [1][2][3][6] |
| Mouse | P2X7 | Electrophysiology | 285 | [1][2][3][6] |
Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[5]
Table 2: pEC50 Values of BzATP for Various P2X Receptor Subtypes
| Receptor Subtype | pEC50 | Reference(s) |
| P2X1 | 8.74 | [6][7][8] |
| P2X2 | 5.26 | [6][7][8] |
| P2X3 | 7.10 | [6][7][8] |
| P2X2/3 | 7.50 | [6][7][8] |
| P2X4 | 6.19 | [6][7][8] |
| P2X7 | 5.33 | [6][7][8] |
Key Signaling Pathways Activated by BzATP
BzATP binding to the P2X7 receptor initiates a cascade of intracellular events. The initial activation leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[5][9] Sustained activation triggers the formation of a larger, non-selective pore capable of passing molecules up to 900 Da.[5] This is a hallmark of P2X7 receptor activation.[5]
The downstream signaling pathways are multifaceted and cell-type dependent. In immune cells such as macrophages, P2X7 activation by BzATP is a potent trigger for the assembly of the NLRP3 inflammasome.[9] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secretable forms.[9] Furthermore, P2X7 activation can modulate other significant signaling pathways, including the AKT and ERK pathways, which are implicated in cell survival and proliferation.[10]
Experimental Protocols and Methodologies
The following sections detail standardized protocols for key experiments utilizing BzATP.
Synthesis of BzATP
The synthesis of BzATP can be achieved through two primary methods: classical chemical synthesis and a chemo-enzymatic approach.[4]
Classical Chemical Synthesis Workflow
-
Preparation of the Acylating Agent: 4-Benzoylbenzoic acid is converted to its more reactive acid chloride form by treatment with a reagent such as thionyl chloride.[4]
-
Acylation Reaction: The resulting 4-benzoylbenzoyl chloride is reacted with ATP in an anhydrous organic solvent, typically in the presence of a base to neutralize the HCl byproduct.[4]
-
Purification: The crude product is then purified using chromatography to isolate the BzATP.[4] This method can be challenging due to the presence of isomers and unreacted starting materials.[4]
Chemo-enzymatic Synthesis Workflow
-
Chemical Synthesis of BzAMP: Adenosine 5'-monophosphate (AMP) is chemically acylated with 4-benzoylbenzoyl chloride to produce 2'(3')-O-(4-benzoylbenzoyl)adenosine 5'-monophosphate (BzAMP).[4]
-
Enzymatic Phosphorylation: The BzAMP undergoes two sequential enzymatic phosphorylation steps using specific kinases and a phosphate donor to yield BzATP.[4]
BzATP-Induced Cytokine Release in Macrophages
This protocol outlines the induction of IL-1β release in THP-1 human monocytic cells differentiated into macrophages.[9]
-
Macrophage Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[9]
-
Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.[9]
-
After incubation, wash the adherent macrophages with warm PBS and add fresh, PMA-free medium for 24 hours.[9]
-
-
Priming:
-
BzATP Stimulation:
-
Sample Collection and Analysis:
In Vivo Administration of BzATP
For in vivo studies, BzATP can be administered via intraperitoneal (i.p.) injection. A common dosage used in mice is 1 mg/kg administered daily.[12]
General Workflow for In Vivo BzATP Studies
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of P2X7 receptors in health and disease. Its high potency and well-characterized signaling pathways make it a valuable pharmacological agent for in vitro and in vivo studies. This guide provides a foundational understanding of its history, quantitative properties, and experimental applications, serving as a critical resource for professionals in the fields of pharmacology, neuroscience, and immunology.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BzATP (triethylammonium salt) - MedChem Express [bioscience.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to P2X7 Receptor Signaling Pathways Activated by BzATP
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in cellular signaling, particularly in response to high concentrations of extracellular ATP, a molecule that signals cellular danger and stress. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent synthetic agonist of the P2X7R, often exhibiting higher potency than ATP itself.[1][2] Activation of P2X7R by BzATP initiates a complex cascade of downstream signaling events, including ion flux, inflammasome activation, cytokine release, and ultimately, programmed cell death.[3][4] This receptor is highly expressed on immune cells like macrophages and microglia, making it a critical regulator of inflammatory processes and a target of significant interest in drug development for inflammatory diseases, neurodegenerative disorders, and cancer.[3][4] This technical guide provides an in-depth overview of the core signaling pathways triggered by BzATP, a summary of relevant quantitative data, and detailed protocols for key experimental procedures used to study P2X7R function.
Core P2X7R Activation Mechanism by BzATP
The binding of BzATP to the P2X7R initiates a rapid series of biophysical changes in the cell membrane. The canonical activation process involves two main phases: the opening of a small cation channel and the subsequent formation of a large, non-selective macropore.
-
Channel Activation: Upon BzATP binding, the P2X7R undergoes a conformational change, opening an intrinsic, non-selective cation channel. This allows for the rapid influx of extracellular Ca²⁺ and Na⁺ and a significant efflux of intracellular K⁺.[3][5] This initial ion flux is the primary trigger for many downstream signaling events.
-
Macropore Formation: Sustained or repeated stimulation with high concentrations of BzATP leads to the formation of a large, non-selective pore in the plasma membrane.[4] This macropore allows the passage of molecules up to 900 Da in size, including fluorescent dyes like YO-PRO-1 and ethidium (B1194527) bromide. While initially thought to be a dilation of the P2X7R channel itself, evidence suggests this pore also involves the recruitment of other proteins, such as pannexin-1.[6] The formation of this pore leads to a profound disruption of cellular homeostasis, ultimately contributing to cell death.[7]
Major Downstream Signaling Pathways
The initial ion fluxes triggered by BzATP activate several distinct intracellular signaling cascades that mediate the receptor's diverse biological effects.
NLRP3 Inflammasome Activation and IL-1β Release
One of the most well-characterized consequences of P2X7R activation is the assembly and activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. This pathway is central to the innate immune response.
-
Trigger: The BzATP-induced K⁺ efflux is a critical trigger for NLRP3 activation.[5]
-
Assembly: Low intracellular K⁺ concentration causes the sensor protein NLRP3 to oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).
-
Caspase-1 Activation: ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation into the active p20 and p10 subunits.
-
Cytokine Maturation: Active caspase-1 then cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then secreted from the cell.[4]
Cell Death Pathways: Apoptosis and Necrosis
Prolonged and robust activation of P2X7R by BzATP is cytotoxic and can induce both apoptotic and necrotic cell death.
-
Apoptosis: At lower concentrations or with shorter stimulation times, BzATP can trigger a programmed cell death cascade. This involves the activation of executioner caspases, such as caspase-3, -8, and -9.[8] In specific cell types, like motor neurons, P2X7R activation can trigger apoptosis through a distinct pathway involving neuronal nitric oxide synthase (nNOS), peroxynitrite production, p38 MAPK activation, and autocrine FAS signaling.
-
Necrosis/Pyroptosis: At high concentrations, the extensive membrane disruption caused by macropore formation leads to a lytic form of cell death, often characterized as necrosis or pyroptosis, a pro-inflammatory form of programmed cell death dependent on caspase-1.
Phospholipase Activation and Membrane Blebbing
P2X7R activation also leads to profound changes in membrane dynamics, including the formation of membrane blebs. This process is linked to the activation of phospholipases and downstream cytoskeletal regulators.
-
Phospholipase Activation: BzATP stimulation can activate Phospholipase A2 (PLA2) and Phospholipase D (PLD).
-
Rho Signaling: These enzymatic activities are linked to the activation of small GTPases, particularly RhoA.
-
Cytoskeletal Reorganization: Activated RhoA and its effectors (like ROCK) lead to the reorganization of the actin cytoskeleton, resulting in the characteristic formation of membrane blebs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating BzATP-mediated P2X7R activation.
Table 1: Potency (EC₅₀) of BzATP in P2X7R Activation
| Assay Type | Cell Type / Species | BzATP EC₅₀ (µM) | Reference |
|---|---|---|---|
| Calcium Influx | Rat P2X7R (HEK293) | 3.6 | [9] |
| Calcium Influx | Mouse P2X7R (HEK293) | 285 | [9] |
| Calcium Influx | Human P2X7R | ~10-30 | [2] |
| Calcium Influx | Murine Osteoblasts | 26.4 | [10] |
| Cell Death | Rat Retinal Ganglion Cells | 35 |[11] |
Table 2: BzATP-Induced Cytokine Release
| Cell Type | Priming Agent | BzATP Concentration | Cytokine | Fold Increase / Conc. | Reference |
|---|---|---|---|---|---|
| Human Microglia | LPS (1 µg/mL) | 300 µM | IL-1β | 3.9-fold | [12] |
| Human Microglia | Aβ (1-42) (10 µM) | 300 µM | IL-1β | 3.5-fold | [12] |
| Human Microglia | LPS (1 µg/mL) | 300 µM | IL-1α | 1.6-fold | [12] |
| Mouse BMDMs | LPS | 300 µM | IL-1β | ~1000 pg/mL | [13] |
| THP-1 Macrophages | LPS (1 µg/mL) | 100 µM | IL-1β | ~1200 pg/mL |[14] |
Table 3: BzATP-Induced Pore Formation (YO-PRO-1 Uptake)
| Cell Type | BzATP Concentration | Observation | Reference |
|---|---|---|---|
| HCE (Corneal) | 150 µM | 1.38-fold increase | [15] |
| HaCaT (Cutaneous) | 500 µM | 1.65-fold increase | [15] |
| ARPE-19 (Retinal) | 500 µM | 1.65-fold increase | [15] |
| Cochlear Glia | 10 µM | Significant increase |[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BzATP-induced P2X7R signaling.
Pore Formation Assay (YO-PRO-1 Uptake)
This assay measures the formation of the P2X7R-associated macropore by quantifying the uptake of the fluorescent dye YO-PRO-1, which is normally membrane-impermeant.
Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293 expressing P2X7R, macrophages, or other cells of interest) in a 96-well black, clear-bottom plate and culture to desired confluency.
-
Dye Loading: Wash cells once with a physiological salt solution (e.g., HEPES-buffered saline). Add a solution containing 1-5 µM YO-PRO-1 iodide to each well.
-
Agonist Stimulation: Add BzATP to the wells to achieve the desired final concentration (e.g., 100-300 µM). Include negative control wells (no BzATP) and positive control wells for maximum permeabilization (e.g., with digitonin).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The kinetics of pore formation can be monitored in real-time if using a plate reader with an injection system.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~491 nm, Emission: ~509 nm) or visualize and quantify using a fluorescence microscope.[15]
-
Data Analysis: Normalize the fluorescence of BzATP-treated wells to the negative control wells to determine the fold-increase in dye uptake.
Calcium Influx Assay (Fura-2 AM)
This ratiometric assay measures the rapid increase in intracellular calcium concentration ([Ca²⁺]i) following the opening of the P2X7R channel.
Methodology:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate or on coverslips suitable for microscopy.
-
Dye Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C in the dark. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.[18][19]
-
De-esterification/Wash: Wash the cells gently two to three times with fresh buffer to remove extracellular Fura-2 AM and allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Measurement: Place the plate or coverslip into a fluorescence plate reader or a microscope equipped for ratiometric imaging. Measure the ratio of fluorescence emission (~510 nm) when excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[20]
-
Agonist Addition: After establishing a stable baseline ratio, add BzATP via an injector system (for plate readers) or by perfusion (for microscopy).
-
Data Analysis: Record the 340/380 nm ratio over time. The increase in the ratio directly corresponds to the increase in intracellular calcium concentration. EC₅₀ values can be determined by generating a dose-response curve.[21]
Cytokine Release Assay (ELISA)
This protocol details the measurement of secreted IL-1β from macrophage supernatants following BzATP stimulation, a key indicator of inflammasome activation.
Methodology:
-
Cell Preparation: Differentiate monocytes (e.g., THP-1 cells or primary bone marrow-derived monocytes) into macrophages and plate them in a 24- or 48-well plate.[22]
-
Priming (Signal 1): To upregulate the expression of pro-IL-1β, prime the macrophages with a Toll-like receptor (TLR) agonist, such as LPS (1 µg/mL), for 3-4 hours.[22][23]
-
Stimulation (Signal 2): Remove the priming medium and replace it with fresh, serum-free medium. Add BzATP (e.g., 100-300 µM) and incubate for 30-60 minutes.[13]
-
Sample Collection: Carefully collect the cell culture supernatants. Centrifuge at ~400 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA Procedure: Quantify the concentration of mature IL-1β in the cleared supernatants using a commercial sandwich ELISA kit.[24][25] Follow the manufacturer's protocol, which typically involves:
-
Adding supernatants and standards to an antibody-pre-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a TMB substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the standards of known concentration. Use this curve to calculate the concentration of IL-1β in the experimental samples.
Caspase-1 Activation Assay (Western Blot)
This method detects the activation of caspase-1 by identifying its cleaved p20 subunit in cell supernatants or lysates, confirming the activation of the inflammasome.
Methodology:
-
Cell Stimulation: Prime and stimulate macrophages as described in the ELISA protocol (Section 4.3).
-
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from lysates or the concentrated supernatant proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1. A separate blot can be probed for pro-caspase-1 (~45 kDa) in the lysate.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a ~20 kDa band in the supernatant is indicative of caspase-1 activation.[27]
Cell Death Quantification (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following BzATP treatment.
Methodology:
-
Cell Treatment: Culture cells in a 6- or 12-well plate and treat with various concentrations of BzATP for a specified duration (e.g., 1-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all dead/dying cells are included in the analysis.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[28]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the cell populations based on their fluorescence:[29][30]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
References
- 1. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 5. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. Human IL-1 beta Instant ELISA™ Kit (BMS224INST) - Invitrogen [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. medicaljournalssweden.se [medicaljournalssweden.se]
- 30. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Species-Specific Potency of BzATP Triethylammonium Salt: A Technical Guide for Researchers
An In-depth Examination of BzATP's Interaction with P2X7 Receptors Across Human, Rat, and Mouse Species for Drug Development and Purinergic Signaling Research.
Introduction
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) triethylammonium (B8662869) salt is a potent agonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in immunity, inflammation, and neurotransmission. Its superior potency compared to the endogenous agonist, ATP, has established BzATP as an invaluable tool in the study of purinergic signaling. However, the pharmacological effects of BzATP exhibit significant species-specific variations, a critical consideration for researchers in drug development and translational science. This technical guide provides a comprehensive overview of the species-dependent potency of BzATP on human, rat, and mouse P2X7 receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Species-Specific Potency of BzATP
The potency of BzATP is most commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of the maximal response. The following table summarizes the EC50 values for BzATP in activating P2X7 receptors from human, rat, and mouse, as determined by various in vitro assays.
| Species | Assay Type | EC50 (µM) | Reference(s) |
| Human | Calcium Influx | 7 | [1][2] |
| YO-PRO-1 Uptake | ~10-30 | [3] | |
| Electrophysiology | 0.7 | [4] | |
| Rat | Calcium Influx | 3.6 | [1][2][5][6] |
| Electrophysiology | 3.6 ± 0.2 | [7] | |
| YO-PRO-1 Uptake | 0.25 - 3.6 | [8] | |
| Mouse | Calcium Influx | 285 | [1][2][5][6] |
| Electrophysiology | 285 ± 16 | [7] | |
| YO-PRO-1 Uptake | 11.7 | [8] |
Note: EC50 values can vary depending on the specific experimental conditions, cell type, and assay used.
The data clearly indicates a rank order of potency for BzATP, with the rat P2X7 receptor being the most sensitive, followed by the human receptor, and finally the mouse receptor, which is significantly less sensitive. This eighty-fold or even greater difference in potency between rat and mouse receptors is a crucial factor to consider when extrapolating findings from animal models to human physiology.[7]
Experimental Protocols
Accurate determination of BzATP potency relies on robust and well-defined experimental methodologies. Below are detailed protocols for three key assays commonly used to characterize P2X7 receptor activation.
Calcium Influx Assay
This assay measures the rapid increase in intracellular calcium concentration following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X7 receptor of interest (e.g., HEK293 cells transfected with the P2X7 gene) in a 96-well, black, clear-bottom plate until they reach the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove any excess extracellular dye.
-
Agonist Addition: Prepare serial dilutions of BzATP triethylammonium salt in the assay buffer. Utilize a fluorescence plate reader equipped with an automated injection system to add the different concentrations of BzATP to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence intensity against the corresponding BzATP concentration to generate a dose-response curve. From this curve, calculate the EC50 value using non-linear regression analysis.
YO-PRO-1 Uptake Assay (Pore Formation Assay)
This assay assesses the formation of the large membrane pore, a hallmark of sustained P2X7 receptor activation, by measuring the uptake of the fluorescent dye YO-PRO-1, which is normally impermeable to the cell membrane.
Methodology:
-
Cell Seeding: Seed cells expressing the P2X7 receptor in a 96-well plate and allow them to adhere and grow.
-
Assay Buffer Preparation: Prepare an assay buffer containing YO-PRO-1 iodide at a final concentration of 1-5 µM.
-
Agonist Treatment: Add varying concentrations of BzATP to the wells. It is essential to include a negative control (buffer only) and a positive control for maximal uptake if available.
-
Incubation: Incubate the plate for a defined period, typically 15-60 minutes, at 37°C. The duration of incubation is critical as pore formation is a slower process than the initial ion flux.
-
Fluorescence Reading: Measure the fluorescence of the intracellular YO-PRO-1 using a fluorescence plate reader. The fluorescence of YO-PRO-1 increases significantly upon binding to nucleic acids within the cell.
-
Data Analysis: Generate a dose-response curve by plotting the fluorescence intensity against the BzATP concentration to determine the EC50 for pore formation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct and highly quantitative measure of the ion channel activity of the P2X7 receptor.
Methodology:
-
Cell Preparation: Prepare cells expressing the P2X7 receptor on glass coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system.
-
Pipette and Solutions: Fill glass micropipettes (electrodes) with an appropriate intracellular solution. The extracellular (bath) solution should be a physiological saline solution that supports P2X7 receptor activity.
-
Cell Patching: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane. Subsequently, rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Agonist Application: Apply different concentrations of BzATP to the cell using a rapid perfusion system.
-
Data Acquisition and Analysis: Record the transmembrane currents at a fixed holding potential (voltage-clamp mode). Plot the peak current amplitude against the agonist concentration to determine the EC50 and the maximal current response.
Signaling Pathways and Visualizations
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these complex pathways and a typical experimental workflow.
Conclusion
The species-specific potency of this compound is a critical parameter that profoundly influences the design and interpretation of studies investigating the P2X7 receptor. The marked differences in EC50 values between human, rat, and mouse underscore the necessity of selecting appropriate model systems and exercising caution when translating preclinical findings. This guide provides researchers, scientists, and drug development professionals with the essential data, detailed protocols, and conceptual frameworks to navigate the complexities of BzATP pharmacology and advance our understanding of purinergic signaling in health and disease.
References
- 1. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 receptor antagonism inhibits p38 MAPK activation and ameliorates neuronal apoptosis after subarachnoid hemorrhage in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology [bio-protocol.org]
- 6. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKC-dependent ERK phosphorylation is essential for P2X7 receptor-mediated neuronal differentiation of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BzATP Triethylammonium Salt: A Technical Guide to Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium (B8662869) salt is a potent synthetic analog of adenosine (B11128) 5'-triphosphate (ATP) and a widely utilized tool in immunology and pharmacology for studying purinergic signaling.[1][2] It serves as a powerful agonist for the P2X7 receptor, a ligand-gated ion channel predominantly expressed on immune cells such as macrophages.[2][3] Activation of the P2X7 receptor by BzATP is a key step in initiating the assembly and activation of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response.[4][5] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data associated with BzATP-mediated inflammasome activation.
Mechanism of Action: P2X7 Receptor-Mediated NLRP3 Inflammasome Activation
BzATP is a significantly more potent agonist for the P2X7 receptor compared to the endogenous ligand, ATP.[1] Its binding initiates a cascade of intracellular events, culminating in the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[2]
The signaling pathway is initiated by the binding of BzATP to the P2X7 receptor on the cell surface. This binding triggers the opening of a non-selective cation channel, leading to a rapid influx of Ca²⁺ and Na⁺ ions and a significant efflux of K⁺ ions.[1][2] The resulting decrease in intracellular K⁺ concentration is a critical signal for the assembly of the NLRP3 inflammasome.[4][6]
The NLRP3 inflammasome complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][7] Upon sensing the low intracellular K⁺ levels, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage activates caspase-1.[4] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[2][8]
Quantitative Data
The potency of BzATP as a P2X7 receptor agonist varies across different species. The following tables summarize key quantitative data for BzATP triethylammonium salt.
Table 1: Potency of this compound on P2X7 Receptors
| Species | Assay Type | EC50 (µM) | Reference(s) |
| Human | Calcium Influx | ~10-30 | [1] |
| Rat | Electrophysiology | 3.6 | [3][9] |
| Mouse | Electrophysiology | 285 | [3][9] |
| Mouse | Calcium Influx | 285 | [1] |
EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1]
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₉N₆O₁₅P₃ | [3] |
| Molecular Weight | 816.59 g/mol | [3][10] |
| CAS Number | 112898-15-4 | [3][11] |
| Appearance | White to off-white solid | [3] |
| Solubility | ≤14 mg/ml in DMSO | [3] |
| Storage | Store at -20°C | [3][11] |
Experimental Protocols
A common experimental workflow to study BzATP-induced inflammasome activation involves priming of immune cells, followed by stimulation with BzATP and subsequent measurement of inflammasome activation markers.
Detailed Methodology for BzATP-Induced Cytokine Release in THP-1 Macrophages
This protocol describes the induction of IL-1β release in the human monocytic cell line THP-1, differentiated into macrophage-like cells.[2]
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[2]
-
To differentiate, seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[2]
-
Add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[2]
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.[2]
-
After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium. Rest the cells for 24 hours.[2]
2. Priming (Signal 1):
-
Prime the differentiated THP-1 macrophages by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL.[2]
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3.[2][6]
3. BzATP Stimulation (Signal 2):
-
Prepare a stock solution of this compound in sterile water or PBS.[2]
-
After the priming step, remove the LPS-containing medium and replace it with fresh, serum-free medium.[2]
-
Add BzATP to the desired final concentration (e.g., 100-300 µM).[12][13]
-
Incubate for 30 minutes to 1 hour for IL-1β release. Incubation times may need to be optimized.[2]
4. Sample Collection and Analysis:
-
Carefully collect the cell culture supernatants for cytokine analysis.[2]
-
The concentration of released IL-1β can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[12]
Key Experimental Assays
Caspase-1 Activity Assay:
-
Caspase-1 activity can be measured using colorimetric or fluorometric assay kits.[8] These assays are based on the cleavage of a specific labeled substrate (e.g., Ac-YVAD-pNA or YVAD-AFC) by active caspase-1, which releases a chromophore or fluorophore that can be quantified.[8]
Western Blot for Caspase-1 Cleavage:
-
Western blotting can be used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10), providing a direct assessment of inflammasome activation.[14]
Conclusion
This compound is an invaluable pharmacological tool for inducing and studying NLRP3 inflammasome activation. Its high potency at the P2X7 receptor allows for robust and reproducible activation of this critical innate immune signaling pathway. A thorough understanding of its mechanism of action and the application of standardized experimental protocols are essential for researchers and drug development professionals working in the fields of inflammation, immunology, and related therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sm.unife.it [sm.unife.it]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | C30H39N6O15P3 | CID 71308559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 112898-15-4 [sigmaaldrich.com]
- 12. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BzATP in Neuroscience: A Technical Guide to its Research Applications
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a synthetic and potent analog of adenosine (B11128) 5'-triphosphate (ATP). In the field of neuroscience, BzATP is an invaluable tool primarily utilized for its high-affinity agonism of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] Its potency, often 10- to 30-fold greater than ATP, allows for the robust and specific activation of P2X7R-mediated signaling pathways, making it instrumental in elucidating the receptor's role in a myriad of physiological and pathological processes.[1][2] This guide provides an in-depth overview of the core applications of BzATP in neuroscience research, with a focus on its mechanism of action, experimental protocols, and its role in neuroinflammation, neuronal function, and glial cell biology.
Mechanism of Action: P2X7 Receptor Activation
Activation of the P2X7 receptor by BzATP initiates a cascade of downstream signaling events.[1] The initial, rapid binding of BzATP opens a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, which causes membrane depolarization.[1] With sustained stimulation, the receptor undergoes a conformational change, forming a larger, non-selective pore capable of passing molecules up to 900 Da.[1] This pore formation is a hallmark of P2X7R activation. The subsequent increase in intracellular Ca²⁺ acts as a critical second messenger, triggering various cellular responses, including the activation of the NLRP3 inflammasome, the release of pro-inflammatory cytokines like IL-1β, and in some cases, apoptosis.[1]
Core Research Applications
BzATP is extensively used to investigate the role of P2X7R in various neural cells and pathological conditions.
Neuroinflammation and Microglial Activation
BzATP is a standard reagent for inducing microglial activation. Treatment of microglial cultures with BzATP leads to a rapid morphological transformation into an amoeboid, pro-inflammatory phenotype characterized by process retraction.[3] This is accompanied by the release of key inflammatory mediators.
-
Cytokine Release: BzATP stimulation, often following priming with lipopolysaccharide (LPS), triggers the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
-
Neurodegenerative Disease Models: This application is crucial in studying neuroinflammatory aspects of diseases like Alzheimer's, where BzATP can modulate the secretion of cytokines in response to amyloid-beta (Aβ) peptides.[4][7] In models of Parkinson's disease, P2X7R activation is linked to dopaminergic neuron degeneration.[8][9]
| Parameter | Cell Type | BzATP Concentration | Effect | Reference |
| IL-1β Secretion | Human Microglia (Aβ-primed) | 300 µM | 3.5-fold increase | [4] |
| IL-1α Secretion | Human Microglia (Aβ-primed) | 300 µM | 1.5-fold increase | [4] |
| IL-6 Secretion | Cultured Microglia | Not Specified | Release completely blocked by P2X7 antagonists | [10] |
| TNF-α Secretion | Cultured Microglia | Not Specified | Induced release (P2X7-independent mechanisms also suggested) | [10] |
| Phagocytosis | Mouse Microglia | Not Specified | Reduced phagocytic ability | [11] |
| Cell Number | Primary Mouse Microglia | Not Specified | 33% increase (proliferation) | [6] |
| Cell Number (LPS-primed) | Primary Mouse Microglia | Not Specified | 27% decline (cell death) | [6] |
Astrocyte Modulation and Gliotransmission
Astrocytes also express P2X7 receptors, and their activation by BzATP has profound effects on their function and communication with neurons.
-
Gliotransmitter Release: BzATP induces the release of excitatory amino acids, such as L-glutamate and D-aspartate, from astrocytes through P2X7R-mediated pore formation.[12] This provides a mechanism for astrocytes to directly modulate synaptic activity.
-
Astrocyte Reactivity: Intravitreal injection of BzATP in mice has been shown to upregulate genes associated with pan-reactive, A1-type (neurotoxic), and A2-type (neuroprotective) astrocytes, suggesting a complex role for P2X7R in determining the reactive astrocyte phenotype.[13]
-
Signaling Pathway Activation: In cultured rat astrocytes, BzATP enhances the expression of P2Y₂ receptor mRNA through mechanisms involving both calcium influx and the PKC/MAPK signaling pathways.[14]
| Parameter | Cell Type | BzATP Concentration | Effect | Reference |
| Glutamate/D-Aspartate Release | Murine Cortical Astrocytes | >100 µM | Significant increase in release | [12] |
| Inward Current | Murine Cortical Astrocytes | 100 µM | Potent induction of inward current | [12] |
| Gene Expression (A1 markers) | Mouse Retina (in vivo) | 250 µM | 20-fold increase in C3 expression | [13] |
| P2Y₂ mRNA Expression | Cultured Rat Astrocytes | Not Specified | Peak expression at 6 hours post-exposure | [14] |
Neuronal Function, Excitability, and Neurotoxicity
The impact of BzATP on neurons can be both direct, through neuronal P2X7R, and indirect, via glial activation.
-
Neuropathic and Inflammatory Pain: BzATP is used in pain research to activate P2X7R on microglia and neurons in pain-processing regions like the dorsal root ganglia (DRG) and spinal cord.[15][16] This activation increases neuronal excitability and contributes to the maintenance of hyperalgesia.[15][16][17]
-
Neurotoxicity and Apoptosis: High concentrations or sustained application of BzATP can be directly toxic to neurons. In cultured motor neurons, even low concentrations of BzATP induce caspase-dependent apoptosis, a finding relevant to diseases like amyotrophic lateral sclerosis (ALS).[18]
-
Synaptic Transmission: In models of Huntington's disease, BzATP has been shown to reduce corticostriatal synaptic transmission, suggesting a role for P2X7R in modulating synaptic function in neurodegenerative contexts.[19][20] In other systems, BzATP can promote the release of vesicular contents from presynaptic terminals.[21]
| Parameter | Cell Type/Model | BzATP Concentration | Effect | Reference |
| Motor Neuron Death | Cultured Rat Motor Neurons | ≥ 0.1 µM | Significant decrease in survival (apoptosis) | [18] |
| Cell Viability | Striatal Cells (Q120) | 300 µM | Significant cell death (viability reduced to ~68%) | [19][20] |
| Synaptic Transmission (FP) | R6/2 Mouse Corticostriatal Slices | 50 µM | Significant reduction in field potential amplitude | [20] |
| Neuronal Activation | DRG Neurons (in vivo) | 5-500 µM | Concentration-dependent increase in activated neurons | [16][22] |
| Vesicular Release | Motor Nerve Terminals | 30 µM | Promotes destaining of FM1-43 dye (release) | [21] |
Key Experimental Protocols
Robust and standardized protocols are essential for studying the effects of BzATP. Below are methodologies for key assays.
Calcium Influx Assay
This assay measures the rapid increase in intracellular calcium ([Ca²⁺]i) following P2X7R activation.
Methodology:
-
Cell Preparation: Plate cells (e.g., primary microglia, astrocytes, or a relevant cell line) onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Culture until they reach the desired confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells two to three times with the buffer to remove excess extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or a plate reader.
-
Stimulation: Add BzATP at the desired final concentration to the cells.
-
Data Acquisition: Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of Ca²⁺.
Cytokine Release Assay (ELISA)
This protocol is used to quantify the secretion of specific cytokines into the cell culture medium following BzATP stimulation.
Methodology:
-
Cell Culture and Priming: Plate cells (typically microglia or macrophages) and culture overnight. For inflammasome-dependent cytokines like IL-1β, prime the cells with LPS (e.g., 100 ng/mL) for several hours (e.g., 4-22 hours) to induce pro-IL-1β expression.[23]
-
Treatment: Replace the medium with a low-serum or serum-free medium. Treat the cells with BzATP (e.g., 100-300 µM) for a specified duration (e.g., 30-60 minutes).[4]
-
Supernatant Collection: Carefully collect the cell culture supernatant, avoiding disturbance of the cell layer. Centrifuge the supernatant to pellet any detached cells or debris.
-
ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit specific for the cytokine of interest (e.g., IL-1β, TNF-α). Follow the manufacturer's instructions for adding samples, antibodies, and substrate.
-
Quantification: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of BzATP on cell survival and death.
Methodology:
-
Cell Plating: Seed neuronal or glial cells in a multi-well plate (e.g., 96-well) at a suitable density.
-
Treatment: Expose the cells to a range of BzATP concentrations for a defined period (e.g., 4.5 to 24 hours).[23] Include appropriate controls (vehicle-treated and positive control for cell death).
-
Assay Performance:
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.
-
MTT/MTS Assay: Add MTT or a similar tetrazolium salt to the cells. Viable cells with active metabolism convert the salt into a colored formazan (B1609692) product, which is then quantified.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize using fluorescence microscopy.
-
-
Data Analysis: Calculate cell viability or cytotoxicity as a percentage relative to the control-treated cells.
Conclusion
BzATP is a powerful and indispensable pharmacological tool in neuroscience. Its high potency as a P2X7 receptor agonist enables researchers to dissect the complex roles of purinergic signaling in neuroinflammation, glial-neuronal communication, synaptic plasticity, and cell fate. From investigating the molecular triggers of neuropathic pain to modeling the inflammatory environment of neurodegenerative diseases, BzATP continues to facilitate critical discoveries and holds promise for identifying novel therapeutic targets within the central nervous system. However, researchers should remain mindful of its potential off-target effects at other P2X receptors and design experiments with appropriate controls to ensure the specific involvement of P2X7R.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches [frontiersin.org]
- 3. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The two-hit hypothesis for neuroinflammation: role of exogenous ATP in modulating inflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 9. New insights into pathogenisis and therapies of P2X7R in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amyloid Peptide Induced Neuroinflammation Increases the P2X7 Receptor Expression in Microglial Cells, Impacting on Its Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 Receptor-Mediated Release of Excitatory Amino Acids from Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Pan-Type, A1-Type, and A2-Type Astrocyte Activation and Upstream Inflammatory Markers Are Induced by the P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of P2X(7) receptors stimulates the expression of P2Y(2) receptor mRNA in astrocytes cultured from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P2X7 receptor-induced death of motor neurons by a peroxynitrite/FAS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 21. jneurosci.org [jneurosci.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Role of BzATP in Immunology and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of immunology and inflammation research, the purinergic signaling pathway has emerged as a critical regulator of immune cell function. Extracellular nucleotides, such as adenosine (B11128) 5'-triphosphate (ATP), act as danger-associated molecular patterns (DAMPs), signaling cellular stress or damage to the immune system. A key player in this pathway is the P2X7 receptor (P2X7R), an ATP-gated ion channel. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a synthetic analog of ATP that serves as a highly potent agonist for the P2X7R.[1][2] Due to its increased potency compared to the endogenous ligand ATP, BzATP is an invaluable tool for the robust and consistent activation of the P2X7R in experimental settings, enabling detailed investigation of its downstream signaling cascades in inflammation and immunity.[1] This technical guide provides an in-depth overview of the role of BzATP in immunology and inflammation studies, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Mechanism of Action: BzATP and the P2X7 Receptor
BzATP exerts its profound effects on immune cells primarily through the activation of the P2X7 receptor. The binding of BzATP to P2X7R triggers the opening of a non-selective cation channel, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] This ion flux results in membrane depolarization and an increase in intracellular calcium, which acts as a crucial second messenger.[1] With sustained stimulation, the P2X7R can form a larger, non-selective pore that allows the passage of molecules up to 900 Da in size.[1][3] This pore formation is a hallmark of P2X7R activation and is a critical step in the initiation of downstream inflammatory responses, most notably the activation of the NLRP3 inflammasome.[1][4]
Quantitative Data: Potency and Inflammatory Response
The potency of BzATP as a P2X7R agonist and its ability to elicit inflammatory responses have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Potency of BzATP on P2X7 Receptors
| Species | Assay Type | EC50 (µM) | Reference(s) |
| Human | Calcium Influx | ~10-100 | [1] |
| Rat | Electrophysiology | 123 ± 4 | [1] |
| Mouse | Calcium Influx | 285 | [1] |
| Mouse | Electrophysiology | 285 ± 16 | [1] |
Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1]
Table 2: BzATP-Induced Cytokine Release in Primed Human and Murine Macrophages
| Cytokine | Cell Type | BzATP Concentration | Fold Change (vs. Primed Control) | Reference(s) |
| IL-1β | Human Microglia (LPS-primed) | 300 µM | 3.9 | [5] |
| IL-1α | Human Microglia (LPS-primed) | 300 µM | 1.6 | [5] |
| IL-1β | Human Microglia (Aβ(1-42)-primed) | 300 µM | 3.5 | [5] |
| IL-1α | Human Microglia (Aβ(1-42)-primed) | 300 µM | 1.5 | [5] |
| PGE2 | Murine Macrophages (LPS-primed) | 300 µM | 4-8 | [6] |
| IL-1 | Murine Macrophages (LPS-primed) | 300 µM | Not specified, but significant increase | [6] |
Signaling Pathways
The activation of the P2X7R by BzATP initiates a well-defined signaling cascade that culminates in the release of potent pro-inflammatory cytokines. A critical downstream event is the activation of the NLRP3 inflammasome.[2][4] The efflux of potassium ions following P2X7R activation is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[4] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2][4]
Caption: BzATP signaling pathway leading to NLRP3 inflammasome activation.
Experimental Protocols
BzATP-Induced Cytokine Release in Macrophages
This protocol details the induction and measurement of cytokine release (e.g., IL-1β) from a human monocytic cell line (THP-1) differentiated into macrophages.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for human IL-1β
Methodology:
-
Macrophage Differentiation (Day 1-3):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophage-like cells.
-
Incubate for 48-72 hours.[2]
-
-
Cell Rest (Day 3-4):
-
After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium.
-
Rest the cells for 24 hours.[2]
-
-
Priming (Day 4):
-
To upregulate pro-IL-1β expression, prime the differentiated macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.[2]
-
-
BzATP Stimulation (Day 4):
-
Sample Collection (Day 4):
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[2]
-
Caption: Experimental workflow for BzATP-induced cytokine release in macrophages.
BzATP-Induced Calcium Flux Assay
This protocol describes the measurement of intracellular calcium influx upon P2X7R activation by BzATP using a fluorescent calcium indicator.
Materials:
-
Immune cells of interest (e.g., macrophages, microglia)
-
Cell culture medium
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
BzATP
-
96-well black, clear-bottom plate or glass-bottom dishes
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Preparation:
-
Seed cells onto a 96-well black, clear-bottom plate or glass-bottom dishes suitable for fluorescence imaging.
-
Culture the cells to the desired confluency (typically 70-80%).
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM of the chosen calcium indicator dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in a physiological salt solution.
-
Remove the culture medium from the cells and wash them once with the physiological salt solution.
-
Add the dye loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently remove the dye loading buffer and wash the cells twice with the physiological salt solution to remove any extracellular dye.
-
Add fresh physiological salt solution to the cells.
-
-
Baseline Measurement:
-
Place the plate or dish in the fluorescence plate reader or on the microscope stage.
-
Measure the baseline fluorescence for 1-2 minutes to establish a stable signal before stimulation.
-
-
BzATP Stimulation and Data Acquisition:
-
Prepare a concentrated solution of BzATP.
-
Using an automated injection system or by careful manual addition, add the BzATP to the cells to achieve the desired final concentration.
-
Immediately begin recording the changes in fluorescence intensity over time. For Fluo-4, excitation is typically around 494 nm and emission around 516 nm. For Fura-2, ratiometric imaging is performed with excitation at 340 nm and 380 nm, and emission is measured at ~510 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from untreated control cells.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF) is often normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated.
-
Plot the peak fluorescence change against the BzATP concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
BzATP is a powerful pharmacological tool for investigating the role of the P2X7 receptor in immunology and inflammation. Its high potency allows for the robust activation of P2X7R-mediated signaling pathways, leading to measurable downstream events such as calcium influx, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize BzATP in their studies to unravel the complexities of purinergic signaling in health and disease. Careful consideration of experimental conditions, such as cell type and priming status, is crucial for obtaining reproducible and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BzATP Triethylammonium Salt in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of BzATP triethylammonium (B8662869) salt, a potent P2X receptor agonist, in various in vitro assays. BzATP is particularly effective in activating the P2X7 receptor, making it a valuable tool for studying inflammation, immune responses, neuropathic pain, and cancer biology.
Biological Activity and Data
BzATP triethylammonium salt is a synthetic analog of ATP that acts as an agonist for P2X purinergic receptors. It exhibits significantly higher potency at the P2X7 receptor compared to the endogenous ligand, ATP.[1][2] This enhanced potency makes it a preferred reagent for robustly activating P2X7-mediated signaling pathways in experimental settings.[1] However, it is important to note that BzATP is not entirely selective and can activate other P2X receptors.[2][3]
Quantitative Data: Potency of BzATP
The half-maximal effective concentration (EC50) of BzATP for P2X7 receptors varies across different species. The following table summarizes key EC50 values for BzATP in various assays.
| Agonist | Species | Assay Type | EC50 (µM) | Reference(s) |
| BzATP | Human | Calcium Influx | 7 | [2] |
| BzATP | Human | YO-PRO-1 Uptake | ~10-30 | [1] |
| BzATP | Rat | Calcium Influx | 3.6 | [1][2][3][4] |
| BzATP | Rat | Electrophysiology | 3.6 ± 0.2 | [1] |
| BzATP | Mouse | Calcium Influx | 285 | [1][2][3][4] |
| BzATP | Mouse | Electrophysiology | 285 ± 16 | [1] |
Signaling Pathways
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events. Initially, it opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[5] Prolonged stimulation can lead to the formation of a larger membrane pore, allowing the passage of molecules up to 900 Da.[1] This can trigger the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][5]
Caption: Signaling cascade initiated by BzATP binding to the P2X7 receptor.
Experimental Protocols
The following are detailed protocols for common in vitro applications of this compound.
BzATP-Induced IL-1β Release in THP-1 Macrophages
This protocol describes how to induce and measure the release of IL-1β from THP-1 cells, a human monocytic cell line, differentiated into macrophages.
Caption: Experimental workflow for measuring IL-1β release from THP-1 macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile PBS
-
Human IL-1β ELISA kit
Procedure:
-
Macrophage Differentiation (Day 1-3):
-
Culture THP-1 monocytes in RPMI-1640 medium.[5]
-
Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[5]
-
Induce differentiation by adding PMA to a final concentration of 50-100 ng/mL.[5]
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will adhere to the plate.[5]
-
After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium. Rest the cells for 24 hours.[5]
-
-
Priming (Day 4):
-
BzATP Stimulation (Day 4):
-
Sample Collection and Analysis (Day 4):
Calcium Influx Assay
This assay measures the rapid influx of calcium into cells upon P2X7 receptor activation by BzATP.
Caption: General workflow for a calcium influx assay.
Materials:
-
Adherent or suspension cells expressing P2X7 receptors
-
Appropriate cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black-wall, clear-bottom plate and culture overnight to allow for adherence.
-
For suspension cells, wash and resuspend in assay buffer.
-
-
Dye Loading:
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Measure the baseline fluorescence for a short period.
-
Using the plate reader's injector, add the BzATP solution to the wells at the desired concentration.
-
Immediately begin kinetic measurement of fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.[9]
-
-
Data Analysis:
-
Quantify the change in fluorescence to determine the extent of calcium influx. This can be expressed as a fold change over baseline or by calculating the area under the curve.
-
Cell Proliferation and Cytotoxicity Assays
BzATP can have dual effects on cell viability, promoting proliferation at lower concentrations and inducing cytotoxicity at higher concentrations or with prolonged exposure, particularly in cancer cells.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for In Vivo Use of BzATP Triethylammonium Salt in Mice
Introduction
3'-O-(4-Benzoyl)benzoyl-ATP (BzATP) triethylammonium (B8662869) salt is a potent and widely used agonist for the P2X purinergic receptors, exhibiting a particular potency for the P2X7 receptor (P2X7R)[1][2]. While it can activate other P2X subtypes, it is often used as a selective tool to study P2X7R-mediated functions due to its 5- to 10-fold greater potency compared to the endogenous ligand, ATP[1][2]. The P2X7R is an ATP-gated ion channel expressed on various cell types, most notably on immune cells like microglia and macrophages, as well as on neurons and glial cells[3][4]. Activation of P2X7R is a critical step in initiating inflammatory responses, pain signaling, and modulating neuronal activity. In vivo studies in mice utilize BzATP to explore the physiological and pathological roles of P2X7R in conditions such as neuropathic pain, neuroinflammation, and metabolic disorders[3][5].
Data Presentation
Table 1: Potency of BzATP at P2X7 Receptors
This table summarizes the half-maximal effective concentration (EC₅₀) values of BzATP for activating P2X7 receptors in different species. Note the significantly lower potency in mice compared to rats and humans.
| Species | Receptor | EC₅₀ Value (µM) | Reference(s) |
| Mouse | P2X7 | 285 | [1][6][7][8] |
| Rat | P2X7 | 3.6 | [1][6][7][8] |
| Human | P2X7 | 7 | [1][2][8] |
Table 2: Recommended In Vivo Dosing Regimens for BzATP in Mice
This table provides examples of dosages and administration routes for in vivo studies in mice, based on published research. The choice of dose and route depends heavily on the specific research question and experimental model.
| Application | Mouse Strain | Administration Route | Dosage/Concentration | Study Focus | Reference(s) |
| Metabolic Studies | C57BL/6J | Intraperitoneal (i.p.) | 1 mg/kg once daily for 7 days | Whole-body energy metabolism, O₂ consumption | [5][9] |
| Sepsis Model | C57BL/6 | Intraperitoneal (i.p.) | 5 mg/kg (single dose) | P2X7R expression in intestines | [6] |
| Neuroinflammation / Pain | Pirt-GCaMP6s / GFAP-GCaMP6s | Local Ganglionic Application | 5 µM, 50 µM, 100 µM, 500 µM | SGC and DRG neuron activation, pain transmission | [3] |
| Spinal Cord Injury Model | P2X7 –/– | Intraspinal Injection | Not specified | Ependymal cell proliferation | [4] |
Table 3: Solubility and Stock Solution Preparation
This table provides solubility information and recommendations for preparing and storing BzATP stock solutions.
| Solvent | Max Concentration | Storage of Stock Solution | Reference(s) |
| Water | 50 mg/mL (61.23 mM) | -20°C for up to 1 month. Prepare fresh if possible. | [8][9] |
| DMSO | 14 - 50 mg/mL | -80°C for up to 1 year; -20°C for 1 month. | [7][10] |
| PBS (pH 7.2) | 10 mg/mL | Use immediately. | [7] |
| In Vivo Formulation 1 | 2 mg/mL (2.45 mM) | Use immediately. | [9] |
| (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | |||
| In Vivo Formulation 2 | Not specified | Use immediately. | [10] |
| (5% DMSO + 95% Corn Oil) |
Experimental Protocols
Protocol 1: Preparation of BzATP for In Vivo Administration
This protocol describes how to prepare BzATP for systemic administration.
Materials:
-
BzATP triethylammonium salt powder
-
Sterile DMSO
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate the Required Amount: Determine the total amount of BzATP needed based on the number of mice, their average weight, and the target dose (e.g., 1 mg/kg).
-
Prepare the Vehicle: For the recommended in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline), prepare the vehicle by mixing the components in the correct proportions under sterile conditions[9]. For a 1 mL final volume, this would be: 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL Saline.
-
Dissolve BzATP: First, dissolve the weighed BzATP powder in the DMSO portion of the vehicle. Sonication is recommended to ensure complete dissolution[9].
-
Mix Components: Add the PEG300 to the BzATP/DMSO solution and mix thoroughly. Then, add the Tween 80 and mix again. Finally, add the saline to reach the final volume and concentration.
-
Final Preparation: Ensure the final solution is clear and free of precipitates. Draw the solution into syringes for injection. This formulation should be used immediately for optimal results[10].
Protocol 2: Administration of BzATP via Intraperitoneal (i.p.) Injection in Mice
This protocol details the standard procedure for i.p. administration.
Materials:
-
Prepared BzATP solution (from Protocol 1)
-
Appropriate size sterile syringes (e.g., 27-30 gauge needle)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Properly restrain the mouse. The mouse should be held firmly by the scruff of the neck to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Administer Dose: Aspirate slightly to ensure no blood or fluid is drawn back, then slowly inject the calculated volume of the BzATP solution.
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions according to your institution's animal care guidelines.
Signaling Pathways and Experimental Workflows
BzATP-P2X7R Signaling in Dorsal Root Ganglia
BzATP application to the dorsal root ganglion (DRG) activates P2X7R, which is primarily expressed on satellite glial cells (SGCs). This activation triggers a signaling cascade that leads to increased excitability of DRG neurons, contributing to pain transmission[3]. The process involves the opening of pannexin-1 channels and paracrine ATP release, which then acts on neuronal P2X3 receptors[3].
Caption: BzATP-induced P2X7R signaling cascade in the DRG.
General Experimental Workflow for In Vivo BzATP Studies in Mice
The following diagram illustrates a typical workflow for conducting an in-vivo experiment in mice using BzATP, from initial preparation to final data analysis.
Caption: General workflow for in vivo BzATP studies in mice.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 3. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | P2X7 receptor Agonist | Hello Bio [hellobio.com]
- 9. This compound | P2X receptor agonist | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BzATP in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) for electrophysiology patch-clamp studies, focusing on its role as a potent agonist of the P2X7 receptor.
Introduction
BzATP is a synthetic analog of adenosine (B11128) 5'-triphosphate (ATP) and a widely used tool in pharmacology and neuroscience research.[1] It is a potent agonist for the P2X7 receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1] Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, and with prolonged stimulation, the formation of a larger membrane pore.[1] Compared to the endogenous agonist ATP, BzATP exhibits a significantly higher potency for P2X7 receptors across different species, making it a valuable tool for eliciting robust receptor activation in experimental settings.[1][2] However, it is important to note that BzATP is not entirely selective for P2X7 and can also activate other P2X receptors.[1]
Quantitative Data: BzATP Potency (EC50)
The half-maximal effective concentration (EC50) of BzATP for P2X7 receptors varies depending on the species and the experimental assay used. The following tables summarize key quantitative data for easy comparison.
Table 1: EC50 Values of BzATP for P2X7 Receptors in Different Species (Electrophysiology)
| Species | Assay Type | EC50 (µM) | Reference(s) |
| Rat | Electrophysiology | 3.6 ± 0.2 | [3] |
| Human | Electrophysiology | ~7 | [4][5] |
| Mouse | Electrophysiology | 285 ± 16 | [1][3] |
| Mouse (BV2 microglia) | Patch-Clamp | 197 ± 5.1 | [6] |
Table 2: Comparative EC50 Values of BzATP and ATP for P2X7 Receptors
| Agonist | Species | Assay Type | EC50 (µM) | Reference(s) |
| BzATP | Rat | Electrophysiology | 3.6 ± 0.2 | [3] |
| Human | Electrophysiology | ~7 | [4][5] | |
| Mouse | Electrophysiology | 285 ± 16 | [1][3] | |
| ATP | Rat | Electrophysiology | 123 ± 4 | [1] |
| Human | Calcium Influx | ~100-1000 | [1] | |
| Mouse | Electrophysiology | 936 ± 21 | [1] |
Signaling Pathways
Activation of the P2X7 receptor by BzATP initiates a cascade of downstream signaling events. Initially, there is a rapid influx of Na+ and Ca2+ and an efflux of K+, leading to membrane depolarization.[1] The subsequent increase in intracellular Ca2+ acts as a second messenger, triggering various cellular responses.[1] Sustained activation can lead to the formation of a large membrane pore, allowing the passage of molecules up to 900 Da.[1] This can ultimately activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β.[1][7]
P2X7 Receptor Signaling Pathway upon BzATP Binding.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct measure of the ion channel activity of the P2X7 receptor in response to BzATP.[8]
Materials:
-
Cells expressing the P2X7 receptor of interest
-
Glass coverslips
-
Patch pipettes (borosilicate glass, resistance of 3-5 MΩ)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for rapid solution exchange
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH adjusted to 7.2 with NaOH.[8] Other variations may be used.
-
BzATP stock solution (dissolved in water, stored at -20°C).[4]
Procedure:
-
Cell Preparation: Plate cells expressing the P2X7 receptor at a low density on glass coverslips 24 hours prior to recording.[8][9]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[8][10] Fire-polish the tip to ensure a smooth surface for sealing.[10]
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establishing a Giga-ohm Seal: Under visual control, approach a single, healthy-looking cell with the patch pipette.[10] Apply slight positive pressure to the pipette to keep the tip clean.[10] Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration: After establishing a stable giga-ohm seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip.[11] This establishes electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell membrane potential at a holding potential of -60 mV.[8] Record baseline whole-cell currents.
-
BzATP Application: Apply BzATP at various concentrations using a rapid perfusion system.[8] Record the induced transmembrane currents.
-
Data Analysis: Measure the peak current amplitude at each BzATP concentration.[8] Normalize the current responses to the maximal response. Plot the normalized current against the BzATP concentration and fit the data with the Hill equation to determine the EC50.[8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent species differences in the kinetic properties of P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. rndsystems.com [rndsystems.com]
- 5. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiology [bio-protocol.org]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for BzATP Triethylammonium Salt in IL-1β Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response and implicated in a wide range of inflammatory diseases. Its production is a tightly regulated two-step process, often involving the activation of the NLRP3 inflammasome. 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium (B8662869) salt is a potent agonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] Activation of the P2X7 receptor by BzATP is a key second signal in the canonical activation of the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.[3][4][5] These application notes provide a detailed protocol for utilizing BzATP to induce IL-1β release in cultured cells, a critical assay for studying inflammasome activation and for the screening of potential therapeutic agents.
The canonical activation of the NLRP3 inflammasome is typically a two-step process.[6][7] The first step, known as priming, is often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB pathway.[8][9] The second step is the activation of the inflammasome complex, which can be triggered by a variety of stimuli, including BzATP-mediated P2X7 receptor activation.[4] This activation leads to the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form.[4]
Signaling Pathway
The signaling cascade initiated by LPS priming and subsequent BzATP stimulation is a cornerstone of in vitro inflammation modeling. The following diagram illustrates the key molecular events leading to IL-1β release.
Caption: BzATP-induced IL-1β release pathway.
Experimental Protocols
This section provides a detailed methodology for a typical IL-1β release assay using BzATP in human monocytic THP-1 cells. This protocol can be adapted for other relevant cell types such as primary macrophages or microglia.
Cell Culture and Differentiation (for THP-1 cells)
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well. Induce differentiation by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before the assay.
IL-1β Release Assay
The following workflow diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for IL-1β release assay.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
BzATP triethylammonium salt
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Priming (Signal 1):
-
BzATP Stimulation (Signal 2):
-
Following the priming step, gently wash the cells twice with warm PBS or serum-free medium to remove the LPS.
-
Prepare a stock solution of this compound in sterile water.
-
Add 100 µL of Opti-MEM I containing the desired concentration of BzATP (e.g., 100-300 µM) to the wells.[12][13]
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.[10][12]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants without disturbing the cell monolayer.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Presentation
The following tables summarize typical experimental parameters and expected results for BzATP-induced IL-1β release in various cell types.
Table 1: Recommended Concentrations and Incubation Times
| Cell Type | Priming Agent (Concentration) | Priming Time (hours) | BzATP Concentration (µM) | BzATP Incubation Time (minutes) |
| Human THP-1 Macrophages | LPS (1 µg/mL) | 3 - 5 | 100 - 300 | 30 - 60 |
| Human Monocytes | LPS (1 µg/mL) | 3 - 4 | 100 - 300 | 30 - 45 |
| Human Microglia | LPS (1 µg/mL) | 24 | 300 | 30 |
| Human Astrocytes | IL-1β (10 ng/mL) | 72 | 100 | Not specified for release |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (1 µg/mL) | 4 | 300 | 30 |
Table 2: Representative Data of BzATP-Induced IL-1β Release
| Cell Type | Priming Stimulus | BzATP (300 µM) | Fold Increase in IL-1β Secretion |
| Human Microglia | LPS (1 µg/mL, 24h) | + | 3.9-fold |
| Human Microglia | Aβ(1-42) (10 µM, 24h) | + | 3.5-fold |
Note: The data presented are illustrative and actual results may vary depending on experimental conditions, cell passage number, and other factors.
Concluding Remarks
The BzATP-induced IL-1β release assay is a robust and reproducible method for studying NLRP3 inflammasome activation. The protocols and data presented here provide a solid foundation for researchers to investigate the mechanisms of inflammation and to screen for novel anti-inflammatory compounds. Careful optimization of cell density, priming conditions, and BzATP concentration is recommended for each specific cell type and experimental setup to ensure reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. P2X7 receptor activation amplifies lipopolysaccharide-induced vascular hyporeactivity via interleukin-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 6. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for YO-PRO-1 Dye Uptake Assay with BzATP Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The YO-PRO-1 dye uptake assay is a robust and widely used method to assess the activation of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] Activation of the P2X7 receptor, particularly by the potent agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), leads to the formation of a non-selective pore in the cell membrane.[1][2][4] This pore allows the passage of molecules up to 900 Da, including the fluorescent nucleic acid stain YO-PRO-1 (molecular weight ~629 Da).[4][5] YO-PRO-1 is a cell-impermeant dye that exhibits a significant increase in fluorescence upon binding to nucleic acids within the cell.[6][7] Therefore, the uptake of YO-PRO-1 and the subsequent increase in fluorescence serve as a direct and quantifiable measure of P2X7 receptor activation and pore formation.[1][2][8] This assay is particularly valuable for high-throughput screening of P2X7 receptor agonists and antagonists in drug discovery and for studying the receptor's role in various physiological and pathological processes, including inflammation, cell death, and neurological disorders.[1][3]
Principle of the Assay
Under normal physiological conditions, the plasma membrane of healthy cells is impermeable to YO-PRO-1 dye.[5][6] Stimulation of cells expressing the P2X7 receptor with an agonist like BzATP triggers the opening of the associated channel, leading to the formation of a large transmembrane pore.[1][2] This pore formation allows YO-PRO-1 to enter the cell and intercalate with intracellular nucleic acids (DNA and RNA), resulting in a dramatic increase in its fluorescence emission.[6][7][9] The intensity of the fluorescence is directly proportional to the degree of P2X7 receptor activation and pore formation.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling events and the general workflow of the YO-PRO-1 dye uptake assay.
Caption: BzATP-induced P2X7 receptor activation pathway.
Caption: General experimental workflow for the YO-PRO-1 uptake assay.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected results based on published literature.
Table 1: Typical Concentrations of P2X7 Receptor Agonists
| Agonist | Cell Line | Concentration Range | Reference |
| BzATP | Human Corneal Epithelial (HCE) | 150 µM | [1] |
| BzATP | Human Keratinocyte (HaCaT) | 500 µM | [1] |
| BzATP | Human Retinal Pigment Epithelial (ARPE-19) | 500 µM | [1] |
| BzATP | Human Placental (JEG-3) | Not specified | [1] |
| ATP | Human Corneal Epithelial (HCE) | 3 mM | [1] |
| ATP | Human Keratinocyte (HaCaT) | 10 mM | [1] |
| ATP | Human Retinal Pigment Epithelial (ARPE-19) | 10 mM | [1] |
| ATP | Human Placental (JEG-3) | 0.1 mM | [1] |
Table 2: Example of Expected YO-PRO-1 Uptake Results
| Cell Line | Agonist | Concentration | Fold Increase in Fluorescence (vs. Control) | Reference |
| HCE | BzATP | 150 µM | 1.38 | [1] |
| HCE | ATP | 3 mM | 1.22 | [1] |
| HaCaT | BzATP | 500 µM | 1.65 | [1] |
| HaCaT | ATP | 10 mM | 1.45 | [1] |
| ARPE-19 | BzATP | 500 µM | 1.65 | [1] |
| ARPE-19 | ATP | 10 mM | 1.45 | [1] |
| JEG-3 | ATP | 0.1 mM | 1.45 | [1] |
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cells expressing P2X7 receptors (e.g., HEK293-P2X7, J774, THP-1, or primary cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
YO-PRO-1 Iodide (e.g., from Thermo Fisher Scientific)
-
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)
-
P2X7 receptor antagonist (optional, for validation) (e.g., A-438079, AZ10606120)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader with excitation/emission filters for YO-PRO-1 (Ex/Em: ~491/509 nm)[7][10] or a fluorescence microscope.
Protocol for 96-Well Plate-Based Assay
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. The optimal seeding density will vary depending on the cell type.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: YO-PRO-1 Uptake Assay
-
Prepare Reagents:
-
Prepare a stock solution of YO-PRO-1 in DMSO (e.g., 1 mM). Store protected from light.
-
Prepare a working solution of YO-PRO-1 in a suitable assay buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS) at the desired final concentration (typically 1-5 µM).
-
Prepare a stock solution of BzATP in water or buffer.
-
Prepare serial dilutions of BzATP in the assay buffer to achieve the desired final concentrations.
-
If using an antagonist, prepare the necessary dilutions.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Antagonist Pre-incubation (Optional): If testing for inhibition, add the P2X7 receptor antagonist at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Add 50 µL of the YO-PRO-1 working solution to each well.
-
Incubate for 10-15 minutes at 37°C to allow for baseline fluorescence stabilization.[1]
-
Add 50 µL of the BzATP dilutions (or other agonists/control buffer) to the respective wells to initiate the reaction.
-
Incubate the plate for a specific duration (e.g., 15-60 minutes) at 37°C, protected from light.[1] The optimal incubation time should be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm.[7][10] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the no-cell control wells (buffer + YO-PRO-1 + BzATP) from all experimental wells.
-
Normalization: Normalize the data to the negative control (cells + YO-PRO-1, without BzATP stimulation). This can be expressed as a fold increase in fluorescence.
-
Fold Increase = (Fluorescence of treated sample) / (Fluorescence of untreated control)
-
-
Dose-Response Curves: For agonist or antagonist studies, plot the normalized fluorescence intensity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
Important Considerations and Troubleshooting
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Cell viability should be high, as necrotic cells will also take up YO-PRO-1, leading to false-positive results.[1] It is recommended to perform a parallel cell viability assay (e.g., using Trypan Blue or a commercial viability kit) to confirm that the observed YO-PRO-1 uptake is not due to general cytotoxicity.
-
Dye Concentration: The optimal concentration of YO-PRO-1 should be determined for each cell type to maximize the signal-to-noise ratio without causing cytotoxicity.
-
Agonist Potency: BzATP is a more potent agonist for the P2X7 receptor than ATP.[1] The choice and concentration of the agonist should be optimized for the specific cell system.
-
Kinetic Measurements: For a more detailed analysis, the fluorescence can be measured kinetically in real-time immediately after the addition of the agonist. This can provide information on the rate of pore formation.
-
Controls: Always include appropriate controls:
-
Negative Control: Cells with YO-PRO-1 but without agonist stimulation.
-
Positive Control: Cells stimulated with a known P2X7 receptor agonist (e.g., a high concentration of BzATP).
-
Vehicle Control: Cells treated with the vehicle used to dissolve the test compounds.
-
No-Cell Control: Wells containing only media, dye, and agonist to determine background fluorescence.
-
References
- 1. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 3. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 4. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of YO-PRO-1 as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FluoroFinder [app.fluorofinder.com]
Application Notes and Protocols: Photoaffinity Labeling of P2Y Receptors with BzATP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 3'-O-(4-benzoyl)benzoyl adenosine (B11128) 5'-triphosphate (BzATP) as a photoaffinity label to identify and characterize P2Y purinergic receptors. BzATP, an analog of ATP, serves as a potent tool for covalently labeling these G protein-coupled receptors upon photoactivation, enabling their identification, and facilitating the study of their structure and function.
Introduction
P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] They are involved in a myriad of physiological processes, making them attractive targets for drug development.[2] Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor.[3] BzATP, particularly in its radiolabeled form ([³²P]BzATP), has been successfully used to photoaffinity label P2Y receptors.[4] Upon binding to the receptor, UV irradiation excites the benzophenone (B1666685) moiety of BzATP, leading to the formation of a highly reactive carbene that covalently crosslinks to nearby amino acid residues within the binding pocket of the receptor.[5]
Data Presentation
The binding affinity of BzATP for various P2Y receptor subtypes is a critical parameter for designing and interpreting photoaffinity labeling experiments. While BzATP is a well-characterized agonist for P2X7 receptors, its affinity for P2Y receptors has also been investigated. The following table summarizes available quantitative data for the binding and functional potency of BzATP at different P2Y receptors.
| Receptor Subtype | Ligand | Affinity (K_d) / Potency (EC₅₀/pEC₅₀) | Species/System | Reference |
| P2Y-like | [³²P]BzATP | ~5 nM (K_d) | Turkey erythrocyte membranes | [4] |
| P2Y₁ | BzATP | Partial Agonist (pEC₅₀ = 8.7) | Recombinant | [6] |
| P2Y₂ | BzATP | 26.4 µM (EC₅₀) | Murine osteoblastic cells | [7] |
| P2Y₁₁ | BzATP | Agonist (pEC₅₀ = 5.1) | Recombinant | [6] |
Note: The available data on the direct binding affinity (K_d or K_i) of BzATP for a wide range of P2Y receptor subtypes is limited. Much of the literature characterizes its functional agonist or antagonist activity (EC₅₀ or IC₅₀). Researchers should empirically determine the optimal concentration of BzATP for their specific system.
Experimental Protocols
This section provides a detailed methodology for the photoaffinity labeling of P2Y receptors in cell membranes using [³²P]BzATP.
Materials and Reagents
-
[³²P]BzATP (custom synthesis or commercially available)
-
Cell membranes expressing the P2Y receptor of interest
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Binding Buffer without MgCl₂
-
Laemmli Sample Buffer (2X)
-
Polyacrylamide gels (e.g., 10%)
-
SDS-PAGE running buffer
-
Autoradiography film and cassette with intensifying screens
-
UV lamp (e.g., 350 nm)
-
Scintillation counter
Experimental Workflow Diagram
References
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and structure of P2Y receptors [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.tocris.com [resources.tocris.com]
- 7. High-affinity P2Y2 and low-affinity P2X7 receptor interaction modulates ATP-mediated calcium signaling in murine osteoblasts | PLOS Computational Biology [journals.plos.org]
Application Notes and Protocols: BzATP Administration for In Vivo Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent P2X7 receptor agonist, 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP), for inducing neuroinflammation in in vivo models. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for studying neuroinflammatory processes and evaluating potential therapeutic interventions.
Introduction to BzATP-Mediated Neuroinflammation
BzATP is a highly potent analog of ATP that preferentially activates the P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on immune cells, including microglia in the central nervous system (CNS).[1][2][3][4] Activation of P2X7R by BzATP triggers a cascade of downstream events, culminating in a robust inflammatory response. This makes BzATP a valuable tool for reliably inducing neuroinflammation in animal models, facilitating the investigation of disease mechanisms and the screening of anti-inflammatory compounds.
The binding of BzATP to P2X7R initiates the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[1] This ionic dysregulation activates intracellular signaling pathways, most notably the NLRP3 inflammasome.[1][5] The assembly of the NLRP3 inflammasome complex leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] P2X7R activation also stimulates the release of other pro-inflammatory mediators, including TNF-α and IL-6.[1][6][7]
Chronic activation of this pathway contributes to sustained neuroinflammation, a key pathological feature of various neurodegenerative and psychiatric disorders.[2][5] Animal models utilizing BzATP-induced neuroinflammation are therefore highly relevant for studying these conditions.
P2X7 Receptor Signaling Pathway
Caption: BzATP activates the P2X7R, leading to inflammasome activation and cytokine release.
Experimental Protocols
Animal Models
-
Species: Mice (e.g., C57Bl/6J) and rats are commonly used.[8]
-
Health Status: Animals should be healthy and free of pathogens.
-
Housing: Standard housing conditions with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum.
-
Ethics: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and adhere to national guidelines for animal welfare.[9]
BzATP Preparation and Administration
-
Preparation: BzATP is typically dissolved in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF).[10] The solution should be freshly prepared before each experiment.
-
Dosage: The effective dose of BzATP can vary depending on the animal model, administration route, and desired level of inflammation.
-
Intracerebroventricular (ICV) injection: Used to induce localized neuroinflammation with minimal peripheral effects.[8]
-
Intraperitoneal (IP) injection: Can be used to investigate systemic inflammation and its effects on the CNS.[3] A dose of 5 mg/kg has been used in mice.[3]
-
Direct Ganglionic Application: For studying peripheral inflammation and neuronal sensitization, concentrations ranging from 5 µM to 500 µM have been applied directly to the dorsal root ganglia.[9][10]
-
Co-administration with Lipopolysaccharide (LPS)
For a more robust inflammatory response, BzATP is often administered following priming with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, acts as the "first hit" by upregulating the expression of pro-inflammatory cytokines and P2X7R itself.[7] BzATP then serves as the "second hit," triggering the release of mature cytokines.[7]
-
LPS Priming: LPS can be administered via ICV or IP injection prior to BzATP.
-
Timing: The timing between LPS and BzATP administration is crucial for optimal cytokine release. For example, in mice, ICV administration of LPS can be followed by BzATP injection 120 minutes later.[8]
Experimental Workflow for ICV Administration
Caption: General workflow for inducing neuroinflammation using LPS and BzATP.
Detailed Protocol: ICV Cannulation and Injection in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site (e.g., the lateral ventricle).
-
Cannula Implantation: Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week before proceeding with injections.
-
Injection: On the day of the experiment, gently restrain the awake and freely moving animal. Insert an injector cannula into the guide cannula and infuse the desired volume of LPS or BzATP solution over a set period.
Assessment of Neuroinflammation
A variety of techniques can be employed to quantify the extent of neuroinflammation following BzATP administration.[11]
-
Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for measuring the concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in brain homogenates, interstitial fluid (collected via microdialysis), or blood plasma.[8]
-
Multiplex Assays (e.g., Meso Scale Discovery - MSD): Allow for the simultaneous quantification of multiple inflammatory markers in a small sample volume.[8]
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of genes encoding for cytokines, chemokines, and other inflammatory mediators in brain tissue.[11]
-
-
Immunohistochemistry (IHC):
-
Used to visualize the cellular and morphological changes associated with neuroinflammation.[11]
-
Microglial Activation: Staining for markers such as Iba1 can reveal changes in microglial morphology from a ramified, resting state to an amoeboid, activated state.[1]
-
Astrogliosis: Staining for GFAP can be used to assess astrocyte reactivity.
-
-
Behavioral Tests:
-
Depending on the research question, behavioral assays can be used to assess the functional consequences of neuroinflammation, such as changes in locomotor activity, anxiety-like behavior, or cognitive function.
-
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published studies. Note that absolute values can vary significantly between laboratories, animal models, and specific experimental conditions.
Table 1: In Vitro BzATP-Induced Cytokine Release
| Cell Type | Treatment | Cytokine | Fold Change (vs. Control) | Reference |
| Mouse Microglia | LPS (100 ng/mL) + BzATP (1h) | TNF-α | Significant Increase | [1] |
| Mouse Microglia | LPS (100 ng/mL) + BzATP (1h) | IL-6 | Significant Increase | [1] |
| Mouse Microglia | LPS (100 ng/mL) + BzATP (1h) | IL-1β | Significant Increase | [1] |
Table 2: In Vivo BzATP-Induced Neuroinflammation in Mice
| Administration Route | Treatment | Tissue/Fluid | Analyte | Outcome | Reference |
| ICV | LPS + BzATP | Brain Interstitial Fluid | TNF-α | Significant Increase | [8] |
| ICV | LPS + BzATP | Brain Interstitial Fluid | IL-1β | Significant Increase | [8] |
| ICV | LPS + BzATP | Brain Interstitial Fluid | IL-6 | Significant Increase | [8] |
| ICV | LPS + BzATP | Brain Tissue | IL-1β | Significant Increase | [8] |
| IP | BzATP (5 mg/kg) | Intestine | P2X7R Expression | Significant Increase | [3] |
Troubleshooting and Considerations
-
BzATP Potency: The potency of BzATP can differ between species. For instance, rat P2X7R is significantly more sensitive to BzATP than mouse P2X7R.[12]
-
Off-Target Effects: While BzATP is a potent P2X7R agonist, it can also activate other P2X receptors at higher concentrations.[13][14] It is important to use the lowest effective concentration to minimize off-target effects.
-
Animal Welfare: ICV cannulation is an invasive surgical procedure. Proper aseptic technique and post-operative care are essential to minimize animal distress and ensure the validity of the experimental results.
-
Variability: Biological variability is inherent in in vivo studies. It is crucial to include appropriate control groups (e.g., vehicle-treated animals) and use a sufficient number of animals per group to achieve statistical power.
By following these detailed application notes and protocols, researchers can effectively utilize BzATP to establish robust and reproducible in vivo models of neuroinflammation, thereby advancing our understanding of CNS pathologies and facilitating the development of novel therapeutic strategies.
References
- 1. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The two-hit hypothesis for neuroinflammation: role of exogenous ATP in modulating inflammation in the brain [frontiersin.org]
- 8. news-medical.net [news-medical.net]
- 9. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods to assess neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Intraperitoneal Injection of BzATP in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent and selective agonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel.[1] Activation of the P2X7R by BzATP triggers a cascade of intracellular events, making it a valuable tool for studying a variety of physiological and pathological processes in rodent models. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of BzATP in rodents, focusing on its use in models of pain, inflammation, and metabolic studies.
The intraperitoneal route of administration is frequently employed in rodent studies due to its relative ease, rapid absorption, and suitability for repeated dosing.[2] When administering substances via this route, it is crucial to inject into the lower right quadrant of the abdomen to avoid injury to the cecum and urinary bladder.[3][4]
Data Presentation
Quantitative Data on BzATP Administration and Potency
The following tables summarize key quantitative data for the use of BzATP in rodent models, including recommended dosages for in vivo studies and the species-specific potency of the compound.
Table 1: In Vivo Intraperitoneal BzATP Dosage in Rodent Models
| Rodent Model | Species | Dosage | Frequency | Duration | Application | Reference |
| Periodontitis | Rat | 1 mg/kg/day | Daily | 11 days | Induction of inflammation | [5] |
| Energy Metabolism | Mouse | 1 mg/kg/day | Daily | 7 days | Enhancement of energy expenditure | [5] |
| Nociception | Rat | 100 - 1000 nmol/paw (s.c.)* | Single dose | Acute | Induction of pain behavior | [6] |
Note: While this study used subcutaneous injection to induce localized pain, the dosage provides a reference for the amount of BzATP effective in vivo.
Table 2: Species-Specific Potency (EC50) of BzATP at the P2X7 Receptor
| Species | Assay | EC50 (µM) | Reference |
| Rat | Calcium Influx | ~3.6 | [1] |
| Mouse | Calcium Influx | ~285 | [1] |
| Rat | YO-PRO-1 Uptake | ~0.25 | [1] |
| Mouse | YO-PRO-1 Uptake | ~11.7 | [1] |
| Rat | Membrane Currents | ~3.6 | [1] |
| Mouse | Membrane Currents | ~285 | [1] |
These data highlight the significantly higher potency of BzATP in rats compared to mice, a critical consideration for dose selection in experimental design.[1]
Signaling Pathways
Activation of the P2X7 receptor by BzATP initiates a complex signaling cascade. The primary mechanism involves the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[7][8] This ionic dysregulation triggers downstream pathways, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β.[9][10]
Experimental Protocols
Preparation and Administration of BzATP for Intraperitoneal Injection
Materials:
-
BzATP (triethylammonium salt)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)[3]
Procedure:
-
Reconstitution: Prepare a stock solution of BzATP by dissolving it in sterile PBS or saline. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of BzATP in 1 mL of sterile PBS. The solubility of BzATP in DMSO is high, but for in vivo applications, an aqueous solution is preferred to avoid solvent toxicity.[11] If a solvent is necessary, ensure the final concentration in the injected volume is minimal and non-toxic.
-
Dilution: Based on the desired dosage (e.g., 1 mg/kg) and the animal's weight, calculate the required volume of the stock solution. Dilute the stock solution with sterile PBS or saline to a suitable injection volume (typically 100-200 µL for mice and up to 1 mL for rats).
-
Administration:
-
Restrain the rodent securely. For rats, a two-person handling technique is often preferred.[3]
-
Position the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
Locate the lower right quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the BzATP solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Assessment of Nociception: The Formalin Test
The formalin test is used to assess pain behavior and is characterized by two distinct phases of nocifensive activity.[12][13]
Materials:
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Observation chamber with a clear floor
-
Timer
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Acclimation: Place the rodent in the observation chamber for at least 30 minutes to acclimate to the environment.
-
BzATP Pre-treatment: Administer BzATP or vehicle via intraperitoneal injection at the desired time point before the formalin challenge.
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the observation chamber and start the timer. Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Data Analysis: Compare the duration of nocifensive behaviors between the BzATP-treated and control groups for each phase.
Assessment of Mechanical Allodynia: The Von Frey Test
The von Frey test measures the withdrawal threshold to a mechanical stimulus and is a common method for assessing mechanical allodynia, a hallmark of neuropathic pain.[14][15]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments of increasing stiffness)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place the animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.[16]
-
BzATP Administration: Administer BzATP or vehicle via intraperitoneal injection.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament near the expected threshold. Apply the filament until it just begins to bend.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% withdrawal threshold.[17] If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used. This is repeated until a pattern of responses is established.
-
Data Analysis: The 50% withdrawal threshold is calculated using a specific formula or software. Compare the thresholds between the BzATP-treated and control groups.
Measurement of Cytokine Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used technique to quantify cytokine levels in serum or tissue homogenates.[18][19]
Materials:
-
Blood collection tubes (for serum) or tissue homogenization buffer
-
Centrifuge
-
ELISA kit for the specific cytokine of interest (e.g., IL-1β)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Serum: Collect blood from the animals at the desired time point after BzATP injection. Allow the blood to clot, then centrifuge to separate the serum.
-
Tissue Homogenate: Euthanize the animal and collect the tissue of interest (e.g., peritoneal lavage fluid, spleen). Homogenize the tissue in an appropriate buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the samples (serum or tissue homogenate) and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate.
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples. Compare the cytokine levels between the BzATP-treated and control groups.
Conclusion
The intraperitoneal administration of BzATP is a valuable technique for investigating the role of the P2X7 receptor in various physiological and pathological conditions in rodent models. Careful consideration of species-specific differences in potency and the use of standardized, detailed protocols are essential for obtaining reliable and reproducible data. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers utilizing BzATP in their in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.vt.edu [research.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of BzATP and formalin induced nociception: attenuation by the P2X receptor antagonist, TNP-ATP and enhancement by the P2X3 allosteric modulator, cibacron blue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 15. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 16. biorxiv.org [biorxiv.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BzATP Triethylammonium Salt Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate, triethylammonium (B8662869) salt (BzATP), is a potent agonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] Due to its higher potency compared to ATP, BzATP is a valuable tool in research settings for investigating the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammation, immune responses, and neuropathic pain.[1] Proper preparation of BzATP stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of BzATP triethylammonium salt stock solutions for in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 1018.97 g/mol | [3] |
| Molecular Formula | C24H24N5O15P3.C18H45N3 | [3] |
| Appearance | Solid | [2] |
| Purity | >95% | [3] |
| Storage (Solid) | -20°C for up to 3 years | [2][4] |
| Shipping | Ambient temperature | [2][3] |
Solubility and Stock Solution Preparation
This compound is soluble in both aqueous solutions and organic solvents like DMSO.[2][3][4] The choice of solvent will depend on the specific experimental requirements.
Solubility Data
| Solvent | Concentration | Reference |
| Water | 100 mg/mL | [4] |
| DMSO | 14 mg/mL | [2] |
| 50 mg/mL (61.23 mM) | [4] | |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Note: The use of fresh, high-quality solvents is recommended to ensure optimal dissolution.[4] Some suppliers may provide BzATP pre-dissolved in water at a specific concentration, such as 5mM.
Experimental Protocols
Protocol 1: Preparation of Aqueous BzATP Stock Solution (e.g., 10 mM)
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Nuclease-free water or desired buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 1018.97 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM solution, you would need 10.19 mg of BzATP.
-
Weigh the BzATP: Carefully weigh the calculated amount of BzATP powder in a sterile microcentrifuge tube.
-
Add solvent: Add the desired volume of nuclease-free water or buffer to the tube.
-
Dissolve: Vortex the solution until the BzATP is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to one year.[3][4]
Protocol 2: Preparation of DMSO BzATP Stock Solution (e.g., 50 mM)
This protocol is useful when a higher concentration stock is needed or for experiments where the final concentration of DMSO is tolerable.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, DMSO-compatible tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 50 mM stock solution, use the formula from Protocol 1. For 1 mL of a 50 mM solution, you would need 50.95 mg of BzATP.
-
Weigh the BzATP: Accurately weigh the BzATP powder in a sterile, DMSO-compatible tube.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube. Moisture-absorbing DMSO can reduce solubility.[4]
-
Dissolve: Vortex the solution thoroughly until all the solid has dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small aliquots in DMSO-compatible tubes. Store at -20°C for up to one month or -80°C for up to one year.[4]
Important Handling Instructions:
-
Solutions should be prepared and used on the same day if possible.[3]
-
Before use, equilibrate the frozen stock solution to room temperature and ensure that no precipitate is present.[3]
-
For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use.[6]
BzATP in Action: P2X7 Receptor Signaling
BzATP is a more potent agonist for the P2X7 receptor than the endogenous agonist, ATP.[1] Activation of the P2X7 receptor initiates a cascade of downstream signaling events.[1][7]
Caption: BzATP-mediated P2X7 receptor activation and downstream signaling.
Upon binding of BzATP, the P2X7 receptor channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺, resulting in membrane depolarization.[1] The increase in intracellular Ca²⁺ acts as a second messenger, triggering various cellular responses.[1] Sustained activation can lead to the formation of a larger pore, a characteristic feature of P2X7 activation.[1] Downstream signaling can involve the activation of pathways such as AKT and ERK.[8]
Experimental Workflow for Studying BzATP Effects
The following diagram outlines a general workflow for investigating the effects of BzATP on cellular function.
Caption: General experimental workflow for BzATP application.
Agonist Potency and Species Variability
BzATP exhibits significantly greater potency as a P2X7 receptor agonist compared to ATP, although this potency can vary across different species.
| Agonist | Species | Assay | EC50 (µM) | Reference |
| BzATP | Human | Calcium Influx | 7 | [3] |
| Rat | Electrophysiology | 3.6 | [1][3] | |
| Mouse | Calcium Influx | 285 | [1] | |
| Mouse | Electrophysiology | 285 ± 16 | [1] | |
| ATP | Human | Calcium Influx | ~100-1000 | [1] |
| Rat | Electrophysiology | 123 ± 4 | [1] | |
| Mouse | Electrophysiology | 936 ± 21 | [1] |
Note: EC50 values can be influenced by the cell type, expression system, and specific experimental conditions.[1] While BzATP is a potent P2X7 agonist, it is not entirely selective and can activate other P2X receptors.[1]
Conclusion
The protocols and information provided in this application note are intended to guide researchers in the effective preparation and use of this compound stock solutions. Adherence to these guidelines for handling, storage, and experimental design will contribute to the generation of accurate and reproducible data in the study of P2X7 receptor function. This product is for research use only and is not intended for therapeutic or diagnostic use.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | P2X7 receptor Agonist | Hello Bio [hellobio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | P2X receptor agonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing BzATP Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the concentration of 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) for their experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is BzATP and how does it work?
A1: BzATP is a potent agonist for the P2X7 receptor, an ATP-gated ion channel.[1][2][3] It is often more potent than ATP itself.[1][4] Upon binding, BzATP triggers the opening of the P2X7 receptor channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[5][6] This initial activation can trigger various downstream signaling pathways. Prolonged or high-concentration stimulation can lead to the formation of a larger, non-selective pore, which can ultimately result in cell death.[1][7]
Q2: Why is optimizing the BzATP concentration so critical?
A2: The concentration of BzATP directly influences the cellular response.
-
Low to moderate concentrations typically induce specific signaling events like inflammasome activation, cytokine release, or transient calcium fluxes.[8][9] For instance, concentrations around 100 µM have been used to study receptor mechanisms without causing ceiling effects.[8]
-
High concentrations or prolonged exposure can lead to the formation of a large transmembrane pore, causing excessive ion flux, loss of cellular homeostasis, and ultimately cytotoxicity or apoptosis.[1][10]
Therefore, finding the optimal concentration is key to observing the desired biological effect without inducing widespread, non-specific cell death that can confound experimental results.
Q3: What are the typical working concentrations for BzATP?
A3: The effective concentration of BzATP is highly dependent on the cell type, species of origin (due to differences in P2X7 receptor sensitivity), and the specific biological question.[1][3] For example, the EC₅₀ for rat P2X7 is significantly lower (3.6 µM) than for mouse P2X7 (285 µM).[2][3]
Below is a table summarizing concentration ranges reported in various studies.
| Application | Cell/System Type | Concentration Range | Reference |
| Glioma Cell Proliferation | Human U87 & U251 cells | 10 µM - 1000 µM (peak at 100 µM) | [2] |
| Inflammasome Activation | Primed A532 cells | 300 µM (0.3 mM) | [9] |
| Neuronal/Glial Activation | Mouse Dorsal Root Ganglia | 5 µM - 500 µM | [8] |
| Cytotoxicity Induction | Huntington's Disease model cells (Q120) | 300 µM | [11] |
| Synaptic Transmission | Mouse Corticostriatal Slices | 50 µM | [11] |
| Calcium Flux | Rat Brain Cortical Synaptosomes | Concentrations up to 1000 µM tested | [12] |
Q4: How can I determine the optimal BzATP concentration for my specific experiment?
A4: The best approach is to perform a dose-response or concentration-response curve. This involves treating your cells with a range of BzATP concentrations and measuring the desired outcome (e.g., IL-1β release, calcium influx) and cell viability in parallel. This will allow you to identify a concentration that gives a robust specific signal without significant cytotoxicity.[8]
Troubleshooting Guide
Issue 1: High levels of unexpected cell death or cytotoxicity.
-
Possible Cause 1: BzATP concentration is too high.
-
Solution: Perform a dose-response experiment to find the optimal concentration. Start with a lower concentration than initially used and titrate upwards. Measure cytotoxicity at each concentration using an LDH or MTT assay.
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Reduce the incubation time. P2X7 receptor activation can be rapid. A time-course experiment can help determine the minimum time required to observe the desired effect.
-
-
Possible Cause 3: Serum components in media.
-
Solution: Bovine Serum Albumin (BSA) can bind to BzATP, affecting its potency.[13] If you observe inconsistent results, consider reducing the serum concentration or using serum-free media during the BzATP treatment period. Be aware that this may also affect cell health, so appropriate controls are necessary.
-
Issue 2: No or very weak response to BzATP stimulation.
-
Possible Cause 1: BzATP concentration is too low.
-
Solution: Increase the BzATP concentration. Consult the literature for ranges used in similar cell types and ensure your dose-response curve covers a sufficiently broad range.
-
-
Possible Cause 2: Low or absent P2X7 receptor expression.
-
Solution: Verify P2X7 receptor expression in your cell model using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 3: BzATP degradation.
-
Solution: Prepare fresh BzATP solutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Presence of divalent cations.
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause 2: Issues with BzATP solution.
-
Solution: Ensure accurate and consistent preparation of BzATP dilutions. Use a freshly thawed aliquot of stock solution for each experiment.
-
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal BzATP Concentration
This protocol describes how to perform a dose-response experiment to identify the optimal BzATP concentration that maximizes a specific cellular response (e.g., calcium influx) while minimizing cytotoxicity.
Methodology:
-
Cell Plating: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of BzATP dilutions: Prepare a series of BzATP dilutions in appropriate serum-free media. A typical range might be 1 µM, 10 µM, 50 µM, 100 µM, 300 µM, and 500 µM. Include a vehicle-only control.
-
Treatment: Remove the culture medium from the cells and add the BzATP dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 30 minutes for calcium flux, 6-24 hours for cytokine release).
-
Parallel Assays: After incubation, assess both the specific response and cytotoxicity.
-
Specific Response: Measure the desired outcome. For example, use a fluorescent calcium indicator like Fura-2 for calcium influx or an ELISA kit for IL-1β in the supernatant.
-
Cytotoxicity: Use the same supernatant (before cell lysis) to perform an LDH assay or use replicate wells to perform an MTT assay.
-
-
Data Analysis: Plot the specific response and cytotoxicity data against the BzATP concentration. The optimal concentration will provide a strong specific signal with minimal cytotoxicity.
Figure 1. Experimental workflow for optimizing BzATP concentration.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[16]
Methodology:
-
Collect Supernatants: After treating cells with BzATP (as described in Protocol 1), carefully collect 50 µL of supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
Prepare Controls:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before collecting the supernatant.
-
Background: Culture medium only.
-
-
Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).
-
Incubation: Add 50 µL of the reaction mixture to each well containing supernatant. Incubate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100[17]
BzATP Signaling Pathway
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events. Initially, it functions as a cation channel, but prolonged stimulation leads to the formation of a large pore, significantly altering cellular homeostasis and potentially leading to inflammasome activation or cell death.
Figure 2. Simplified signaling pathway of BzATP-mediated P2X7R activation.
Troubleshooting Logic
When encountering unexpected cytotoxicity, a systematic approach can help identify the root cause. The following diagram outlines a logical troubleshooting workflow.
Figure 3. Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. physoc.org [physoc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 12. Stimulation of Ca2+ influx through ATP receptors on rat brain synaptosomes: identification of functional P2X7 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Use of Triethylammonium (TEA) in BzATP Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of triethylammonium (B8662869) (TEA) on intracellular pH (pHi) during experiments involving the P2X7 receptor agonist BzATP.
Frequently Asked Questions (FAQs)
Q1: What is BzATP, and how does it typically affect intracellular pH?
A1: 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP) is a potent agonist for the P2X7 receptor, an ATP-gated ion channel.[1] Activation of the P2X7 receptor forms a cation-selective channel that can lead to the formation of a large, non-selective pore in the cell membrane.[2][3] This influx of cations, particularly Ca²⁺, and the subsequent physiological responses can lead to a decrease in intracellular pH, causing cellular acidification.[4][5] For example, studies in pancreatic ducts showed that BzATP decreased pHi by approximately 0.29 pH units.[4][5]
Q2: What is triethylammonium (TEA), and why is it relevant to BzATP experiments?
A2: Triethylammonium is the cation formed by the protonation of triethylamine. BzATP is often supplied as a triethylammonium salt (BzATP-TEA) for solubility and stability. It is crucial to be aware of this counter-ion because TEA itself can have significant effects on cell physiology, independent of P2X7 receptor activation.[1]
Q3: Can the triethylammonium (TEA) counter-ion in BzATP solutions affect intracellular pH directly?
A3: Yes. Research has shown that the TEA component of BzATP-TEA can cause intracellular alkalinization (an increase in pHi).[1] Triethylamine can permeate the plasma membrane and become protonated inside the cell, consuming intracellular protons and thereby increasing pHi.[1] This effect is independent of P2X7 receptor activation and can confound the interpretation of experimental results.[1]
Q4: How do the effects of BzATP (acidification) and TEA (alkalinization) interact?
A4: The two components can have opposing effects on intracellular pH. BzATP, acting on the P2X7 receptor, generally causes acidification.[4][5] In contrast, the TEA counter-ion can cause a receptor-independent alkalinization.[1] The net effect on pHi in your experiment will depend on the relative potencies of these two effects in your specific cell type, the concentration of the compound used, and the duration of the exposure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected intracellular alkalinization (increase in pH) after applying BzATP. | The effect is likely due to the triethylammonium (TEA) counter-ion in your BzATP preparation, not P2X7 activation.[1] | Run a control experiment using triethylammonium chloride (TEA-Cl) at the same concentration as the TEA in your BzATP solution. This will allow you to isolate and quantify the pHi change caused by TEA alone.[1] |
| No change or a smaller-than-expected acidification after BzATP application. | The acidifying effect of P2X7 activation may be masked or counteracted by the alkalinizing effect of the TEA counter-ion. | 1. Use a BzATP salt with a different counter-ion, such as a sodium (Na⁺) salt, if available. 2. Perform a dose-response curve for both BzATP-TEA and TEA-Cl to understand the concentration-dependent effects of each component. |
| High background signal or poor dye loading in pHi measurements. | This could be due to suboptimal dye concentration, incubation time, or issues with cell health.[6][7] Dead cells can also bind antibodies or dyes non-specifically, leading to false positives. | 1. Optimize the concentration of your pH-sensitive dye (e.g., BCECF-AM) and the incubation time for your specific cell type.[6][7] 2. Perform a cell viability assay to ensure that the dye-loading conditions are not cytotoxic.[6] 3. Use a viability dye to exclude dead cells from your analysis.[8] |
| Drifting or unstable pH readings. | A common cause of drifting pH measurements is a blocked or clogged reference junction on the pH electrode or sensor.[9] It can also be caused by dye leakage from the cells. | 1. Ensure your pH measurement equipment is properly calibrated and maintained.[10] 2. If using fluorescent dyes, ensure complete de-esterification of the AM ester to trap the dye inside the cells.[6][11] Consider using inhibitors of organic anion transporters like probenecid (B1678239) to prevent dye leakage.[6] |
Quantitative Data Summary
The following table summarizes expected changes in intracellular pH (pHi) based on published findings. Actual values may vary depending on the cell type and experimental conditions.
| Compound | Mechanism of Action | Expected Effect on pHi | Example pH Change (ΔpHi) | Reference |
| BzATP | P2X7 Receptor Activation | Acidification (Decrease) | -0.29 ± 0.07 | [4][5] |
| Triethylammonium Chloride (TEA-Cl) | Receptor-Independent Proton Sequestration | Alkalinization (Increase) | Mimics the alkalinization seen with BzATP-TEA | [1] |
| BzATP-TEA | Dual effect: P2X7 activation and TEA-mediated alkalinization | Net effect is variable; can be alkalinization, acidification, or biphasic | Fast-onset alkalinization | [1] |
Experimental Protocols
Protocol: Measuring Intracellular pH using BCECF-AM
This protocol describes how to measure pHi changes in cultured cells using the ratiometric, pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Nigericin (B1684572) and Valinomycin (for calibration)
-
High-potassium calibration buffers (pH range 6.5 - 8.0)
Procedure:
-
Prepare Solutions:
-
BCECF-AM Stock Solution: Prepare a 1-10 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[6]
-
Loading Buffer: Dilute the BCECF-AM stock solution into your physiological buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for your cell type.[6][12]
-
-
Cell Loading:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate).
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the BCECF-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[7][11]
-
Wash the cells three times with the physiological buffer to remove extracellular dye.[11]
-
Incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[6]
-
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope or plate reader equipped for ratiometric imaging.
-
Measure fluorescence emission at ~535 nm while alternating excitation between a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[6][11]
-
Record a stable baseline reading before adding your experimental compounds (e.g., BzATP-TEA, TEA-Cl).
-
Add the compound of interest and record the change in the fluorescence ratio (490 nm / 440 nm) over time.
-
-
Calibration:
-
At the end of each experiment, perform an in-situ calibration.
-
Expose the cells to a series of high-potassium calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). Each buffer should contain an ionophore like nigericin (~10 µM) to equilibrate the intracellular and extracellular pH.[11][12]
-
Measure the fluorescence ratio at each pH value.
-
Plot the fluorescence ratio against the known pH values to generate a calibration curve. Use this curve to convert the experimental fluorescence ratios into intracellular pH values.
-
Visualizations
Signaling and Confounding Pathways
Caption: Dual effects of BzATP-TEA on intracellular pH.
Experimental Workflow
Caption: Workflow for intracellular pH measurement.
Troubleshooting Logic
References
- 1. Receptor-independent effects of 2′(3′)-O-(4-benzoylbenzoyl)ATP triethylammonium salt on cytosolic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Effect of ATP on intracellular pH in pancreatic ducts involves P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 8. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Intracellular pH Measurement [bio-protocol.org]
Technical Support Center: Understanding the Impact of Serum Albumin on BzATP Potency
This technical support resource is designed for researchers, scientists, and drug development professionals to address the common issue of reduced 2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) potency in the presence of serum albumin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate this experimental challenge.
Troubleshooting Guide: Reduced BzATP Efficacy in Experiments
Problem: You observe a significant decrease in the expected potency of BzATP when your experimental buffer or cell culture medium contains Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).
Potential Cause: The primary reason for the reduced potency of BzATP in the presence of serum is its binding to serum albumin.[1][2] This interaction sequesters BzATP, lowering its effective concentration available to bind to its target receptors, such as the P2X7 receptor.
Troubleshooting Steps:
-
Verify the Interaction:
-
Run a control experiment: Compare the dose-response curve of BzATP in a serum-free buffer with one containing the concentration of BSA or FBS you typically use. A rightward shift in the dose-response curve in the presence of serum albumin indicates reduced potency.
-
Consult quantitative data: Refer to the tables below to see if the observed reduction in potency aligns with published findings.
-
-
Optimize Experimental Conditions:
-
Reduce or remove serum albumin: If your experimental design allows, conduct your BzATP stimulation experiments in a serum-free medium or a buffer with a minimal concentration of BSA.
-
Increase BzATP concentration: If the presence of serum is unavoidable, you may need to increase the concentration of BzATP to achieve the desired biological effect. Be mindful of potential off-target effects at higher concentrations.
-
-
Consider Competitive Binding:
Frequently Asked Questions (FAQs)
Q1: Why is the potency of BzATP reduced in the presence of serum albumin?
A1: The main finding from several studies is that serum albumin, a major component of BSA and FBS, directly binds to BzATP.[1][2] This binding reduces the concentration of free BzATP in the solution, meaning less of the agonist is available to activate its target receptors, leading to an apparent decrease in potency.[1]
Q2: Does serum albumin affect the potency of other nucleotides like ATP?
A2: Studies have shown that while BSA can bind to ATP, its effect on ATP potency at P2X7 receptors is not as pronounced as its effect on BzATP potency.[1][3][4] This suggests a more specific or higher affinity interaction between BzATP and serum albumin.
Q3: At what concentrations of BSA or FBS does this reduction in BzATP potency become significant?
A3: A noticeable inhibition of BzATP responses can occur at BSA concentrations of 0.1 – 1 mg/ml and FBS concentrations of 1 – 10% (v/v).[1][2] These are concentrations frequently used in cell culture and other in vitro assays.[1]
Q4: Can the breakdown of BzATP by enzymes in serum contribute to its reduced potency?
A4: While FBS does contain nucleotidases that can break down ATP, studies suggest that the primary reason for the reduced potency of BzATP in the presence of BSA is binding, not enzymatic degradation.[1][2] BSA itself does not exhibit significant nucleotidase activity.[1]
Q5: Are there any experimental conditions that can influence the interaction between BzATP and serum albumin?
A5: Yes, the ionic conditions of the buffer can influence the interaction. For instance, the potency of BSA to block BzATP responses can be affected by the concentration of CaCl2 in the buffer.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of serum albumin on BzATP potency.
Table 1: Effect of BSA on BzATP Potency (pEC50) for P2X7 Receptors
| P2X7 Receptor Orthologue | Buffer Condition | BzATP pEC50 (no BSA) | BzATP pEC50 (with BSA 1 mg/ml) | Reference |
| Human | Sucrose (B13894) buffer | 5.51 ± 0.08 | < 4 | [1] |
| Rat | Sucrose buffer | 6.5 ± 0.1 | 5.4 ± 0.1 | [1] |
| Mouse | Sucrose buffer | 4.8 ± 0.1 | No significant change | [1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Binding Affinity of ATP to Bovine Serum Albumin (BSA)
| Ligand | pH | Dissociation Constant (Kd) | Method | Reference |
| ATP | 5.4 | 13 µM | Ultrafiltration | [4] |
| ATP | 6.4 | 40 µM | Ultrafiltration | [4] |
| ATP | 7.4 | 120 µM | Ultrafiltration | [4] |
Experimental Protocols
1. Ethidium (B1194527) Bromide Uptake Assay to Measure P2X7 Receptor Activation
This protocol is a common method to assess the potency of P2X7 receptor agonists like BzATP. Activation of the P2X7 receptor leads to the formation of a large pore, allowing the uptake of molecules like ethidium bromide.
-
Cell Preparation:
-
Plate cells expressing the P2X7 receptor in a 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., sucrose buffer).
-
-
Assay Procedure:
-
Prepare serial dilutions of BzATP in the assay buffer, both with and without the desired concentration of BSA or FBS.
-
Add ethidium bromide to the cells at a final concentration of 25 µM.
-
Add the different concentrations of BzATP (with and without serum albumin) to the wells.
-
Measure the fluorescence of the wells at an excitation wavelength of 520 nm and an emission wavelength of 595 nm at regular intervals for up to 30 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of BzATP.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. Competitive Binding Assay
This protocol can be used to demonstrate the binding of BzATP to BSA by observing its ability to displace a fluorescent lipid probe.
-
Materials:
-
Bovine Serum Albumin (BSA)
-
Fluorescent lipid probe (e.g., 11-((5-dimethylaminonaphthalene-1-sulphonyl)amino)undecanoic acid - DAUDA)
-
BzATP
-
Assay buffer
-
-
Procedure:
-
Prepare a solution of BSA and the fluorescent lipid probe in the assay buffer.
-
Measure the baseline fluorescence of this solution.
-
Add increasing concentrations of BzATP to the solution.
-
Measure the fluorescence after each addition of BzATP. A decrease in fluorescence indicates that BzATP is displacing the fluorescent probe from BSA.
-
-
Data Analysis:
-
Plot the percentage of fluorescence inhibition against the concentration of BzATP.
-
This will demonstrate the competitive binding of BzATP to BSA.[1]
-
Visualizations
References
- 1. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP binding to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine 5'-triphosphate binding to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
BzATP Stability in Aqueous Solution: A Technical Support Guide for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) in aqueous solutions for long-term experiments. Ensuring the integrity of BzATP is critical for obtaining reliable and reproducible results in studies involving the P2X7 receptor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store BzATP stock solutions?
A1: For optimal stability, it is recommended to prepare BzATP stock solutions in nuclease-free water or a buffer at a neutral pH. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] When ready to use, thaw the aliquot and dilute it to the final working concentration in your experimental buffer immediately before application.
Q2: What is the stability of BzATP in aqueous solutions at room temperature or 37°C?
A2: While specific quantitative data on the half-life of BzATP at different temperatures is limited, purine (B94841) triphosphates like ATP are known to undergo hydrolysis in aqueous solutions, a process accelerated by increased temperature and non-neutral pH. It is strongly advised to prepare working solutions of BzATP fresh for each experiment and to minimize the time the solution spends at room temperature or 37°C before being added to the experimental system. For long-term experiments, consider replacing the BzATP-containing medium periodically.
Q3: Can I use BzATP in cell culture media containing serum?
A3: Caution should be exercised when using BzATP in the presence of serum. Fetal Bovine Serum (FBS) contains nucleotidases that can degrade ATP and potentially BzATP.[2] Furthermore, serum albumin has been shown to bind to BzATP, which can reduce its effective concentration and potency at the P2X7 receptor.[2][3] If serum is required, it is crucial to run appropriate controls to account for these effects. Consider using serum-free media or reducing the serum concentration if possible.
Q4: What are the potential degradation products of BzATP and do they have off-target effects?
A4: BzATP can be hydrolyzed sequentially to BzADP, BzAMP, and finally Bz-adenosine. Bz-adenosine is a known agonist for adenosine (B11128) receptors, which could lead to off-target effects in your experiments.[4] This is particularly important in long-term studies where significant degradation may occur.
Q5: How can I check the quality and concentration of my BzATP solution?
A5: The most reliable method to assess the purity and concentration of your BzATP solution is through High-Performance Liquid Chromatography (HPLC). An HPLC method can separate BzATP from its potential degradation products. Additionally, spectrophotometric methods can be used to determine the concentration, using the molar extinction coefficient of BzATP. However, spectrophotometry will not distinguish between intact BzATP and its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected experimental results. | 1. BzATP Degradation: The compound may have hydrolyzed due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer (e.g., high temperature, non-neutral pH). 2. Interaction with Serum Components: Binding of BzATP to serum albumin can lower its effective concentration.[2][3] | 1. Prepare fresh stock solutions and working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Assess the bioactivity of your BzATP solution using a functional assay (see Experimental Protocols). 3. If using serum, perform experiments in serum-free media as a control to assess the impact of serum. |
| Unexpected cellular responses not consistent with P2X7R activation. | 1. Off-Target Effects: Degradation of BzATP to Bz-adenosine may lead to the activation of adenosine receptors.[4] 2. Activity at other P2 Receptors: BzATP is known to have activity at other P2X and P2Y receptors, although it is most potent at P2X7.[5] | 1. Use a specific P2X7 receptor antagonist (e.g., A-740003, A-438079) to confirm that the observed effect is mediated by P2X7R. 2. Consider using adenosine receptor antagonists to block potential off-target effects from Bz-adenosine. 3. If possible, use a lower concentration of BzATP that is still within the effective range for P2X7R but may have reduced effects on other receptors. |
| Variability between different batches of BzATP. | Purity and Formulation: Different suppliers may have varying purity levels or may supply BzATP as different salt forms (e.g., triethylammonium (B8662869) salt), which can affect its stability and effective concentration. | 1. Always source BzATP from a reputable supplier and obtain a certificate of analysis for each batch. 2. When switching batches, it is advisable to perform a dose-response curve to ensure consistent activity. |
Data Presentation
Table 1: Recommended Storage Conditions for BzATP Solutions
| Solution Type | Solvent/Buffer | Storage Temperature | Maximum Recommended Storage Duration |
| Stock Solution | Nuclease-free water or neutral pH buffer | -20°C | 1 month[1] |
| -80°C | 6 months[1] | ||
| Working Dilution | Experimental Buffer/Media | Prepare Fresh | Use immediately |
Experimental Protocols
Protocol 1: Stability Assessment of BzATP using HPLC (General Guidance)
This protocol provides a general framework for assessing BzATP stability. The specific parameters may need to be optimized for your HPLC system.
Objective: To quantify the concentration of BzATP and its primary degradation products over time in an aqueous solution.
Materials:
-
BzATP
-
Aqueous buffer of choice (e.g., PBS, HEPES-buffered saline)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile phase B: Acetonitrile
-
Reference standards for BzATP, BzADP, BzAMP, and Bz-adenosine (if available)
Methodology:
-
Preparation of BzATP solution: Prepare a solution of BzATP in the desired aqueous buffer at a known concentration (e.g., 1 mM).
-
Incubation: Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples just before injection.
-
Set the UV detector to monitor at the absorbance maximum of BzATP (around 257 nm).
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phase B in A (e.g., 0-25% B over 30 minutes).
-
Identify the peaks corresponding to BzATP and its degradation products based on the retention times of the reference standards.
-
-
Data Analysis:
-
Integrate the peak area for each compound at each time point.
-
Calculate the percentage of remaining BzATP and the percentage of each degradation product formed over time.
-
Determine the half-life (t₁/₂) of BzATP under the tested conditions.
-
Protocol 2: Functional Assessment of BzATP Bioactivity using YO-PRO-1 Uptake Assay
This assay measures the formation of the P2X7R pore, providing a functional readout of BzATP activity.
Objective: To determine the potency (EC₅₀) of a BzATP solution by measuring P2X7R-mediated dye uptake.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7, macrophages)
-
BzATP solution to be tested
-
YO-PRO-1 iodide
-
Assay buffer (e.g., HEPES-buffered saline)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed P2X7R-expressing cells into a 96-well plate and grow to confluence.
-
Preparation of Solutions:
-
Prepare a 2X stock solution of YO-PRO-1 in the assay buffer.
-
Prepare a serial dilution of the BzATP solution (2X final concentration) in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer.
-
Add the YO-PRO-1 solution to each well and incubate in the dark at room temperature for 10-15 minutes.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for YO-PRO-1 (approx. 491/509 nm).
-
Record a baseline fluorescence reading.
-
Add the BzATP serial dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the baseline fluorescence from all readings.
-
Determine the rate of YO-PRO-1 uptake or the fluorescence at a fixed time point for each BzATP concentration.
-
Plot the response versus the BzATP concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀. A decrease in potency compared to a freshly prepared standard indicates degradation.[1][2][5][6]
-
Mandatory Visualizations
Caption: P2X7R signaling cascade initiated by BzATP.
Caption: Experimental workflow for assessing BzATP stability.
Caption: Logical workflow for troubleshooting BzATP experiments.
References
- 1. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 3. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BzATP Photoaffinity Labeling Experiments
Welcome to the technical support center for BzATP (3'-O-(4-Benzoyl)benzoyl adenosine (B11128) 5'-triphosphate) photoaffinity labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful identification and characterization of ATP-binding proteins, with a particular focus on P2X and P2Y purinergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is BzATP and why is it used in photoaffinity labeling?
BzATP is an analog of adenosine triphosphate (ATP) that contains a photoreactive benzophenone (B1666685) group. It is a potent agonist for P2X7 receptors and also acts as a partial agonist for P2X1 and P2Y1 receptors.[1][2] In photoaffinity labeling, BzATP is used to covalently label ATP-binding proteins. Upon exposure to ultraviolet (UV) light, the benzophenone group becomes highly reactive and forms a stable covalent bond with amino acid residues in the ATP-binding pocket of the target protein. This allows for the identification and subsequent characterization of these proteins.
Q2: What are the critical parameters to consider for a successful BzATP photoaffinity labeling experiment?
The success of a BzATP photoaffinity labeling experiment hinges on several key parameters:
-
BzATP Concentration: The concentration of BzATP should be optimized to ensure specific binding to the target protein while minimizing non-specific interactions.
-
UV Irradiation: The wavelength and duration of UV exposure are critical for efficient cross-linking without causing significant damage to the biological sample.
-
Competition Assays: Performing competition experiments with an excess of a non-photoreactive ligand (like ATP) is essential to confirm the specificity of the labeling.
-
Controls: Appropriate negative controls, such as samples not exposed to UV light or not treated with BzATP, are crucial for interpreting the results.
Q3: How can I detect the labeled proteins after the experiment?
Labeled proteins can be detected through various methods, depending on the type of BzATP used. If a radiolabeled version such as [32P]BzATP is employed, the labeled proteins can be visualized by autoradiography after separation by SDS-PAGE.[3][4][5] Alternatively, if a modified BzATP with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) is used, detection can be achieved through streptavidin-based assays or fluorescence imaging, respectively.
Troubleshooting Guide
This section addresses common issues encountered during BzATP photoaffinity labeling experiments in a question-and-answer format.
Problem 1: No or very weak signal from the labeled protein.
-
Q: I am not seeing any band corresponding to my protein of interest after autoradiography/western blot. What could be the reason?
-
A: There are several potential causes for a weak or absent signal:
-
Inefficient UV Cross-linking: The UV lamp intensity might be too low, or the irradiation time too short. Ensure your UV source is emitting at the correct wavelength and calibrate the irradiation time.
-
Suboptimal BzATP Concentration: The concentration of BzATP may be too low for efficient binding. Consider performing a dose-response experiment to determine the optimal concentration.
-
Instability of BzATP: Ensure that the BzATP solution is fresh and has been stored correctly, protected from light.
-
Low Abundance of the Target Protein: Your protein of interest might be expressed at very low levels in your sample. Consider enriching your sample for the target protein before the labeling experiment.
-
Ineffective Quenching: After UV irradiation, the reaction should be quenched to prevent further non-specific reactions.
-
-
Problem 2: High background or multiple non-specific bands.
-
Q: My autoradiogram/western blot shows high background and many non-specific bands. How can I reduce this?
-
A: High background is a common issue in photoaffinity labeling. Here are some strategies to mitigate it:
-
Optimize BzATP Concentration: Using a high concentration of BzATP can lead to increased non-specific binding. Try reducing the concentration.
-
Perform Competition Assays: This is a critical step to distinguish specific from non-specific binding. Pre-incubate your sample with a 100-fold molar excess of unlabeled ATP before adding BzATP. A specific signal should be significantly reduced or disappear in the presence of the competitor.[6]
-
Reduce UV Irradiation Time: Excessive UV exposure can lead to non-specific cross-linking. Optimize the irradiation time to the minimum required for specific labeling.
-
Include Blocking Agents: Adding a blocking agent like Bovine Serum Albumin (BSA) to your incubation buffer can sometimes help reduce non-specific binding to surfaces. However, be cautious as serum albumin has been shown to bind BzATP and may reduce its effective concentration.[1]
-
Washing Steps: Ensure adequate washing steps after incubation with BzATP to remove unbound probe before UV irradiation.
-
-
Problem 3: Inconsistent results between experiments.
-
Q: I am getting variable results from one experiment to the next. What could be the cause of this inconsistency?
-
A: Inconsistent results can be frustrating. Here are some factors to check for:
-
UV Lamp Performance: The output of UV lamps can decrease over time. Regularly check the lamp's intensity and replace it if necessary.
-
Reagent Stability: Ensure all reagents, especially BzATP, are stored properly and are not expired. Prepare fresh solutions for each experiment.
-
Experimental Timing: Be consistent with incubation times, irradiation duration, and processing steps.
-
Sample Preparation: Variations in cell density, lysis efficiency, or protein concentration can lead to inconsistent results. Standardize your sample preparation protocol.
-
-
Experimental Protocols
Detailed Methodology for BzATP Photoaffinity Labeling
This protocol provides a general framework for photoaffinity labeling of a target protein (e.g., P2X7 receptor) in a cellular context. Optimization of specific steps will be required for different experimental systems.
-
Cell Culture and Preparation:
-
Culture cells expressing the target protein to an appropriate confluency (e.g., 80-90%).
-
Wash the cells twice with a suitable buffer (e.g., PBS or HEPES-buffered saline) to remove any residual serum.
-
-
Incubation with BzATP:
-
Prepare a fresh solution of BzATP (e.g., [32P]BzATP) in the appropriate buffer. A typical starting concentration is 10 µM.[4][6]
-
Incubate the cells with the BzATP solution in the dark for a predetermined time (e.g., 5-15 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding to the target protein.
-
-
UV Cross-linking:
-
Cell Lysis and Protein Extraction:
-
After UV irradiation, wash the cells with ice-cold buffer to remove unbound BzATP.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteins.
-
-
Analysis of Labeled Proteins:
-
Separate the proteins by SDS-PAGE.
-
If using [32P]BzATP, dry the gel and expose it to an autoradiography film.
-
If using a biotinylated BzATP, transfer the proteins to a membrane and detect using a streptavidin-HRP conjugate.
-
Competition Assay Protocol
To confirm the specificity of BzATP labeling, a competition assay is essential.
-
Pre-incubation with Competitor:
-
Prepare two sets of samples. In the "competition" sample, pre-incubate the cells with a 100- to 1000-fold molar excess of a non-photoreactive competitor (e.g., ATP or ADP) for 15-30 minutes in the dark before adding BzATP.
-
In the "control" sample, pre-incubate with buffer only.
-
-
BzATP Labeling and UV Cross-linking:
-
Add BzATP to both sets of samples and proceed with the incubation and UV cross-linking steps as described in the main protocol.
-
-
Analysis:
-
Analyze the labeled proteins from both the control and competition samples by SDS-PAGE and autoradiography/western blot.
-
A specific band should show a significant decrease in intensity in the competition lane compared to the control lane.
-
Data Presentation
Table 1: Recommended Concentrations for BzATP Photoaffinity Labeling
| Component | Recommended Concentration | Notes |
| BzATP | 1 - 50 µM | Optimal concentration should be determined empirically. Start with 10 µM.[4][6] |
| Competitor (ATP/ADP) | 100x - 1000x molar excess over BzATP | Used to confirm the specificity of labeling. |
| Protein Sample | 0.1 - 1 mg/mL | Concentration may need to be adjusted based on the abundance of the target protein. |
Table 2: UV Irradiation Parameters for BzATP Cross-linking
| Parameter | Recommended Value | Notes |
| Wavelength | 312 - 365 nm | Benzophenones are typically activated in this range.[6] |
| Duration | 3 - 20 minutes | Optimization is critical to maximize specific labeling and minimize non-specific cross-linking and sample damage.[6] |
| Distance from Source | ~5 - 15 cm | Should be kept consistent between experiments. |
Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events.
Caption: P2X7 receptor signaling pathway initiated by BzATP.
Experimental Workflow for BzATP Photoaffinity Labeling
This diagram outlines the key steps in a typical BzATP photoaffinity labeling experiment.
Caption: General workflow for BzATP photoaffinity labeling.
Troubleshooting Logic for High Background
This decision tree provides a logical approach to troubleshooting high background issues.
Caption: Troubleshooting decision tree for high background.
References
- 1. BzATP triethylammonium salt | P2X Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 3. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 4. Characterisation of ATP analogues to cross-link and label P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling and photoaffinity crosslinking of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Non-specific Effects of BzATP Triethylammonium Salt in Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the non-specific effects of BzATP triethylammonium (B8662869) salt in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower than Expected Potency of BzATP
If you are observing variable or reduced potency of BzATP in your cell-based assays, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Interaction with Serum Proteins
BzATP is known to bind to serum albumin (e.g., BSA, FBS), which can sequester the agonist and reduce its effective concentration available to bind to P2X7 receptors. This interaction is independent of P2X7 receptor blockade.[1]
-
Troubleshooting Steps:
-
Reduce or Remove Serum: Conduct experiments in serum-free media or reduce the serum concentration to a minimum required for cell viability.
-
Include a Control: If serum is necessary, include a control group to assess the effect of serum on BzATP potency.
-
Consider Lipids: Lipids can prevent the binding of BzATP to BSA.[1] If appropriate for your experimental system, the addition of lipids could be considered, but this should be carefully controlled for its own potential effects.
-
Potential Cause 2: High Agonist Concentration Overcoming Inhibition
In antagonist screening assays, using an excessively high concentration of BzATP can overcome the inhibitory effect of a competitive antagonist.
-
Troubleshooting Steps:
-
Determine EC80: Perform an agonist dose-response curve for BzATP to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.[2]
-
Optimize Antagonist Pre-incubation: Ensure a sufficient pre-incubation time for the antagonist to bind to the receptor before adding BzATP.[2]
-
Issue 2: Unexpected Cellular Responses Unrelated to P2X7 Activation
Observing cellular effects that are not blocked by a known P2X7 antagonist suggests non-specific effects of BzATP.
Potential Cause 1: Effect of Triethylammonium (TEA) Salt on Cytosolic pH
The triethylammonium (TEA) counter-ion in BzATP triethylammonium salt can independently cause cytosolic alkalinization. This occurs as TEA permeates the cell membrane and is protonated intracellularly, leading to an increase in cytosolic pH (pHi). This effect is not mediated by P2X7 receptor activation.
-
Troubleshooting Steps:
-
Use a TEA Control: Include a control group treated with triethylammonium (TEA) chloride at a concentration equivalent to the TEA present in your BzATP solution. This will help to distinguish between P2X7-mediated effects and TEA-induced pH changes.
-
Monitor Cytosolic pH: If your experimental system is sensitive to pH changes, consider monitoring pHi using a fluorescent indicator like BCECF.
-
Potential Cause 2: Activation of Other P2 Receptors
BzATP is not completely selective for the P2X7 receptor and can activate other P2X and P2Y receptor subtypes.
-
Troubleshooting Steps:
-
Profile P2 Receptor Expression: Characterize the expression profile of P2X and P2Y receptors in your cell line using techniques like qPCR or Western blot.
-
Use Subtype-Selective Antagonists: Employ selective antagonists for other P2 receptors that are expressed on your cells of interest to block their potential activation by BzATP.
-
Refer to Selectivity Data: Consult pharmacological data for the potency of BzATP at different P2 receptor subtypes (see Table 1).
-
Potential Cause 3: Hydrolysis of BzATP to Bz-adenosine
In some experimental settings, BzATP can be hydrolyzed by ectonucleotidases to 2'(3')-O-(4-benzoylbenzoyl)adenosine (Bz-adenosine). Bz-adenosine can then activate A1 adenosine (B11128) receptors, leading to downstream signaling events that are independent of P2X7 activation.[3]
-
Troubleshooting Steps:
-
Use Adenosine Receptor Antagonists: Include a control group pre-treated with a selective A1 adenosine receptor antagonist, such as DPCPX, to determine if the observed effects are mediated by A1 receptor activation.[3]
-
Inhibit Ectonucleotidases: If feasible for your experimental setup, consider using inhibitors of ectonucleotidases to prevent the breakdown of BzATP.
-
Frequently Asked Questions (FAQs)
Q1: Why is the potency of BzATP different between rat, human, and mouse P2X7 receptors?
A1: The potency of BzATP varies significantly between species due to differences in the amino acid sequence of the P2X7 receptor. For example, the mouse P2X7 receptor is notably less sensitive to BzATP compared to the rat and human orthologs.[4] It is crucial to use a concentration of BzATP that is appropriate for the species of your experimental system.
Q2: Can I use ATP instead of BzATP to study P2X7 receptor activation?
A2: Yes, ATP is the endogenous agonist for the P2X7 receptor. However, BzATP is often used experimentally because it is generally more potent than ATP at P2X7 receptors, meaning a lower concentration is needed to elicit a response. The choice between ATP and BzATP should be based on the specific experimental goals and the potential for off-target effects.
Q3: How can I confirm that the observed effects in my assay are specifically mediated by P2X7 receptor activation?
A3: To confirm P2X7-specific effects, you should use a selective P2X7 receptor antagonist. Pre-treatment with a P2X7 antagonist should block the effects induced by BzATP. Additionally, using a negative control cell line that does not express the P2X7 receptor can help to confirm specificity.
Q4: What are some common artifacts to be aware of in cell-based assays using BzATP?
A4: Beyond the non-specific effects already discussed, be mindful of general artifacts in cell-based assays such as cell health and passage number, which can influence experimental outcomes.[2] Ensure cells are healthy and not overly confluent before starting an experiment. High concentrations of BzATP or the vehicle (e.g., DMSO) may be cytotoxic.[2]
Data Presentation
Table 1: Potency of this compound at P2X Receptor Subtypes
| Receptor Subtype | Species | Assay Type | pEC50 | EC50 (µM) | Reference(s) |
| P2X1 | Rat | - | 8.74 | ~0.018 | [5] |
| P2X2 | Rat | - | 5.26 | ~5.5 | [5] |
| P2X3 | Rat | - | 7.10 | ~0.079 | [5] |
| P2X2/3 | Rat | - | 7.50 | ~0.032 | [5] |
| P2X4 | Rat | - | 6.19 | ~0.65 | [5] |
| P2X7 | Rat | Electrophysiology | - | 3.6 | [4] |
| P2X7 | Human | Calcium Influx | - | 7 | [6] |
| P2X7 | Mouse | Electrophysiology | - | 285 | [4] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. EC50 values can vary depending on the specific cell type, expression system, and experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum Albumin on BzATP Potency
Objective: To determine if serum albumin affects the potency of BzATP in a cell-based assay (e.g., calcium influx).
Materials:
-
Cells expressing the P2X7 receptor
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Preparation of BzATP Solutions: Prepare a series of BzATP dilutions in two different buffers: one with serum/BSA (e.g., 1% FBS or 1 mg/mL BSA) and one without (serum-free medium).
-
Agonist Stimulation: Add the different concentrations of BzATP (with and without serum/BSA) to the respective wells.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence intensity against the BzATP concentration for both conditions (with and without serum/BSA) to generate dose-response curves and calculate the EC50 values. A rightward shift in the dose-response curve in the presence of serum/BSA indicates an interaction that reduces BzATP potency.
Protocol 2: Control Experiment for TEA-Induced Effects on Cytosolic pH
Objective: To differentiate between P2X7-mediated effects and non-specific effects of the triethylammonium (TEA) salt on cytosolic pH.
Materials:
-
Cells of interest
-
This compound
-
Triethylammonium (TEA) chloride
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Physiological salt solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate plates for fluorescence imaging.
-
Dye Loading: Load the cells with a pH-sensitive dye according to the manufacturer's instructions.
-
Establish Baseline: Acquire baseline fluorescence readings of the dye-loaded cells in a physiological salt solution.
-
Treatment Application:
-
Group 1 (BzATP): Add BzATP to the cells at the desired concentration.
-
Group 2 (TEA Control): Add TEA chloride to the cells at a molar concentration equivalent to the TEA in the BzATP solution.
-
Group 3 (Vehicle Control): Add the vehicle used to dissolve BzATP and TEA chloride.
-
-
Signal Detection: Record the changes in fluorescence intensity over time for each group. For ratiometric dyes like BCECF, measure the emission at two different excitation wavelengths.
-
Data Analysis: Calculate the change in cytosolic pH based on the ratio of fluorescence intensities. Compare the changes in pH between the BzATP-treated group and the TEA chloride-treated group. A similar change in pH in both groups would suggest the effect is due to the TEA salt and not P2X7 activation.
Visualizations
Caption: P2X7 receptor signaling pathway activated by BzATP.
Caption: Experimental workflow for troubleshooting non-specific effects of BzATP.
References
- 1. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: BzATP Hydrolysis and its Implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), focusing on its hydrolysis to Bz-adenosine and the subsequent biological effects.
Frequently Asked Questions (FAQs)
Q1: What is BzATP and why is it used in research?
A1: BzATP is a synthetic analog of adenosine (B11128) triphosphate (ATP). It is widely used as a potent and selective agonist for the P2X7 receptor, an ATP-gated ion channel involved in inflammation, immune responses, and neuropathic pain.[1] BzATP is often preferred over ATP in experimental settings due to its higher potency and, in some systems, greater stability.
Q2: What is BzATP hydrolysis and why is it significant?
A2: BzATP can be hydrolyzed by extracellular enzymes called ectonucleotidases, such as CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[2][3] This enzymatic breakdown converts BzATP first to Bz-ADP, then to Bz-AMP, and finally to Bz-adenosine. This process is significant because the product, Bz-adenosine, can activate a different class of receptors, primarily the A1 adenosine receptors (A1Rs), leading to biological effects that are distinct from and can sometimes be opposite to those of P2X7 receptor activation.[1][4]
Q3: What are the implications of BzATP hydrolysis in experimental results?
A3: The hydrolysis of BzATP to Bz-adenosine can be a critical confounding factor in experiments. Researchers might attribute an observed effect to P2X7 receptor activation by BzATP, when it is actually mediated by A1 receptor activation by Bz-adenosine.[4] This is particularly important in experimental systems with high ectonucleotidase activity. It is crucial to consider this dual signaling potential when interpreting results from experiments using BzATP.
Q4: Which enzymes are primarily responsible for BzATP hydrolysis?
A4: The primary enzymes responsible for the extracellular hydrolysis of ATP and its analogs are the ectonucleotidases. This family includes:
-
CD39 (ENTPD1): Hydrolyzes ATP and ADP to AMP.[2]
-
CD73 (Ecto-5'-nucleotidase): Hydrolyzes AMP to adenosine.[2] Other ectonucleotidase family members (e.g., NTPDase2, 3, and 8) can also contribute to this process.[5]
Troubleshooting Guides
Guide 1: P2X7 Receptor Activation Assays (e.g., Calcium Influx, YO-PRO-1 Uptake)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low signal (e.g., no increase in intracellular calcium or no dye uptake) | 1. Low P2X7 receptor expression in the cell line. 2. Inactive BzATP. 3. Suboptimal assay conditions. 4. Presence of inhibitors in the media. | 1. Confirm P2X7 receptor expression using Western blot or qPCR. Use a positive control cell line known to express high levels of P2X7. 2. Prepare fresh BzATP stock solutions. Store stock solutions at -20°C or -80°C and protect from light. 3. Optimize agonist concentration, incubation time, and temperature. Ensure the assay buffer is appropriate (e.g., low divalent cation concentrations can enhance P2X7 activation). 4. Ensure assay media is free from P2X7 inhibitors. Be aware that serum components can sometimes interfere. |
| High background signal | 1. Cell death or membrane damage unrelated to P2X7 activation. 2. Autofluorescence of compounds or media. 3. Non-specific dye uptake. | 1. Check cell viability using a trypan blue exclusion assay. Ensure gentle handling of cells. 2. Run controls with media and compounds alone to check for autofluorescence. 3. Optimize dye concentration and incubation time. Wash cells thoroughly after dye loading. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent preparation of reagents. 3. Fluctuation in incubation times or temperatures. | 1. Use cells within a consistent passage number range. Seed cells to achieve a consistent confluency for each experiment. 2. Prepare fresh reagents for each experiment and ensure accurate dilutions. 3. Use a calibrated incubator and timer to ensure consistency. |
| Observed effect is not blocked by a P2X7 antagonist | 1. The effect is not mediated by P2X7 receptors. 2. BzATP has been hydrolyzed to Bz-adenosine, and the effect is mediated by adenosine receptors. | 1. Consider off-target effects of BzATP on other P2X or P2Y receptors. 2. Test for the involvement of adenosine receptors by using an A1 adenosine receptor antagonist (e.g., DPCPX).[4] |
Guide 2: BzATP Hydrolysis Assays (e.g., HPLC, Malachite Green Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low detection of hydrolysis products (Bz-ADP, Bz-AMP, Bz-adenosine) | 1. Low ectonucleotidase activity in the cell/tissue preparation. 2. Inactive enzyme preparation. 3. Suboptimal reaction conditions (pH, temperature, cofactors). 4. Insufficient incubation time. | 1. Use a positive control with known high ectonucleotidase activity. Increase the amount of protein in the assay. 2. Use a fresh enzyme preparation. Ensure proper storage conditions. 3. Optimize the reaction buffer. Most ectonucleotidases have an optimal pH around 8.0 and require Ca²⁺ or Mg²⁺ as cofactors.[6] 4. Perform a time-course experiment to determine the optimal incubation time. |
| High background phosphate (B84403) in Malachite Green Assay | 1. Phosphate contamination in reagents (ATP/BzATP stock, buffers). 2. Spontaneous, non-enzymatic hydrolysis of BzATP. | 1. Use high-purity, low-phosphate ATP/BzATP. Prepare all buffers with phosphate-free water. 2. Run a "no enzyme" control to measure the rate of spontaneous hydrolysis. The acidic conditions of the malachite green reagent can cause some ATP hydrolysis. |
| Variability in HPLC results | 1. Inconsistent sample preparation. 2. Column degradation or contamination. 3. Mobile phase inconsistency. | 1. Ensure precise timing for stopping the enzymatic reaction and consistent sample workup. 2. Use a guard column and flush the column regularly. Check for sample precipitation on the column. 3. Prepare fresh mobile phase for each run and ensure proper degassing. |
| Unexpected kinetic results | 1. Substrate (BzATP) or product (Bz-adenosine) inhibition. 2. Steric hindrance from the benzoylbenzoyl group affecting enzyme binding. | 1. Perform a full kinetic analysis with varying substrate concentrations to assess for substrate inhibition. 2. Compare the hydrolysis rate of BzATP to that of ATP. The bulkier BzATP may have a lower affinity (higher Km) or be a poorer substrate for the enzyme. |
Data Presentation
Table 1: Kinetic Parameters of ATP Hydrolysis by Human Ectonucleotidases
| Enzyme | Substrate | Km (µM) | Vmax (nmol Pi/min/mg protein) | Optimal pH | Divalent Cation Requirement | Source |
| CD39 (NTPDase1) | ATP | 77.6 ± 10.2 | 68.9 ± 8.1 | 8.0 | Ca²⁺ or Mg²⁺ | [6] |
| CD39 (NTPDase1) | ADP | 106.8 ± 21.0 | 99.4 ± 8.5 | 8.0 | Ca²⁺ or Mg²⁺ | [6] |
| CD73 | AMP | 1-50 | Not specified | 7.4 | Mg²⁺ | [7] |
Table 2: IC₅₀ Values of Selected Ectonucleotidase Inhibitors
| Inhibitor | Target Enzyme(s) | IC₅₀ (µM) | Notes | Source |
| ARL 67156 | NTPDase1 > NTPDase3 | - | Weak inhibitor | [8] |
| POM-1 | NTPDase1, NTPDase2, NTPDase3, ENPP1 | - | Potent but not selective | [8] |
| POM-5 | NTPDase1, NTPDase2, NTPDase3, ENPP1 | 4.8 | More potent than POM-1 for inhibiting ATP hydrolysis on human bronchial epithelial cells. | [8] |
| NF 279 | ENTPD1, ENTPD2, ENTPD3, ENTPD8 | - | Markedly reduces ATP hydrolysis | [8] |
| PPADS | ENTPD1, ENPPs | - | Delays but does not prevent ATP hydrolysis | [8] |
Experimental Protocols
Protocol 1: YO-PRO-1 Uptake Assay for P2X7 Receptor Activation
This assay measures the formation of large membrane pores upon sustained P2X7 receptor activation.
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Compound Incubation: If testing inhibitors, pre-incubate the cells with the compounds for the desired time.
-
Agonist and Dye Addition: Add BzATP to the wells to achieve the desired final concentration. Concurrently or shortly after, add YO-PRO-1 dye to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~491 nm and emission at ~509 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells or no agonist). Plot the fluorescence intensity against the agonist concentration to determine the EC₅₀.
Protocol 2: Calcium Influx Assay for P2X7 Receptor Activation
This assay measures the initial, rapid influx of calcium upon P2X7 receptor activation.
-
Cell Preparation: Plate cells expressing P2X7 receptors in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
Agonist Addition: Use a fluorescence plate reader with an injection system to add BzATP to the wells while simultaneously recording the fluorescence signal.
-
Data Acquisition: Record the fluorescence intensity over time, typically for 1-5 minutes, to capture the transient calcium influx.
-
Data Analysis: Calculate the change in fluorescence intensity (peak fluorescence - baseline fluorescence). Plot the change in fluorescence against the agonist concentration to determine the EC₅₀.
Protocol 3: Malachite Green Assay for Measuring BzATP Hydrolysis
This colorimetric assay measures the inorganic phosphate (Pi) released during the enzymatic hydrolysis of BzATP.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing your enzyme source (e.g., cell lysate, purified ectonucleotidase), reaction buffer (e.g., Tris-HCl pH 8.0 with CaCl₂ and MgCl₂), and BzATP as the substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding the malachite green reagent, which is acidic.
-
Color Development: Allow the color to develop for 20-30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at ~620-650 nm using a plate reader.
-
Quantification: Create a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of phosphate released in your samples.
Mandatory Visualizations
Signaling Pathways
Caption: Dual signaling pathways of BzATP and its hydrolysis product, Bz-adenosine.
Experimental Workflow
Caption: General workflow for a BzATP hydrolysis assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low signal in P2X7 activation assays.
References
- 1. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 3. 5'-p-Fluorosulfonyl benzoyl adenosine inhibits an ecto-ATP-diphosphohydrolase in the tegument surface of Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATP hydrolysis restores airway surface liquid production in cystic fibrosis airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in BzATP-Induced Cellular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cellular responses induced by 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP).
Frequently Asked Questions (FAQs)
Q1: What is BzATP and why is it used in research?
A1: BzATP is a synthetic analog of adenosine (B11128) 5'-triphosphate (ATP) and a potent agonist for the P2X7 receptor, an ATP-gated ion channel.[1] It is widely used in experimental settings because it is significantly more potent than the endogenous agonist, ATP, for activating the P2X7 receptor across different species.[1][2] This higher potency allows for the robust activation of P2X7-mediated signaling pathways at lower concentrations.[1]
Q2: What are the primary cellular responses induced by BzATP?
A2: BzATP-induced activation of the P2X7 receptor initiates a cascade of downstream signaling events.[1] Key responses include:
-
Rapid Cation Flux: A rapid influx of Na+ and Ca2+ and an efflux of K+, leading to membrane depolarization.[1]
-
Pore Formation: With sustained activation, a large, non-selective pore forms in the cell membrane, allowing the passage of molecules up to 900 Da.[1]
-
Inflammasome Activation: This can lead to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.[1]
-
Other Responses: Depending on the cell type and experimental conditions, other responses can include apoptosis, cell proliferation, and migration.[1][3]
Q3: Is BzATP selective for the P2X7 receptor?
A3: While BzATP is a potent agonist for the P2X7 receptor, it is not entirely selective and can activate other P2X receptors, sometimes with even higher potency.[1] Therefore, the choice between ATP and BzATP should be guided by the specific experimental goals and the potential for off-target effects.[1]
Q4: How should BzATP be stored and handled?
A4: For optimal stability, BzATP triethylammonium (B8662869) salt should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving BzATP, helping you to identify potential causes and implement effective solutions.
| Issue | Potential Cause | Recommended Action |
| High Variability in EC50 Values | Species-Specific Differences: The potency of BzATP can vary significantly between species. For example, the EC50 for rat P2X7 is much lower than for mouse P2X7.[2][3] | Ensure you are using the appropriate BzATP concentration range for the species of your cell line. Refer to the literature for typical EC50 values. |
| Cell Line Integrity: Cell line misidentification, cross-contamination, or genetic drift due to high passage numbers can alter P2X7 receptor expression and function.[4][5][6] | Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[6] Low Passage Number: Use cells within a consistent and low passage number range.[6] | |
| Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling pathways, leading to inconsistent results.[6] | Regular Testing: Routinely test your cell cultures for mycoplasma using a reliable method like PCR.[6] | |
| Inconsistent Cell Density: The density of cells at the time of the experiment can influence the response to BzATP. | Standardize your cell seeding density and ensure consistent confluency at the start of each experiment. | |
| Low or No Cellular Response | Suboptimal BzATP Concentration: The concentration of BzATP may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[7][8] |
| BzATP Degradation: Improper storage or handling can lead to the degradation of BzATP. | Prepare fresh dilutions of BzATP from a properly stored stock solution for each experiment.[3] | |
| Low P2X7 Receptor Expression: The cell line you are using may have low or no expression of the P2X7 receptor. | Verify P2X7 receptor expression in your cell line using techniques like Western Blot or qPCR. | |
| Presence of Divalent Cations: Extracellular Mg2+ and Ca2+ can inhibit P2X7 receptor activation.[9] | Consider using a buffer with low or no divalent cations for acute stimulation experiments, if appropriate for your assay. | |
| Unexpected Cellular Toxicity | High BzATP Concentration: High concentrations of BzATP can be toxic to cells.[7] | Titrate BzATP to find a concentration that elicits the desired response without causing excessive cell death. |
| Prolonged Incubation: Long exposure to BzATP can lead to cytotoxicity through mechanisms like pore formation and apoptosis.[1][10] | Optimize the incubation time to capture the desired cellular response without inducing widespread cell death. | |
| Off-Target Effects: As BzATP is not completely selective, some toxicity may arise from its action on other P2X receptors. | Use P2X7 receptor-specific antagonists (e.g., A438079, Brilliant Blue G) to confirm that the observed toxicity is mediated by P2X7.[8][11] |
Quantitative Data Summary
The following tables summarize key quantitative data for BzATP to aid in experimental design.
Table 1: EC50 Values of BzATP for P2X7 Receptor Activation
| Species | Assay Type | EC50 (µM) | Reference |
| Human | Calcium Influx | 7 | [1] |
| Human | YO-PRO-1 Uptake | ~10-30 | [1] |
| Rat | Calcium Influx | 3.6 | [1][2] |
| Rat | Electrophysiology | 3.6 ± 0.2 | [1] |
| Mouse | Calcium Influx | 285 | [1][2] |
| Mouse | Electrophysiology | 285 ± 16 | [1] |
| Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1] |
Table 2: Recommended BzATP Concentration Ranges for Different Applications
| Application | Cell Type | Concentration Range (µM) | Reference |
| Neurite Sealing | B104 Neuroblastoma | 3 - 30 | [7] |
| Neuronal Activation | Dorsal Root Ganglia Neurons | 5 - 500 | [8] |
| Glioma Cell Proliferation | U87 and U251 | 10 - 1000 | [3] |
| Cytokine Release | Human Macrophages/Microglia | 300 | [10] |
| UPR Gene Expression | Human M1 Macrophages | 200 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Calcium Influx Assay
This assay measures the rapid increase in intracellular calcium ([Ca2+]i) following P2X7 receptor activation.[1]
Methodology:
-
Cell Preparation: Plate cells expressing P2X7 receptors in a 96-well black, clear-bottom plate and culture to the desired confluency.[1]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating cells with the dye for 30-60 minutes at 37°C.[13]
-
Washing: Gently wash the cells twice with a physiological buffer to remove excess dye.[1]
-
Agonist Addition: Prepare serial dilutions of BzATP. Use a fluorescence plate reader with an injection system to add the agonist to the wells.[1]
-
Measurement: Measure the change in fluorescence intensity over time.[1]
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC50 value.[1]
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large membrane pore by measuring the uptake of a fluorescent dye (e.g., YO-PRO-1) that is normally membrane-impermeant.[1]
Methodology:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate).
-
Reagent Addition: Add the fluorescent dye (e.g., YO-PRO-1) and different concentrations of BzATP to the cells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time is critical as pore formation is a slower process than the initial ion flux.[1]
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: Generate a dose-response curve by plotting fluorescence intensity against agonist concentration to determine the EC50 for pore formation.[1]
Cytokine Release Assay (e.g., IL-1β)
This protocol quantifies the release of pro-inflammatory cytokines following P2X7 receptor activation.[13]
Methodology:
-
Cell Priming (if necessary): For some cytokines like IL-1β, prime immune cells (e.g., macrophages) with lipopolysaccharide (LPS) to induce pro-IL-1β expression.[13]
-
Stimulation: Wash the primed cells and stimulate them with various concentrations of BzATP for the desired time period (e.g., 30-60 minutes).[13]
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Quantify the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[13]
Visualizations
BzATP-Induced P2X7R Signaling Pathway
Caption: Signaling cascade initiated by BzATP binding to the P2X7 receptor.
Experimental Workflow for Minimizing Variability
References
- 1. benchchem.com [benchchem.com]
- 2. physoc.org [physoc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BzATP Activates Satellite Glial Cells and Increases the Excitability of Dorsal Root Ganglia Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetically determined P2X7 receptor pore formation regulates variability in chronic pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
BzATP Demonstrates Higher Potency than ATP for P2X7 Receptor Activation
A comprehensive analysis of experimental data reveals that 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a significantly more potent agonist for the P2X7 receptor compared to its endogenous counterpart, Adenosine 5'-triphosphate (ATP). This heightened potency, characterized by a lower half-maximal effective concentration (EC50), establishes BzATP as a crucial tool for researchers investigating the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammation, immune responses, and neuropathic pain.[1]
The P2X7 receptor, an ATP-gated ion channel, requires high concentrations of ATP for activation, typically in the range of 100-1000 µM.[2][3] In contrast, BzATP consistently activates the receptor at much lower concentrations. Experimental data across various species and assay types confirm that BzATP is approximately 5 to 30 times more potent than ATP.[2][3][4] This difference in potency is a critical factor for designing experiments aimed at eliciting robust P2X7 activation.[1]
Quantitative Comparison of Agonist Potency
The potency of BzATP and ATP varies across species, a factor attributed to specific amino acid differences in the receptor's structure.[5] The following table summarizes EC50 values obtained from key experimental studies, illustrating the superior potency of BzATP.
| Agonist | Species | Assay Type | EC50 (µM) |
| BzATP | Human | Calcium Influx | 7 |
| Human | YO-PRO-1 Uptake | ~10-30[1] | |
| Rat | Calcium Influx | 3.6[4][5] | |
| Rat | Electrophysiology | 3.6 ± 0.2[5] | |
| Mouse | Calcium Influx | 285[4] | |
| Mouse | Electrophysiology | 285 ± 16[5] | |
| ATP | Human | Calcium Influx | ~100-1000[1][2][3] |
| Rat | Electrophysiology | 123 ± 4[5] | |
| Mouse | Electrophysiology | 936 ± 21[5] |
Note: EC50 values can vary depending on the specific cell type, receptor expression levels, and experimental conditions.[1]
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by either ATP or BzATP initiates a cascade of downstream signaling events. The initial, rapid activation opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. This ion exchange causes membrane depolarization and an increase in intracellular calcium, which acts as a second messenger. With sustained agonist stimulation, a larger, non-selective pore forms, allowing the passage of molecules up to 900 Da. This pore formation is a hallmark of P2X7 activation and can trigger further downstream events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[1][6]
Experimental Protocols
The potency of P2X7 agonists is commonly determined using calcium influx assays or dye uptake assays that measure pore formation.
Calcium Influx Assay
This assay measures the rapid increase in intracellular calcium following P2X7 receptor activation.
Methodology:
-
Cell Preparation: Plate cells expressing P2X7 receptors (e.g., HEK293 cells stably expressing human P2X7R) in a 96-well black, clear-bottom plate and culture overnight.[7]
-
Dye Loading: Wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, by incubating them in a loading solution for 45-60 minutes at 37°C in the dark.[7]
-
Washing: Gently wash the cells twice with buffer to remove any excess extracellular dye.[1][7]
-
Agonist Addition: Prepare serial dilutions of ATP and BzATP in the assay buffer. Use a fluorescence plate reader equipped with an automated injection system to add the agonists to the wells while simultaneously recording fluorescence.[7]
-
Data Acquisition: Measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4) before and after agonist addition. The change in fluorescence indicates the influx of calcium.[7]
-
Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀). Plot the response against the agonist concentration to determine the EC50 value.[7]
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of the large membrane pore, a characteristic feature of sustained P2X7 activation, by assessing the uptake of the fluorescent dye YO-PRO-1.[8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.[9][10]
-
Agonist Incubation: Incubate the cells with various concentrations of ATP or BzATP for a defined period (e.g., 15-30 minutes) to induce pore formation.[10]
-
Dye Addition: Add a solution containing YO-PRO-1 (e.g., 2 µM) to each well. The dye will enter cells where the P2X7-associated pore has formed.[9][10]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark to allow the dye to enter the cells and bind to nucleic acids, which enhances its fluorescence.[9][10]
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: ~491 nm, Emission: ~509 nm).[11]
-
Analysis: An increase in fluorescence corresponds to dye uptake through the P2X7 pore. Plot fluorescence against agonist concentration to calculate the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. physoc.org [physoc.org]
- 6. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Blocking BzATP-Induced P2X7 Activation: A Comparative Guide to A-438079 and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-438079 and other commercially available antagonists for blocking the activation of the P2X7 receptor by the potent agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). The information presented here, supported by experimental data, is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and neuropathic pain. BzATP is a widely used synthetic agonist that is more potent than the endogenous ligand ATP, making it a valuable tool for studying P2X7 function. However, to ensure that the observed cellular effects are specifically mediated by P2X7 activation, the use of selective antagonists is critical.
Performance Comparison of P2X7 Antagonists
The following tables summarize the inhibitory potency of A-438079 and other common P2X7 antagonists against BzATP-induced responses in various experimental models.
Table 1: Inhibition of BzATP-Induced Calcium Influx
| Antagonist | Target Species | Cell Line | IC50 (nM) | Key Characteristics |
| A-438079 | Human | 1321N1 Astrocytoma | 100 - 300[1][2] | Potent and selective antagonist.[1][2] |
| Rat | 1321N1 Astrocytoma | 100 - 321[1][3] | ||
| A-740003 | Human | Not Specified | 40[2][4] | Potent, selective, and competitive antagonist.[2][4] |
| Rat | Not Specified | 18[2][4] | ||
| AZ10606120 | Human | Not Specified | ~10[2][4] | High-affinity and selective antagonist.[2][4] |
| Rat | Not Specified | ~10[2][4] | ||
| KN-62 | Human | HEK293 | 15[2][4] | Also a CaMKII inhibitor.[2][4] |
| Rat | Not Specified | 27[2] | ||
| JNJ-47965567 | Human | Not Specified | 2.5[2] | Highly potent and selective.[2] |
| Rat | Not Specified | 5.6[2] |
Table 2: Inhibition of BzATP-Induced IL-1β Release
| Antagonist | Cell Type | pIC50 / IC50 |
| A-438079 | Human THP-1 Monocytes | pIC50 = 6.7[1][5] |
| A-740003 | Human THP-1 Monocytes | IC50 = 156 nM[5] |
| AZD9056 | Human Peripheral Blood Monocytes | pIC50 = 7.2[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of inhibition, it is essential to visualize the underlying signaling pathways and the experimental procedures used to assess antagonist efficacy.
P2X7 Signaling Pathway Activated by BzATP
Activation of the P2X7 receptor by BzATP initiates a signaling cascade that leads to the release of pro-inflammatory cytokines.
Caption: BzATP-induced P2X7 receptor activation pathway.
Experimental Workflow for Assessing P2X7 Antagonist Efficacy
The following diagram illustrates a typical workflow for evaluating the ability of an antagonist to block BzATP-induced cellular responses.
References
A Researcher's Guide to Validating BzATP Specificity with the P2X7 Antagonist OxATP
For scientists and drug development professionals investigating the P2X7 receptor, ensuring the specificity of experimental tools is paramount. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a widely used and potent agonist for the P2X7 receptor, often exhibiting 5- to 10-fold greater potency than ATP.[1] However, its potential for partial agonism at P2X1 and P2Y1 receptors necessitates rigorous validation to confirm that observed cellular effects are indeed mediated by P2X7.
This guide provides a comparative framework for using Oxidized adenosine (B11128) 5'-triphosphate (OxATP), a common P2X7 antagonist, to validate the specificity of BzATP-induced responses. We present supporting data, detailed experimental protocols, and clear visual diagrams to facilitate robust experimental design and interpretation.
Comparative Data: Inhibition of BzATP-Induced Responses by OxATP
The activation of the P2X7 receptor by BzATP triggers several measurable downstream events, including ion influx, membrane pore formation, and ultimately, cell death.[2][3] The specificity of these events can be confirmed by demonstrating their reversal or blockade following pre-treatment with the P2X7 antagonist OxATP.[4][5]
The table below summarizes representative quantitative data from key validation experiments.
| Experimental Parameter | Assay Principle | Control (Vehicle) | BzATP (100 µM) | BzATP (100 µM) + OxATP (300 µM) |
| Intracellular Ca²⁺ Influx | Measures the increase in cytosolic calcium concentration using a fluorescent indicator like Fura-2. | 100 ± 15 RFU | 950 ± 60 RFU | 180 ± 25 RFU |
| Membrane Pore Formation | Quantifies the uptake of a large fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1) through the P2X7-mediated macropore.[2][3] | 50 ± 10 RFU | 700 ± 50 RFU | 95 ± 20 RFU |
| Cell Viability | Assesses the percentage of living cells after prolonged exposure to the agonist, often via MTT assay. | 100% | 40 ± 5% | 92 ± 8% |
| IL-1β Release | Measures the secretion of the pro-inflammatory cytokine IL-1β, a key outcome of P2X7-mediated inflammasome activation.[3] | 25 ± 5 pg/mL | 450 ± 40 pg/mL | 60 ± 10 pg/mL |
RFU: Relative Fluorescence Units. Data are illustrative and will vary based on cell type, reagent concentrations, and incubation times.
Key Experimental Protocols
Here we provide detailed methodologies for the core assays used to validate BzATP specificity.
Intracellular Calcium Influx Assay
Objective: To measure the rapid increase in intracellular calcium following P2X7 channel opening.
Methodology:
-
Cell Plating: Seed cells (e.g., macrophages, microglia, or P2X7-expressing HEK293 cells) onto a 96-well, black, clear-bottom microplate and culture to desired confluency.
-
Dye Loading: Wash cells with a buffered salt solution. Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) as per the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash away excess dye. Pre-incubate the "inhibitor" wells with a working concentration of OxATP (e.g., 300 µM) for 30-60 minutes. Add vehicle to control and "BzATP only" wells.
-
Agonist Stimulation: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading for 1-2 minutes.
-
Data Acquisition: Inject BzATP into the wells to achieve the final desired concentration (e.g., 100 µM) and immediately begin measuring fluorescence kinetics over several minutes.
-
Analysis: Calculate the change in fluorescence intensity from baseline to determine the calcium response.
Membrane Pore Formation Assay
Objective: To detect the formation of the large, non-selective P2X7 macropore.[2]
Methodology:
-
Cell Preparation: Prepare cells in a suspension or adhere them to a multi-well plate.
-
Antagonist Pre-incubation: Pre-treat the relevant samples with OxATP for 30-60 minutes.
-
Dye and Agonist Addition: Add a fluorescent dye that is normally membrane-impermeant, such as Ethidium Bromide or YO-PRO-1, to the buffer.
-
Stimulation: Add BzATP to the wells to stimulate the cells.
-
Fluorescence Measurement: Measure the increase in fluorescence over time (e.g., 15-30 minutes) using a plate reader. As the P2X7 pore opens, the dye enters the cell and binds to nucleic acids, causing a significant increase in its fluorescence signal.[2]
-
Analysis: Compare the rate of fluorescence increase between control, BzATP-treated, and BzATP + OxATP-treated samples.
Cell Viability / Cytotoxicity Assay
Objective: To quantify cell death resulting from prolonged P2X7 activation.[4][5]
Methodology:
-
Cell Plating: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with OxATP for 30-60 minutes before adding BzATP.
-
Incubation: Incubate the cells for a prolonged period (e.g., 6-24 hours) under standard culture conditions.
-
Viability Assessment: Assess cell viability using a standard method:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
LDH Release Assay: Collect the supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
-
Analysis: Normalize the results to the untreated control group (set to 100% viability) and compare the protective effect of OxATP against BzATP-induced toxicity.
Visualizing the Mechanism and Workflow
P2X7 Signaling Pathway
The following diagram illustrates the central role of the P2X7 receptor in mediating the effects of BzATP and the inhibitory action of OxATP.
Caption: BzATP activates the P2X7 receptor, leading to channel opening, pore formation, and downstream signaling. OxATP blocks this activation.
Experimental Validation Workflow
This diagram outlines the logical steps for conducting an experiment to validate BzATP's specificity.
Caption: A logical workflow for comparing control, agonist-only, and antagonist-plus-agonist experimental groups to validate specificity.
Conclusion and Considerations
The experimental framework detailed above provides a robust method for using OxATP to confirm that the cellular effects of BzATP are mediated specifically through the P2X7 receptor. A significant reduction in BzATP-induced calcium influx, pore formation, and cytotoxicity upon pre-treatment with OxATP is strong evidence of P2X7-specific action.[2][4][5]
However, researchers should be aware that OxATP itself may have broader, non-P2X7-related anti-inflammatory effects in some systems.[6] Therefore, for definitive validation, it is advisable to complement these pharmacological studies with more specific P2X7 antagonists or by using genetic approaches, such as P2X7 knockout or knockdown cell lines or animal models, where available.
References
- 1. physoc.org [physoc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 6. Novel data point to a broader mechanism of action of oxidized ATP: the P2X7 receptor is not the only target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming P2X7-Mediated Effects of BzATP In Vitro
For researchers, scientists, and drug development professionals investigating the multifaceted roles of the P2X7 receptor, its potent agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), serves as an indispensable tool. This guide provides an objective comparison of BzATP with its endogenous counterpart, ATP, and details the experimental frameworks necessary to confirm P2X7-mediated effects in vitro.
The P2X7 receptor, a ligand-gated ion channel, is a key player in inflammation, immune responses, and programmed cell death.[1][2] Its activation triggers a cascade of events, including ion flux, formation of a large transmembrane pore, and downstream signaling leading to inflammasome activation.[1][3] BzATP is a synthetic analog of ATP and is widely used due to its significantly higher potency in activating the P2X7 receptor across various species.[1][4]
Potency and Efficacy: BzATP vs. ATP
A critical aspect of experimental design is the choice of agonist and its concentration. BzATP consistently demonstrates a lower half-maximal effective concentration (EC50) compared to ATP, indicating that a much lower concentration of BzATP is required to elicit a response.[1][4] This heightened potency makes BzATP a valuable tool for achieving robust P2X7 activation in vitro.
Table 1: Comparative EC50 Values for P2X7 Receptor Activation
| Agonist | Species | Assay Type | EC50 (µM) | Reference(s) |
| BzATP | Human | Calcium Influx | ~7-10 | [1][4] |
| Human | YO-PRO-1 Uptake | ~10-30 | [1] | |
| Rat | Calcium Influx / Electrophysiology | 3.6 ± 0.2 | [1][5] | |
| Mouse | Calcium Influx / Electrophysiology | 285 ± 16 | [1][5] | |
| ATP | Human | Calcium Influx | ~100-1000 | [1][6] |
| Rat | Electrophysiology | 123 ± 4 | [5] | |
| Mouse | Electrophysiology | 936 ± 21 | [5] |
Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.
While both are agonists, in some systems, ATP may act as a partial agonist, particularly for pore formation, failing to induce the maximal response even at saturating concentrations.[1] In contrast, BzATP is generally considered a full agonist.[1]
Experimental Confirmation of P2X7-Mediated Effects
To rigorously confirm that the observed cellular responses to BzATP are indeed mediated by the P2X7 receptor, a combination of specific agonists, antagonists, and downstream functional assays is essential.
Key Experimental Assays
A multi-pronged approach targeting different stages of P2X7 activation provides the most robust evidence.
1. Cation Flux Assays (e.g., Calcium Influx):
This assay measures the initial and rapid influx of calcium upon P2X7 receptor activation.[3][7]
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2). Upon agonist stimulation, the influx of Ca2+ leads to an increase in fluorescence, which can be measured over time.[7][8]
-
Confirmation of P2X7 Mediation: The BzATP-induced calcium influx should be significantly attenuated by pre-incubation with a P2X7-selective antagonist (e.g., A438079, AZ10606120).[4][9]
2. Pore Formation Assays (Dye Uptake):
A hallmark of sustained P2X7 activation is the formation of a large, non-selective pore permeable to molecules up to 900 Da.[1][3]
-
Principle: This is assessed by measuring the uptake of fluorescent dyes that are normally membrane-impermeant, such as Ethidium Bromide (EtBr), YO-PRO-1, or TO-PRO-3.[3][9][10] Once inside the cell, these dyes intercalate with nucleic acids, leading to a significant increase in fluorescence.[10]
-
Confirmation of P2X7 Mediation: The dye uptake stimulated by BzATP should be blocked by P2X7 antagonists.[9]
3. Inflammasome Activation and Cytokine Release:
P2X7 activation is a potent trigger for the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][11]
-
Principle: Following cell priming (e.g., with LPS to induce pro-IL-1β expression) and subsequent stimulation with BzATP, the concentration of secreted IL-1β or IL-18 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
-
Confirmation of P2X7 Mediation: The release of cytokines should be inhibited by pre-treatment with P2X7 antagonists.[12]
4. Cell Viability and Cytotoxicity Assays:
Prolonged activation of the P2X7 receptor can lead to cell death.[14]
-
Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan (B1609692) indicates decreased cell viability.[15][16]
-
Confirmation of P2X7 Mediation: BzATP-induced cytotoxicity should be prevented by P2X7 antagonists.[14]
Alternative Agonists and Antagonists for Comparative Analysis
While BzATP is a potent tool, including other agonists and a panel of antagonists can strengthen the specificity of the findings.
Table 2: P2X7 Receptor Modulators for In Vitro Studies
| Compound Type | Compound Name | Typical Concentration | Notes | Reference(s) |
| Agonist | ATP | 1-5 mM | Endogenous agonist, lower potency than BzATP. | [1][12] |
| BzATP | 100-300 µM | Potent synthetic agonist. | [1][12] | |
| Antagonist | A438079 | 1-10 µM | Potent and selective P2X7 antagonist. | [4] |
| AZ10606120 | 1-10 µM | Potent and selective P2X7 antagonist. | [9] | |
| Oxidized ATP (oATP) | 100-300 µM | Irreversible P2X7 antagonist. | [14][17] | |
| Brilliant Blue G (BBG) | 1-10 µM | P2X7 antagonist. | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the sequence of events from receptor activation to cellular response is crucial for understanding the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. oncotarget.com [oncotarget.com]
- 17. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls for BzATP Experiments in Cell Culture
An objective comparison of essential tools for validating P2X7 receptor-mediated effects.
For researchers in immunology, neuroscience, and drug development, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a cornerstone tool for investigating the P2X7 receptor, an ATP-gated ion channel pivotal in inflammation and cellular signaling. The potency of BzATP makes it an excellent agonist for P2X7, but ensuring the observed cellular responses are specifically mediated by this receptor is paramount. This guide provides a comprehensive comparison of negative control strategies for BzATP experiments in cell culture, supported by experimental data and detailed protocols to aid in robust experimental design and interpretation.
The Critical Role of Negative Controls
The use of appropriate negative controls is fundamental to attributing the effects of BzATP specifically to the activation of the P2X7 receptor. Without these controls, researchers risk misinterpreting results that may arise from off-target effects or other experimental variables. This guide explores the two primary categories of negative controls: pharmacological blockade with P2X7 receptor antagonists and genetic ablation using P2X7 knockout models.
Pharmacological Negative Controls: A Comparative Analysis
A variety of antagonists are available to block P2X7 receptor activation. These compounds differ in their mechanism of action, potency, selectivity, and potential for off-target effects. The choice of antagonist can significantly impact experimental outcomes and their interpretation.
| Antagonist | Mechanism of Action | Reported IC50 (BzATP-induced response) | Advantages | Disadvantages |
| A-438079 | Competitive antagonist | Human: ~100-300 nM (Ca2+ influx)[1] Rat: ~100-321 nM (Ca2+ influx)[2] | Potent and highly selective for P2X7.[3] | |
| A-740003 | Competitive antagonist | Human: ~40 nM (Ca2+ influx)[1] Rat: ~18 nM (Ca2+ influx)[1] | Potent and selective for P2X7.[4][5] | |
| Brilliant Blue G (BBG) | Non-competitive antagonist[6] | Human: ~200 nM (Ca2+ influx)[6] Rat: ~10 nM (Ca2+ influx)[6] | Potent, especially for rat P2X7.[6] | Can inhibit other P2X receptors at higher concentrations.[7] |
| Oxidized ATP (oATP) | Irreversible covalent modification | Varies with pre-incubation time | Irreversible binding can be useful for certain experimental designs. | Known to have P2X7-independent anti-inflammatory effects and lacks selectivity.[7][8] |
| KN-62 | Non-competitive antagonist[9][10] | Human: ~15 nM (Ca2+ influx)[9][10] | Potent P2X7 antagonist.[9][10] | Also a well-known CaM Kinase II inhibitor, leading to potential off-target effects.[9][10] |
Genetic Negative Control: The P2X7 Knockout Model
The most definitive negative control is the use of cells or tissues from P2X7 receptor knockout (KO) animals. This approach provides a clean background to confirm that the effects of BzATP are entirely dependent on the presence of the P2X7 receptor.
| Control Strategy | Principle | Advantages | Disadvantages |
| P2X7 Knockout (KO) Cells/Tissues | Genetic deletion of the P2X7 receptor gene. | Provides the most definitive evidence for P2X7-specific effects.[2] | Can be costly and time-consuming to generate and maintain. Potential for compensatory changes in other signaling pathways. |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are methodologies for key assays used to assess BzATP-induced P2X7 receptor activation and its inhibition by negative controls.
Protocol 1: Calcium Influx Assay using Fluo-4 AM
This assay measures the rapid increase in intracellular calcium concentration following P2X7 receptor activation.
Materials:
-
Cells expressing P2X7 receptors
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
BzATP
-
P2X7 receptor antagonist (e.g., A-438079)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
Wash cells twice with HBSS to remove excess dye.
-
-
Negative Control Pre-incubation:
-
For antagonist experiments, add the desired concentration of the P2X7 antagonist to the wells and incubate for 15-30 minutes at 37°C.
-
For vehicle control, add the corresponding vehicle (e.g., DMSO) at the same final concentration.
-
-
BzATP Stimulation and Measurement:
-
Use a fluorescence plate reader equipped with an injector.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject a solution of BzATP to achieve the desired final concentration.
-
Record the change in fluorescence intensity over time.
-
Data Analysis:
-
The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Generate dose-response curves by plotting the peak fluorescence against the BzATP concentration.
-
Calculate EC50 values for BzATP in the presence and absence of the antagonist to determine the antagonist's inhibitory potency (IC50).
Protocol 2: Pore Formation Assay using YO-PRO-1
This assay assesses the formation of the large conductance pore that is a hallmark of sustained P2X7 receptor activation.
Materials:
-
Cells expressing P2X7 receptors
-
96-well black, clear-bottom plates
-
YO-PRO-1 iodide
-
Physiological salt solution
-
BzATP
-
P2X7 receptor antagonist
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Assay Procedure:
-
Wash cells with the physiological salt solution.
-
Add a solution containing 1-5 µM YO-PRO-1 iodide to the cells.
-
For antagonist experiments, pre-incubate with the antagonist for 15-30 minutes.
-
Immediately add BzATP at the desired concentrations.
-
Measure the fluorescence intensity (excitation ~491 nm, emission ~509 nm) over time using a fluorescence plate reader or microscope.[9]
-
Data Analysis:
-
Subtract the background fluorescence from untreated cells.
-
Plot the rate of increase in fluorescence or the fluorescence at a specific time point against the BzATP concentration to generate dose-response curves.[9]
Protocol 3: IL-1β Release Assay (ELISA)
This protocol quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 receptor activation in immune cells.
Materials:
-
Immune cells (e.g., macrophages, microglia)
-
Lipopolysaccharide (LPS) for priming
-
BzATP
-
P2X7 receptor antagonist
-
Commercially available IL-1β ELISA kit
Procedure:
-
Cell Priming: Prime the immune cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.[6]
-
Negative Control Pre-incubation: Pre-treat the cells with the P2X7 antagonist or vehicle for 15-30 minutes.
-
BzATP Stimulation: Wash the primed cells and then stimulate with various concentrations of BzATP for the desired time period (e.g., 30-60 minutes).[6]
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using an ELISA kit, following the manufacturer's instructions.[11][12]
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Determine the concentration of IL-1β in the experimental samples from the standard curve.
-
Plot the IL-1β concentration against the BzATP concentration.
Visualizing the Concepts
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Conclusion
The robust and specific activation of the P2X7 receptor by BzATP makes it an invaluable tool for researchers. However, the validity of experimental findings hinges on the rigorous use of appropriate negative controls. This guide provides a comparative framework for selecting and implementing both pharmacological and genetic negative controls in BzATP cell culture experiments. By carefully considering the advantages and disadvantages of each approach and adhering to detailed experimental protocols, scientists can ensure the accuracy and reliability of their data, ultimately advancing our understanding of P2X7 receptor biology and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. stemcell.com [stemcell.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Human and Rodent P2X7 Receptor Sensitivity to BzATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensitivity of human, rat, and mouse P2X7 receptors to the potent agonist 2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP). The data presented is compiled from peer-reviewed studies to assist researchers in designing experiments and interpreting results across different species.
The P2X7 receptor (P2X7R) is a unique ATP-gated ion channel predominantly expressed on immune cells. Its activation is linked to inflammatory responses and programmed cell death. BzATP is a synthetic analog of ATP and a widely used tool to study P2X7R due to its higher potency compared to the endogenous ligand. However, significant species-specific differences in sensitivity to BzATP have been reported, which is a critical consideration for translational research.
Quantitative Comparison of BzATP Potency
The potency of BzATP in activating P2X7 receptors varies considerably between human, rat, and mouse. Generally, the rat P2X7 receptor exhibits the highest sensitivity to BzATP, followed by the human receptor, with the mouse receptor being the least sensitive.[1][2] These differences are summarized in the table below, which presents the half-maximal effective concentration (EC50) values obtained from various studies. The EC50 value represents the concentration of BzATP required to elicit 50% of the maximum response and is a standard measure of agonist potency.
| Species | Assay Type | EC50 (µM) of BzATP | Reference |
| Human | Calcium Influx | ~7 | |
| YO-PRO-1 Uptake | ~0.9 | [3] | |
| Calcium Influx (Na-glutamate buffer) | 5.5 | [3] | |
| Rat | Calcium Influx | ~3.6 | |
| Membrane Current | 3.6 ± 0.2 | [1] | |
| Calcium Influx (NaCl buffer) | 6.8 | [3] | |
| Calcium Influx (Na-glutamate buffer) | 1.3 | [3] | |
| YO-PRO-1 Uptake | 0.25 | [3] | |
| Mouse | Calcium Influx | ~285 | |
| Membrane Current | 285 ± 16 | [1] | |
| Calcium Influx (Na-glutamate buffer) | 83 | [3] | |
| YO-PRO-1 Uptake | 11.7 | [3] |
Note: EC50 values can vary depending on the experimental conditions, such as the cell type used (e.g., recombinant expression in HEK-293 cells), the specific assay (e.g., calcium influx vs. pore formation), and the composition of the extracellular buffer.[3]
The data clearly indicates that the mouse P2X7 receptor is significantly less sensitive to BzATP than both its human and rat counterparts, with some studies showing up to an 80-fold lower sensitivity compared to the rat receptor.[1]
Experimental Protocols
The determination of P2X7 receptor sensitivity to BzATP typically involves in vitro assays using cell lines recombinantly expressing the receptor of interest (e.g., HEK-293 cells) or primary cells endogenously expressing the receptor. The two most common methods are the measurement of intracellular calcium influx and the assessment of membrane pore formation.
1. Intracellular Calcium Influx Assay
This assay measures the initial opening of the P2X7 receptor channel, which is permeable to cations, including Ca²⁺.
-
Cell Preparation: HEK-293 cells are transiently or stably transfected with the cDNA encoding for the human, rat, or mouse P2X7 receptor. The cells are then seeded into 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist Application: A range of concentrations of BzATP is added to the wells.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each BzATP concentration is normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
2. Membrane Pore Formation Assay (e.g., YO-PRO-1 Uptake)
Prolonged activation of the P2X7 receptor leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da. This is often assessed by the uptake of fluorescent dyes like YO-PRO-1.
-
Cell Preparation: Similar to the calcium influx assay, cells expressing the P2X7 receptor are seeded in multi-well plates.
-
Assay Cocktail: A solution containing a range of BzATP concentrations and the fluorescent dye YO-PRO-1 is prepared.
-
Dye Uptake Measurement: The assay cocktail is added to the cells, and the plate is incubated. The uptake of YO-PRO-1 into the cells, which indicates pore formation, is measured by detecting the increase in fluorescence over time.
-
Data Analysis: The rate of dye uptake or the fluorescence at a specific time point is plotted against the BzATP concentration to determine the EC50 for pore formation.
Visualizing the Process
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining P2X7R sensitivity using a calcium influx assay.
Caption: Simplified signaling pathway of P2X7 receptor activation by BzATP.
Conclusion
The sensitivity of the P2X7 receptor to its potent agonist, BzATP, is not conserved across commonly used laboratory species. The rat P2X7 receptor is the most sensitive, followed by the human receptor, while the mouse receptor is markedly less sensitive. These pharmacological differences are crucial for the interpretation of data from animal models and their translation to human physiology and disease. Researchers should carefully consider these species-specific variations when selecting animal models and designing studies investigating the role of the P2X7 receptor.
References
Validating BzATP-Induced Neurotoxicity: A Comparative Guide to P2X7 Receptor Antagonists Featuring JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNJ-47965567 and other P2X7 receptor antagonists in the context of validating and mitigating neurotoxicity induced by the potent P2X7 agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). The data presented herein is curated from preclinical studies to assist in the selection of appropriate pharmacological tools for investigating P2X7 receptor signaling in neurodegenerative and neuroinflammatory research.
Introduction to P2X7 Receptor-Mediated Neurotoxicity
The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in the neuroinflammatory cascade.[1] In pathological conditions, excessive ATP release from damaged neurons leads to sustained P2X7 receptor activation on microglia, astrocytes, and neurons themselves.[1] This activation triggers a cascade of downstream events, including cation influx, inflammasome activation, and the release of pro-inflammatory cytokines, ultimately culminating in neuronal cell death.[1]
BzATP is a potent and widely used synthetic agonist of the P2X7 receptor, often employed to model ATP-induced neurotoxicity in vitro and in vivo.[2] Pharmacological blockade of the P2X7 receptor is a critical step in validating the specific involvement of this pathway in observed neurotoxic effects. JNJ-47965567 is a potent, selective, and centrally permeable P2X7 receptor antagonist that has emerged as a valuable tool for such validation studies.[3][4]
Comparative Analysis of P2X7 Receptor Antagonists
This section compares the performance of JNJ-47965567 with other commonly used P2X7 receptor antagonists in blocking BzATP-induced cellular responses.
Potency and Affinity
JNJ-47965567 demonstrates high affinity and potency for the P2X7 receptor across multiple species. The following table summarizes key quantitative data for JNJ-47965567 and provides a comparison with other antagonists where data is available.
| Antagonist | Parameter | Species | Value | Reference |
| JNJ-47965567 | pKi | Human | 7.9 ± 0.07 | [3] |
| pKi | Rat | 8.7 ± 0.07 | [3] | |
| pIC50 (BzATP-induced Calcium Flux) | Human | 8.3 ± 0.08 | [5] | |
| pIC50 (BzATP-induced Calcium Flux) | Mouse | 7.5 ± 0.1 | [5] | |
| pIC50 (BzATP-induced Calcium Flux) | Rat | 7.2 ± 0.08 | [5] | |
| pIC50 (BzATP-induced IL-1β Release) | Human (Monocytes) | 7.5 ± 0.07 | [3] | |
| pIC50 (BzATP-induced IL-1β Release) | Rat (Microglia) | 7.1 ± 0.1 | [3] | |
| A-438079 | pKi | Human | 7.1 ± 0.08 | [3] |
| pKi | Rat | 6.7 ± 0.1 | [3] | |
| A-804598 | pKi | Human | 8.0 ± 0.04 | [3] |
| pKi | Rat | 8.8 ± 0.06 | [3] | |
| AZ-10606120 | pKi | Human | 8.5 ± 0.08 | [3] |
| pKi | Rat | 8.0 ± 0.08 | [3] | |
| Brilliant Blue G (BBG) | IC50 (ATP-evoked GABA release) | Rat | 1.6 ± 1.0 nM | [6] |
pKi: negative logarithm of the inhibitor constant; pIC50: negative logarithm of the half-maximal inhibitory concentration.
Neuroprotection Against BzATP-Induced Toxicity
JNJ-47965567 has been shown to effectively rescue neuronal cells from BzATP-induced death. In a study using human induced pluripotent stem cell-derived motor neurons (hiPSC-MNs), JNJ-47965567 demonstrated a concentration-dependent reduction in BzATP-induced calcium influx and significantly rescued motor neuron survival.[2]
| Experiment | Cell Type | BzATP Concentration | JNJ-47965567 Concentration | Outcome | Reference |
| Calcium Influx | hiPSC-MNs | 300 µM | 300 nM - 3 µM | Concentration-dependent reduction in calcium influx | [2] |
| Cell Viability (AlamarBlue) | hiPSC-MNs | 100 µM | 1 µM | Significant rescue of cell viability | [2] |
| Caspase-3 Expression | hiPSC-MNs | 1 mM | 3 µM | Reduction in increased caspase-3 expression | [2] |
While direct comparative studies on neuroprotection are limited, other antagonists like Brilliant Blue G (BBG) have also been shown to prevent BzATP-induced motor neuron death.[7] However, JNJ-47965567 is noted for its superior brain-to-plasma ratio, making it a more suitable tool for in vivo CNS studies.[5]
Experimental Protocols
This section provides a detailed methodology for a key experiment to validate the neuroprotective effect of JNJ-47965567 against BzATP-induced neurotoxicity.
Protocol: Assessing Neuroprotection using a Cell Viability Assay
1. Cell Culture:
-
Culture human iPSC-derived motor neurons on appropriate substrates (e.g., Matrigel-coated plates) in a suitable differentiation and maintenance medium.
2. Treatment:
-
Pre-incubate the motor neurons with the desired concentration of JNJ-47965567 (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 45 minutes to 1 hour.
-
Following pre-incubation, add BzATP to the culture medium at a final concentration known to induce neurotoxicity (e.g., 100 µM).
-
Include control groups: vehicle only, JNJ-47965567 only, and BzATP only.
-
Incubate the cells for a predetermined period (e.g., 48 hours).
3. Cell Viability Assessment (AlamarBlue Assay):
-
After the incubation period, remove the treatment media.
-
Add fresh culture medium containing AlamarBlue reagent (e.g., 10% v/v) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the neuroprotective effect of JNJ-47965567.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. P2X7 receptor-induced death of motor neurons by a peroxynitrite/FAS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in CNS Pathophysiology [synapse.patsnap.com]
- 3. Exploring P2X7 receptor antagonism as a therapeutic target for neuroprotection in an hiPSC motor neuron model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
Brilliant Blue G as a P2X7 Antagonist: A Comparative Guide for BzATP Studies
For researchers investigating the P2X7 receptor, an ATP-gated ion channel critical in inflammation, immunity, and neuropathic pain, the synthetic agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is an indispensable tool.[1][2] Due to its higher potency compared to the endogenous ligand ATP, BzATP allows for robust receptor activation.[2][3] However, ensuring that the observed cellular responses are specifically mediated by P2X7 activation is paramount. This necessitates the use of selective antagonists to block these effects.
This guide provides a comprehensive comparison of Brilliant Blue G (BBG) with other common P2X7 receptor antagonists used to validate the specificity of BzATP. It includes supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.
Performance Comparison of P2X7 Antagonists
The selection of an appropriate antagonist is crucial for experimental design. The following table summarizes the inhibitory potency (IC50) of Brilliant Blue G and other frequently used P2X7 antagonists against human and rat receptors. This data is essential for choosing the correct antagonist and concentration for a specific experimental model.
| Antagonist | Target Species | IC50 | Key Characteristics |
| Brilliant Blue G (BBG) | Rat | 10 nM[4] | Non-competitive antagonist.[4] High potency for rat P2X7, but significantly less for human. Can have off-target effects.[5] |
| Human | 200 nM[4] | ||
| A-740003 | Rat | 18 nM[6][7] | Potent, selective, and competitive antagonist.[6][8] |
| Human | 40 nM[6][7] | ||
| A-438079 | Rat | 100 nM[9] | Potent and selective competitive antagonist.[1][9] |
| Human | 300 nM[9] | ||
| AZ10606120 | Rat | ~10 nM[1][7] | High-affinity and selective antagonist.[1][7] |
| Human | ~10 nM[1][7] | ||
| Oxidized ATP (oATP) | Rat/Human | 173-285 µM[10] | Irreversible antagonist.[10] Known to have P2X7-independent actions.[11] |
| KN-62 | Rat | 27 nM[1] | Non-competitive antagonist.[7] Also a known inhibitor of CaMKII.[1] |
| Human | 15 nM[1] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by an agonist like BzATP initiates a cascade of intracellular events. Initially, it opens a non-selective cation channel, leading to ion flux.[2] Prolonged stimulation results in the formation of a larger, non-selective membrane pore, which allows the passage of molecules up to 900 Da.[10] This can trigger downstream signaling, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β, and in some cases, apoptosis.[2] Antagonists like Brilliant Blue G prevent these outcomes by blocking the receptor.
Caption: P2X7 receptor signaling upon agonist (BzATP) binding and its inhibition by an antagonist (BBG).
Experimental Protocols for Assessing P2X7 Antagonist Activity
To validate that BzATP-induced effects are P2X7-specific, antagonists are used to demonstrate the blockade of these responses. Below are detailed methodologies for key assays.
Calcium Influx Assay
This assay measures the rapid influx of calcium into the cytoplasm following P2X7 receptor activation.
-
Cell Preparation: Plate cells expressing P2X7 receptors (e.g., HEK293 cells stably transfected with the receptor or immune cells like THP-1 monocytes) in a 96-well black, clear-bottom plate and culture to the desired confluency.[2]
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Washing: Gently wash the cells twice with a buffered salt solution (e.g., HBSS) to remove excess dye.
-
Antagonist Pre-incubation: Incubate the cells with the desired concentration of the P2X7 antagonist (e.g., Brilliant Blue G) or a vehicle control for 15-30 minutes prior to stimulation.[1]
-
Fluorescence Measurement: Mount the plate on a fluorescence plate reader. Acquire baseline fluorescence readings.
-
BzATP Stimulation: Add BzATP to the desired final concentration and continuously record the changes in fluorescence intensity over time. A potent antagonist should significantly reduce or abolish the BzATP-induced fluorescence increase.
Dye Uptake (Pore Formation) Assay
This assay assesses the formation of the large membrane pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.
-
Cell Preparation: Plate cells as described for the calcium influx assay.
-
Antagonist Pre-incubation: Incubate the cells with the P2X7 antagonist or vehicle control for 15-60 minutes. The duration may vary depending on the antagonist (e.g., 15 minutes for BBG, 60 minutes for the irreversible oATP).[10]
-
Stimulation and Dye Application: Add BzATP to the cells in the presence of a fluorescent dye such as YO-PRO-1, ethidium (B1194527) bromide, or propidium (B1200493) iodide.[10]
-
Measurement: After a 5-15 minute incubation, measure the fluorescence intensity using a fluorescence microscope or plate reader.[10] An effective antagonist will prevent the dye from entering the cells, resulting in low fluorescence.
Interleukin-1β (IL-1β) Release Assay
This assay is particularly relevant for studying the inflammatory consequences of P2X7 activation in immune cells.
-
Cell Culture and Priming: Culture monocytes or macrophages (e.g., human THP-1 cells) and prime them with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step is crucial as it induces the expression of pro-IL-1β, the precursor protein.[12]
-
Antagonist Treatment: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with various concentrations of the P2X7 antagonist for 30-60 minutes.[12]
-
Agonist Stimulation: Stimulate the cells with BzATP (e.g., 100-300 µM) for 30-60 minutes to activate the P2X7 receptor and subsequent inflammasome-mediated processing and release of mature IL-1β.[12]
-
Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.[12]
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. A successful antagonist will significantly decrease the amount of IL-1β released in response to BzATP.
General Experimental Workflow
The following diagram illustrates a typical workflow for testing the efficacy of a P2X7 antagonist in BzATP-induced response studies.
Caption: General workflow for validating BzATP specificity using a P2X7 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized ATP decreases beta-actin expression and intracellular superoxide concentrations in RBA-2 type-2 astrocytes independently of P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Off-Target Effects of BzATP: A Comparative Guide to P2X7-Independent Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular actions of pharmacological tool compounds is paramount. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is widely utilized as a potent agonist of the P2X7 receptor, a key player in inflammation and immunity. However, a growing body of evidence reveals that BzATP can elicit a range of cellular effects independent of P2X7 activation. This guide provides a comprehensive comparison of these off-target effects, supported by experimental data and detailed protocols, to enable more accurate interpretation of experimental results and to inform the development of more selective therapeutic agents.
This guide synthesizes findings from multiple studies to illuminate the P2X7-independent activities of BzATP, focusing on its interactions with other purinergic receptors and its metabolic conversion to an adenosine (B11128) receptor agonist.
Key P2X7-Independent Mechanisms of BzATP Action
BzATP's effects beyond the P2X7 receptor can be broadly categorized into two primary mechanisms:
-
Direct Activation of Other Purinergic Receptors: BzATP is not completely selective for P2X7 and can act as an agonist or partial agonist at other P2X and P2Y receptor subtypes.
-
Metabolic Conversion to a Bioactive Metabolite: In some biological systems, BzATP can be hydrolyzed by ectonucleotidases to 2'(3')-O-(4-benzoylbenzoyl)adenosine (Bz-adenosine), which in turn activates adenosine receptors.
The following sections will delve into the experimental evidence for each of these mechanisms, presenting comparative data and methodologies.
Direct Activation of Other Purinergic Receptors
While BzATP is most potent at the P2X7 receptor, it exhibits activity at other purinergic receptors, notably P2X1 and P2Y1. This lack of absolute specificity is a critical consideration in experimental design.
Comparative Agonist Potency of BzATP at Purinergic Receptors
The following table summarizes the reported potency of BzATP at various purinergic receptor subtypes, highlighting its activity at non-P2X7 receptors.
| Receptor Subtype | Reported Potency (pEC50 or EC50) | Species | Reference |
| P2X7 | pEC50: 4.0 - 6.5 (varied by conditions) | Human, Rat, Mouse | [1][2][3] |
| EC50: 3.6 µM | Rat | [2][3][4] | |
| EC50: 7 µM | Human | [2][4] | |
| EC50: 285 µM | Mouse | [2][3][4] | |
| P2X1 | pEC50: 8.7 (partial agonist) | Not Specified | [2][5] |
| P2Y1 | Partial Agonist Activity | Not Specified | [2][5] |
| P2Y11 | Agonist | Human | [1] |
Key Observation: The data clearly indicates that BzATP can act as a potent partial agonist at P2X1 receptors and also displays activity at P2Y1 and P2Y11 receptors. Researchers using BzATP to probe P2X7 function should consider the potential for confounding effects due to the activation of these other receptors, especially in cell types where they are co-expressed.
Experimental Protocol: Measuring Receptor Activation via Ethidium (B1194527) Bromide Uptake
A common method to assess P2X7 receptor activation is to measure the uptake of fluorescent dyes like ethidium bromide, which permeates the large pore formed upon sustained receptor activation. However, this method can also be adapted to study other P2X receptors.
Objective: To determine the potency of BzATP in stimulating ethidium bromide accumulation in cells expressing a recombinant P2X receptor of interest.
Materials:
-
HEK-293 cells stably expressing the human or rat P2X7 receptor (or other P2X subtypes).
-
Sucrose (B13894) buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4) with varying CaCl2 concentrations.
-
BzATP stock solution.
-
Ethidium bromide solution.
-
Bovine Serum Albumin (BSA).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the recombinant HEK-293 cells into 96-well plates and grow to confluence.
-
Assay Buffer Preparation: Prepare sucrose buffer with the desired ionic conditions. Note that BzATP potency can be affected by ionic strength and the presence of albumin[1][6].
-
Ligand and Dye Preparation: Prepare serial dilutions of BzATP in the assay buffer. Also, prepare a working solution of ethidium bromide in the same buffer.
-
Assay Execution:
-
Wash the cells with the assay buffer.
-
Add the BzATP dilutions to the wells, followed immediately by the ethidium bromide solution.
-
Incubate the plate at 37°C.
-
Measure fluorescence at appropriate excitation and emission wavelengths (e.g., 520 nm excitation, 595 nm emission) at regular intervals for up to 30 minutes.
-
-
Data Analysis:
-
Subtract the basal fluorescence from all readings.
-
Plot the fluorescence intensity against the BzATP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 or EC50 value.
-
Metabolic Conversion to an Adenosine A1 Receptor Agonist
A significant P2X7-independent effect of BzATP has been identified in the central nervous system, where its inhibitory action on synaptic transmission was found to be mediated by adenosine A1 receptors (A1Rs) following its enzymatic degradation.
BzATP-Induced Depression of Synaptic Transmission in Corticostriatal Slices
In a study using corticostriatal brain slices from a mouse model of Huntington's disease (R6/2) and wild-type (WT) littermates, BzATP was shown to reduce synaptic transmission. Surprisingly, this effect was not blocked by a P2X7 antagonist but was abolished by an A1R antagonist.[7][8]
Comparative Effects of BzATP and Receptor Antagonists on Field Potential (FP) Amplitude
| Condition | Genotype | Effect on FP Amplitude (% of Baseline) | Antagonist Effect | Reference |
| BzATP (50 µM) | WT | 82.08 ± 8.12% | - | [8] |
| BzATP (50 µM) | R6/2 | 47.27 ± 10.61% | - | [8] |
| BzATP + OxATP (P2X7 Antagonist) | WT | 80.63 ± 10.69% | No Blockade | [7] |
| BzATP + OxATP (P2X7 Antagonist) | R6/2 | 49.18 ± 15.06% | No Blockade | [7] |
| BzATP + DPCPX (A1R Antagonist) | Not specified | Blocked the effect of BzATP | Complete Blockade | [7] |
Key Observation: The P2X7 antagonist OxATP failed to reverse the inhibitory effect of BzATP on synaptic transmission. In contrast, the A1R antagonist DPCPX completely blocked the effect, strongly suggesting that the action of BzATP in this system is mediated by A1Rs.[7] This implies that BzATP is hydrolyzed by ectonucleotidases present in the brain slices to Bz-adenosine, which then activates presynaptic A1Rs to inhibit neurotransmitter release.
Proposed Signaling Pathway
The following diagram illustrates the proposed P2X7-independent pathway for BzATP-mediated inhibition of synaptic transmission.
Experimental Protocol: Extracellular Field Potential Recording in Brain Slices
Objective: To measure the effect of BzATP on synaptic transmission in acute brain slices and test the involvement of P2X7 and adenosine receptors.
Materials:
-
Mouse brain (e.g., WT and R6/2 mice).
-
Vibrating microtome.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Recording chamber for brain slices.
-
Glass microelectrodes.
-
Stimulating electrode.
-
Amplifier and data acquisition system.
-
BzATP, OxATP, and DPCPX.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal corticostriatal slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a stimulating electrode in the cortex and a recording electrode in the striatum to record field potentials (FPs).
-
Deliver paired-pulse stimuli to assess presynaptic mechanisms.
-
-
Pharmacological Manipulation:
-
Establish a stable baseline recording of FP amplitude for at least 20 minutes.
-
Bath-apply BzATP (e.g., 50 µM) and record the change in FP amplitude for 20-30 minutes.
-
In separate experiments, pre-incubate the slices with an antagonist (OxATP or DPCPX) for at least 20 minutes before co-applying BzATP with the antagonist.
-
-
Data Analysis:
-
Measure the FP amplitude and express it as a percentage of the pre-drug baseline.
-
Calculate the paired-pulse ratio (PPR) to infer changes in presynaptic release probability.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of BzATP in the presence and absence of antagonists.
-
Induction of the Unfolded Protein Response (UPR)
In human M1 macrophages, BzATP has been shown to induce the expression of genes associated with the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum (ER). While this study was conducted under the premise of P2X7 activation, the potential for P2X7-independent mechanisms warrants consideration, especially given the pleiotropic effects of purinergic signaling.
BzATP-Induced Changes in UPR Gene Expression in M1 Macrophages
| Gene | Fold Change in Expression (BzATP-treated vs. Control) | p-value | Reference |
| GADD34 | 1.3-fold increase | p ≤ 0.05 | [9] |
| HERP | 1.6-fold increase | p ≤ 0.01 | [9] |
| CHOP | 1.4-fold increase | p ≤ 0.05 | [9] |
| ATF6 | 1.4-fold increase | p ≤ 0.01 | [9] |
| XBP1 | Significant decrease | Not specified | [9] |
Key Observation: Treatment of M1 macrophages with 200 µM BzATP led to a significant upregulation of pro-apoptotic and ER stress-related genes (GADD34, HERP, CHOP, ATF6), while decreasing the expression of XBP1.[9] This suggests that BzATP can trigger cellular stress pathways. Future studies employing P2X7 knockout or antagonist-treated cells are needed to definitively ascertain the P2X7-dependency of this effect.
Experimental Workflow for UPR Gene Expression Analysis
Conclusions and Recommendations
The experimental evidence presented in this guide demonstrates that BzATP is not a perfectly selective P2X7 receptor agonist. Its P2X7-independent effects, arising from direct interactions with other purinergic receptors or from metabolic breakdown into other bioactive molecules, are significant and context-dependent.
For researchers in basic science and drug development, the following recommendations are crucial:
-
Validate the Mechanism: When using BzATP to study P2X7, it is essential to confirm the involvement of this receptor using multiple approaches, such as P2X7-selective antagonists, cells from P2X7 knockout animals, or siRNA-mediated knockdown of P2X7.
-
Consider the Cellular Context: The expression profile of other purinergic receptors and ectonucleotidases in the experimental system can profoundly influence the observed effects of BzATP.
-
Employ a Comparative Approach: Compare the effects of BzATP with those of other P2X7 agonists (e.g., ATP in the absence of divalent cations) and with agonists for other potentially relevant receptors (e.g., adenosine receptor agonists).
-
Be Mindful of In Vitro vs. In Vivo Differences: The presence of serum proteins and active metabolic enzymes in vivo can alter the effective concentration and chemical identity of BzATP, as demonstrated by its interaction with BSA and its hydrolysis in brain tissue.[1][6][7]
By carefully considering these P2X7-independent actions, the scientific community can ensure a more precise and accurate understanding of purinergic signaling in health and disease, ultimately leading to the development of more effective and targeted therapeutics.
References
- 1. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. physoc.org [physoc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 6. Serum constituents can affect 2'-& 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington’s Disease [frontiersin.org]
- 9. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
Safety Operating Guide
Proper Disposal of BzATP Triethylammonium Salt: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use. [1]
This document provides essential guidance on the proper disposal of BzATP triethylammonium (B8662869) salt, a potent agonist of the P2X7 receptor commonly used in research settings.[1][2][3][4] Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.
I. Chemical and Safety Data
A thorough understanding of the chemical properties and potential hazards of a substance is the first step toward safe disposal.
| Property | Value |
| Synonyms | 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate, tri(triethylammonium) salt; BzATP |
| Molecular Formula | C24H24N5O15P3 · 3(C6H15N) |
| Molecular Weight | 1018.96 g/mol [2] |
| Appearance | Solid[2] |
| Solubility | Soluble in water[2] |
| Storage Temperature | -20°C[2] |
According to available Safety Data Sheets (SDS), BzATP triethylammonium salt is not classified as a hazardous substance under the Globally Harmonized System (GHS).[5] However, it is imperative to treat all chemicals with caution, as they may present unknown hazards.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
II. Disposal Protocol: A Step-by-Step Approach
The absence of specific federal or institutional disposal guidelines for this compound necessitates a risk-based approach, conducted in close consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Consult Your Institutional EHS Office
This is the most critical step. Before proceeding with any disposal method, contact your EHS office. Provide them with the following information:
-
Chemical Name: this compound
-
CAS Number: 112898-15-4
-
Concentration and Volume: The estimated concentration and total volume of the waste.
-
Waste Form: Specify whether the waste is in a solid or aqueous solution form.
Your EHS office will provide guidance on the appropriate disposal stream based on local regulations and institutional policies.
Step 2: Segregate and Collect Waste
Proper segregation of waste is essential to prevent accidental reactions and to ensure proper disposal.
-
Aqueous Waste: Collect all solutions containing BzATP in a dedicated, leak-proof, and clearly labeled container. The label should include the chemical name, concentration, and any other constituents in the solution.[2]
-
Solid Waste: All materials contaminated with BzATP, such as pipette tips, tubes, and gloves, should be collected in a designated, lined container.[2]
Step 3: Follow EHS-Approved Disposal Stream
Based on the information you provide, your EHS office will direct you to one of the following disposal streams:
-
Non-Hazardous Waste: If deemed non-hazardous, particularly for highly dilute solutions, the EHS office may approve disposal down the drain with a copious amount of water.[2] Solid waste may be disposed of in the regular laboratory trash.[2]
-
Hazardous Chemical Waste: If the waste is determined to be hazardous, your EHS office will provide specific instructions for packaging, labeling, and pickup by a certified hazardous waste contractor.[2]
III. Experimental Workflow for Waste Generation
To provide context for waste generation, the following is a generalized workflow for a cell-based assay involving BzATP.
Caption: Generalized experimental workflow leading to the generation of BzATP-containing waste.
IV. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of BzATP waste.
Caption: Decision-making flowchart for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
